molecular formula C5H8N2O5 B556243 N-carbamoylaspartic acid CAS No. 13184-27-5

N-carbamoylaspartic acid

カタログ番号: B556243
CAS番号: 13184-27-5
分子量: 176.13 g/mol
InChIキー: HLKXYZVTANABHZ-REOHCLBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Carbamoyl-L-aspartate (also known as L-ureidosuccinic acid) is a key biochemical intermediate in the de novo pyrimidine biosynthesis pathway, serving as the precursor to the pyrimidine ring structure found in nucleic acids . This compound is enzymatically synthesized from L-aspartate and carbamoyl phosphate in a reaction catalyzed by aspartate carbamoyltransferase (ATCase) , which is the committed and highly regulated step in pyrimidine nucleotide production . The catalytic mechanism involves the nucleophilic attack of the aspartate amino group on the carbonyl carbon of carbamoyl phosphate, leading to the formation of N-carbamoyl-L-aspartate and inorganic phosphate . Beyond its central role in metabolic pathways, N-carbamoyl-L-aspartate holds significant research value for studying allosteric enzyme regulation , as ATCase is a textbook model of feedback inhibition and homotropic cooperativity . Its presence in various food items also makes it a potential biomarker for dietary consumption studies . Furthermore, this compound is relevant in prebiotic chemistry research , as it can form non-enzymatically from aspartic acid and cyanate under alkaline conditions, suggesting a potential geochemical continuity in the emergence of metabolic pathways . Researchers also utilize N-carbamoyl-L-aspartate to investigate several metabolic disorders, including dihydropyrimidinase deficiency , beta-ureidopropionase deficiency , and UMP synthase deficiency (orotic aciduria) . It has also been identified as a component in specialized nutritional formulations . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

(2S)-2-(carbamoylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-5(12)7-2(4(10)11)1-3(8)9/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXYZVTANABHZ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864374
Record name N-Carbamoyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.7 mg/mL
Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13184-27-5
Record name Carbamoylaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13184-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamoylaspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoylaspartic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Carbamoyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-carbamoylaspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBAMOYLASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2521024DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 175 °C
Record name Ureidosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-carbamoylaspartic acid role in pyrimidine biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of N-Carbamoylaspartic Acid in the Pyrimidine Biosynthesis Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process responsible for the production of nucleotide bases required for DNA and RNA synthesis. This compound is a critical intermediate in this pathway, standing at a key regulatory junction. This technical guide provides a comprehensive overview of the role of this compound, including its synthesis, enzymatic conversion, and the intricate regulatory mechanisms that govern its flux. We present quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the pathway and its regulation to serve as a valuable resource for researchers and professionals in drug development.

Introduction

The synthesis of pyrimidine nucleotides is essential for cellular proliferation and viability. The de novo pathway, conserved across many species, builds the pyrimidine ring from simple precursors such as bicarbonate, ammonia, and aspartate. This compound (also known as carbamoyl-L-aspartate) is the second intermediate in this multi-step pathway. Its formation is a committed step and is subject to stringent allosteric regulation, making the enzymes involved in its synthesis and consumption attractive targets for therapeutic intervention in areas such as oncology and immunology.

The Core Pathway: Synthesis and Conversion of this compound

This compound is synthesized from L-aspartate and carbamoyl phosphate in a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . This reaction marks the committed step in pyrimidine biosynthesis. Subsequently, this compound is cyclized by dihydroorotase (DHOase) to form L-dihydroorotate. In mammals, ATCase and DHOase, along with carbamoyl phosphate synthetase II (CPSII), form a multifunctional enzyme complex known as CAD.

Pyrimidine_Biosynthesis_Pathway cluster_reactants cluster_products Carbamoyl_Phosphate Carbamoyl Phosphate NCA This compound p1 Carbamoyl_Phosphate->p1 L_Aspartate L-Aspartate L_Aspartate->p1 p2 NCA->p2 Dihydroorotate L-Dihydroorotate p1->NCA Aspartate Transcarbamoylase (ATCase) p2->Dihydroorotate Dihydroorotase (DHOase) ATCase_Regulation ATCase_T ATCase (T-state) Low Activity ATCase_R ATCase (R-state) High Activity ATCase_T->ATCase_R ATP Products This compound ATCase_R->Products Catalyzes CTP CTP (End-product) CTP->ATCase_T Favors ATP ATP (Purine) ATP->ATCase_R Favors Substrates Carbamoyl Phosphate + L-Aspartate Substrates->ATCase_R Binds preferentially ATCase_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Aspartate, Enzyme) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Add Carbamoyl Phosphate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add Color Reagent A incubate->stop_reaction add_reagent_b Add Color Reagent B stop_reaction->add_reagent_b heat Heat at 60°C add_reagent_b->heat measure Measure Absorbance at 466 nm heat->measure end End measure->end

The Pivotal Role of N-Carbamoylaspartic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoylaspartic acid, a critical intermediate in the de novo pyrimidine biosynthesis pathway, stands at the crossroads of nucleotide metabolism and cellular proliferation. This technical guide provides an in-depth exploration of the function, regulation, and analysis of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating metabolic pathways and their therapeutic potential. This document details the enzymatic reactions centered around this compound, presents quantitative kinetic data, outlines detailed experimental protocols for its study, and visualizes the intricate signaling networks that govern its metabolism.

Introduction

This compound (also known as ureidosuccinic acid) is a non-proteinogenic amino acid derivative that serves as a key intermediate in the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2][3] The metabolic flux through the pyrimidine pathway is tightly regulated to meet the cellular demands for growth, proliferation, and repair. Consequently, the enzymes responsible for the synthesis and conversion of this compound are significant targets for therapeutic intervention, particularly in oncology and immunology.

In mammalian cells, the initial three steps of de novo pyrimidine synthesis are catalyzed by a single multifunctional polypeptide known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[4] this compound is the product of the second reaction, catalyzed by the aspartate transcarbamoylase (ATCase) domain, and the substrate for the third reaction, catalyzed by the dihydroorotase (DHO) domain.

The Role of this compound in De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines begins with the formation of carbamoyl phosphate. The pathway then proceeds as follows:

  • Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPSII), the first enzymatic activity of the CAD protein, catalyzes the formation of carbamoyl phosphate from glutamine, ATP, and bicarbonate in the cytoplasm.[4]

  • This compound Synthesis: The aspartate transcarbamoylase (ATCase) domain of CAD then catalyzes the condensation of carbamoyl phosphate and aspartate to form this compound and inorganic phosphate.[4][5] This step commits the precursors to the pyrimidine biosynthesis pathway.

  • Dihydroorotate Formation: The dihydroorotase (DHO) domain of CAD catalyzes the reversible cyclization of this compound to form L-dihydroorotate.[4][6]

Following these initial steps, dihydroorotate is oxidized to orotate, which is then converted to uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Pyrimidine_Biosynthesis cluster_CAD CAD Protein Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII HCO3- HCO3- HCO3-->Carbamoyl_Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl_Phosphate N_Carbamoylaspartate This compound Carbamoyl_Phosphate->N_Carbamoylaspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoylaspartate Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate DHO Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH UMP UMP Orotate->UMP UMPS UMPS UMPS Further_Pyrimidines UDP, UTP, CTP, TTP UMP->Further_Pyrimidines

De Novo Pyrimidine Biosynthesis Pathway.

Quantitative Data

Understanding the kinetics of the enzymes that metabolize this compound and its intracellular concentration is crucial for comprehending the regulation of pyrimidine biosynthesis and for the development of targeted therapies.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for mammalian aspartate transcarbamoylase (ATCase) and dihydroorotase (DHO). It is important to note that kinetic parameters can vary depending on the species, isoenzyme, and experimental conditions.

Enzyme DomainSubstrateKmVmaxOrganism/System
ATCase (CAD)Carbamoyl Phosphate20.7 µM52.5 µmol/min/mgHamster (isolated domain)[7]
ATCase (CAD)Aspartate21 mM119.5 µmol/min/mgHamster (isolated domain)[7]
DHO (CAD)N-Carbamoyl-L-aspartate241 µMNot ReportedGeneral (CAD protein)[4]
DHO (CAD)Dihydroorotate28 µMNot ReportedGeneral (CAD protein)[4]
DHO (CAD)Carbamoyl AspartateSimilar to Wild-TypeNot ReportedHuman (mutant F1563Y)[8]
Metabolite Concentrations

Direct measurement of the intracellular concentration of this compound is technically challenging due to its transient nature. However, studies using purified systems and metabolic flux analysis provide valuable insights.

MetaboliteConcentrationCellular Context/System
N-Carbamoyl-L-aspartate~7.1 µMSteady-state in a reconstituted system with purified hamster CAD protein

Metabolic flux analysis using stable isotope tracers (e.g., 13C-glucose or 15N-glutamine) is a powerful technique to determine the rate of synthesis and consumption of this compound within intact cells.

Regulation of this compound Metabolism

The synthesis of this compound is a key regulatory point in pyrimidine biosynthesis. The activity of the CAD protein, particularly the CPSII and ATCase domains, is subject to allosteric regulation and post-translational modifications.

Allosteric Regulation of Aspartate Transcarbamoylase

The ATCase domain of CAD is allosterically regulated by nucleotide end-products, ensuring a balanced supply of purines and pyrimidines:

  • Feedback Inhibition: The end-product of the pyrimidine pathway, cytidine triphosphate (CTP), acts as a feedback inhibitor of ATCase, reducing the production of this compound when pyrimidine levels are high.

  • Activation: Conversely, adenosine triphosphate (ATP), a purine nucleotide, acts as an allosteric activator of ATCase. This cross-pathway regulation helps to maintain a balanced ratio of purine and pyrimidine nucleotides for nucleic acid synthesis.

Signaling Pathways Regulating CAD

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, directly influences the activity of the CAD protein.

mTORC1_CAD_Regulation Growth_Factors Growth Factors (e.g., Insulin) mTORC1 mTORC1 Growth_Factors->mTORC1 activates Nutrients Nutrients (e.g., Amino Acids) Nutrients->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates activates CAD CAD Protein S6K1->CAD phosphorylates at S1859 pCAD p-CAD (S1859) (Active) CAD->pCAD Pyrimidine_Biosynthesis Increased Pyrimidine Biosynthesis pCAD->Pyrimidine_Biosynthesis

mTORC1 Signaling Pathway Regulating CAD Activity.

Growth signals, such as insulin and nutrient availability, activate the mTORC1 complex.[9] mTORC1 then phosphorylates and activates S6 Kinase 1 (S6K1).[9] Activated S6K1 directly phosphorylates the CAD protein at serine 1859 (S1859), leading to an increase in its enzymatic activity and stimulating the flux through the de novo pyrimidine synthesis pathway.[9]

Experimental Protocols

Accurate measurement of the enzymes and metabolites involved in this compound metabolism is essential for research and drug development.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)

This protocol is based on the colorimetric determination of this compound.

Principle: The reaction product, this compound, is converted to a colored compound that can be quantified spectrophotometrically.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate Solution: 20 mM carbamoyl phosphate and 50 mM L-aspartate in Assay Buffer

  • Color Reagent A: Diacetylmonoxime/thiosemicarbazide solution

  • Color Reagent B: Sulfuric acid/phosphoric acid solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Add 50 µL of lysate to each well of a 96-well plate.

  • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of Color Reagent A.

  • Add 100 µL of Color Reagent B and mix well.

  • Incubate at 60°C for 30 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 530 nm.

  • Calculate the ATCase activity based on a standard curve generated with known concentrations of this compound.

Dihydroorotase (DHO) Activity Assay (Spectrophotometric)

This protocol measures the conversion of this compound to dihydroorotate.

Principle: The formation of dihydroorotate from this compound results in a change in absorbance at a specific wavelength, which can be monitored over time.

Materials:

  • Purified DHO enzyme or cell lysate containing DHO activity

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • Substrate: 10 mM N-carbamoyl-L-aspartate in Assay Buffer

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Add 180 µL of Assay Buffer to each well or cuvette.

  • Add 10 µL of the enzyme sample.

  • Initiate the reaction by adding 10 µL of the N-carbamoyl-L-aspartate substrate solution.

  • Immediately measure the change in absorbance at 230-240 nm over time.

  • The rate of the reaction is proportional to the DHO activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites.

Principle: Cellular metabolites are extracted, separated by liquid chromatography, and then detected and quantified by a mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Cell culture

  • Cold methanol/water (80:20, v/v) extraction solvent

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

  • Internal standard (e.g., 13C, 15N-labeled this compound)

Procedure:

  • Rapidly quench metabolic activity by washing cell monolayers with ice-cold saline.

  • Extract metabolites by adding the cold extraction solvent to the cells.

  • Scrape the cells and collect the extract.

  • Centrifuge the extract to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Quantify this compound by comparing its peak area to that of the internal standard and using a standard curve.

Experimental and Logical Workflows

A systematic approach is crucial for investigating the role of this compound in cellular metabolism.

Experimental_Workflow Hypothesis Hypothesis: Investigate the role of N-carbamoylaspartate metabolism in a specific cellular context Experimental_Design Experimental Design Hypothesis->Experimental_Design Cell_Culture Cell Culture and Perturbation (e.g., drug treatment, gene knockdown) Experimental_Design->Cell_Culture Sample_Collection Sample Collection Cell_Culture->Sample_Collection Enzyme_Assay Enzyme Activity Assays (ATCase, DHO) Sample_Collection->Enzyme_Assay Metabolite_Analysis Metabolite Quantification (LC-MS/MS) Sample_Collection->Metabolite_Analysis Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis Conclusion Conclusion and Further Experiments Data_Analysis->Conclusion

General Experimental Workflow for Studying this compound Metabolism.

Conclusion

This compound is a central metabolite in the de novo pyrimidine biosynthesis pathway, and its metabolism is intricately linked to cell growth, proliferation, and signaling. The enzymes responsible for its synthesis and conversion, particularly within the multifunctional CAD protein, represent promising targets for the development of novel therapeutics. This technical guide provides a foundational understanding of the function and regulation of this compound, along with practical experimental approaches for its investigation. A thorough understanding of this metabolic nexus is paramount for advancing research in cancer biology, immunology, and drug discovery.

References

The Discovery and Scientific Journey of N-Carbamoylaspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-carbamoylaspartic acid, also known as ureidosuccinic acid, is a pivotal intermediate in the de novo biosynthesis of pyrimidines, essential building blocks for DNA and RNA. First synthesized in 1947 as a step in the chemical synthesis of orotic acid, its biological significance was quickly recognized in the 1950s. This guide provides a comprehensive overview of the discovery, history, and key research milestones related to this compound. It details its central role in the pyrimidine biosynthetic pathway, the regulation of its formation and conversion by key enzymes, and its emerging relevance in disease diagnostics and therapeutics. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes the complex biochemical pathways involving this crucial metabolite.

Discovery and Historical Context

The journey of this compound research began in the mid-20th century, transitioning from a chemical intermediate to a recognized vital component of cellular metabolism.

First Chemical Synthesis

The first documented chemical synthesis of this compound was reported in 1947 by J.F. Nyc and H.K. Mitchell in the Journal of the American Chemical Society.[1][2] Their work focused on the synthesis of orotic acid, and this compound was a key intermediate in their synthetic route. This initial chemical synthesis laid the groundwork for future biological studies by making the compound available for experimentation.

Elucidation of its Biological Role

In the early 1950s, researchers began to uncover the biological significance of this compound. A 1952 study investigated its role in pyrimidine synthesis in Lactobacillus bulgaricus. The seminal work of Lowenstein and Cohen in 1956 further solidified its position as a key intermediate in the biosynthesis of pyrimidines in other organisms. These early studies were crucial in mapping out the de novo pyrimidine biosynthetic pathway and establishing the enzymatic reactions that produce and consume this compound.

Biochemical Role and Metabolic Pathway

This compound is at the heart of de novo pyrimidine biosynthesis, a pathway that is highly conserved across species.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines begins with simple precursor molecules and culminates in the production of uridine monophosphate (UMP), the parent pyrimidine nucleotide. This compound is the product of the second step in this pathway and the substrate for the third.

The formation of this compound is catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . This enzyme facilitates the condensation of carbamoyl phosphate and L-aspartate. Subsequently, this compound is cyclized by the enzyme dihydroorotase (DHOase) to form dihydroorotate.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate NCA This compound Carbamoyl_Phosphate->NCA Aspartate Transcarbamoylase (ATCase) L-Aspartate L-Aspartate L-Aspartate->NCA Dihydroorotate_cyto Dihydroorotate NCA->Dihydroorotate_cyto Dihydroorotase (DHOase) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport Orotate Orotate Dihydroorotate_mito->Orotate Dihydroorotate Dehydrogenase (DHODH) UMP Uridine Monophosphate (UMP) Orotate->UMP UMP Synthase

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.
The Mammalian CAD Protein

In mammals, the first three enzymes of the de novo pyrimidine biosynthesis pathway, including ATCase and DHOase, are part of a large, multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[3][4] This mega-enzyme channels the intermediates from one active site to the next, increasing the efficiency of the pathway.

Regulation of this compound Metabolism

The flux through the pyrimidine biosynthetic pathway is tightly regulated, primarily at the level of ATCase in bacteria and the CAD protein in mammals.

Allosteric Regulation of Aspartate Transcarbamoylase (ATCase)

In many bacteria, ATCase is a classic example of an allosterically regulated enzyme. Its activity is modulated by the binding of effector molecules to sites distinct from the active site.

  • Feedback Inhibition: The end-product of the pathway, cytidine triphosphate (CTP), acts as a negative allosteric effector, inhibiting ATCase activity.[5]

  • Activation: Adenosine triphosphate (ATP), a purine nucleotide, acts as a positive allosteric effector, activating ATCase. This cross-regulation helps to maintain a balance between the pools of purine and pyrimidine nucleotides.[5]

Regulation of the Mammalian CAD Protein by Phosphorylation

In mammals, the activity of the CAD protein is regulated by phosphorylation in response to various cellular signals, particularly those related to cell growth and proliferation.[3][4]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, often activated by growth factors, leads to the phosphorylation of CAD. This phosphorylation increases the enzyme's sensitivity to the activator PRPP (5-phosphoribosyl-1-pyrophosphate) and decreases its inhibition by UTP, thereby upregulating pyrimidine synthesis to support cell division.[6]

  • PKA Pathway: Protein kinase A (PKA) can also phosphorylate CAD, which antagonizes the activation by the MAPK cascade. This provides a mechanism for fine-tuning pyrimidine biosynthesis in response to different signaling cues.[6]

  • mTORC1 Pathway: The mTORC1 pathway, a central regulator of cell growth, can promote the phosphorylation of CAD through S6 kinase (S6K), further stimulating de novo pyrimidine synthesis.

CAD_Regulation cluster_signals Cellular Signals cluster_kinases Kinase Cascades Growth_Factors Growth Factors MAPK MAPK Pathway Growth_Factors->MAPK Nutrients Nutrients mTORC1 mTORC1/S6K Pathway Nutrients->mTORC1 CAD_protein CAD Protein MAPK->CAD_protein Phosphorylation (Activation) PKA PKA Pathway PKA->CAD_protein Phosphorylation (Modulation) mTORC1->CAD_protein Phosphorylation (Activation) Pyrimidine_Synthesis Increased Pyrimidine Biosynthesis CAD_protein->Pyrimidine_Synthesis

Figure 2: Regulation of the Mammalian CAD Protein by Phosphorylation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes that metabolize this compound.

Table 1: Kinetic Parameters of Aspartate Transcarbamoylase (ATCase)

Organism/EnzymeSubstrateKm (mM)Vmax (units)Allosteric RegulationReference
E. coli ATCaseL-Aspartate5 - 17Not specifiedActivated by ATP, Inhibited by CTP/UTP[7]
Mammalian CADL-AspartateNot specifiedNot specifiedActivated by PRPP, Inhibited by UTP[4]

Table 2: Kinetic Parameters of Dihydroorotase (DHOase)

Organism/EnzymeSubstrateKm (µM)Vmax (units)Optimal pHReference
Mouse Ehrlich Ascites CarcinomaN-carbamyl-L-aspartate30 - 247 (pH dependent)Not specified~7.0 (biosynthetic)[3]
Mouse Ehrlich Ascites CarcinomaL-5,6-dihydroorotate4.4Not specifiedAlkaline (degradative)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Chemical Synthesis of this compound

This protocol is adapted from modern procedures based on the original Nyc protocol.[4]

Materials:

  • L-Aspartic acid

  • Sodium cyanate (NaOCN)

  • 1 M Sodium hydroxide (NaOH) solution

  • Deuterated water (D₂O) for NMR analysis

  • Hydrochloric acid (HCl) for precipitation (optional)

  • Stir plate and stir bar

  • Beaker or flask

  • NMR spectrometer

Procedure:

  • Dissolve L-Aspartic acid (1 equivalent) and sodium cyanate (1 equivalent) in 1 M sodium hydroxide solution.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Monitor the reaction progress by taking a small aliquot (e.g., 400 µL) and mixing it with D₂O (e.g., 200 µL) for ¹H NMR analysis. The formation of this compound can be confirmed by the appearance of characteristic new signals.

  • For isolation of the product, the reaction mixture can be acidified with HCl to precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried.

Synthesis_Workflow Start Start: Dissolve Reactants Reactants L-Aspartic Acid + Sodium Cyanate in 1 M NaOH Start->Reactants Reaction Stir at Room Temperature for 16 hours Reactants->Reaction Monitoring Monitor by NMR Reaction->Monitoring Monitoring->Reaction Incomplete Isolation Acidify with HCl Filter and Dry (Optional) Monitoring->Isolation Reaction Complete End End: this compound Isolation->End

References

N-Carbamoylaspartic Acid as a Precursor to Orotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of the biochemical conversion of N-carbamoylaspartic acid to orotic acid, a critical sequence in the de novo pyrimidine biosynthesis pathway. This pathway's role in producing the fundamental building blocks of DNA and RNA renders it a significant target for therapeutic intervention, particularly in oncology, immunology, and virology. This document details the enzymatic mechanisms, presents relevant quantitative data, outlines comprehensive experimental protocols, and explores the pathway's therapeutic significance for an audience of researchers, scientists, and drug development professionals.

Introduction to the De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway responsible for producing uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides (cytidine, thymidine). These nucleotides are essential for the synthesis of DNA, RNA, and glycoproteins.[1][2][3] The pathway begins with simple molecules like glutamine and bicarbonate and proceeds through a series of enzymatic steps. A crucial segment of this pathway involves the formation and subsequent conversion of this compound to orotic acid. Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, the enzymes in this pathway, particularly Dihydroorotate Dehydrogenase (DHODH), have become prominent targets for drug development.[1][2][4][5]

The Biochemical Conversion Pathway

The conversion of this compound to orotic acid is a two-step enzymatic process that occurs after the initial formation of this compound itself.

Step 1: Formation of this compound The pathway's committed step is the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate.[6] This reaction is catalyzed by the allosterically regulated enzyme Aspartate transcarbamoylase (ATCase) .[6][7][8]

Step 2: Cyclization to Dihydroorotate this compound undergoes a reversible intramolecular cyclization to form L-dihydroorotate. This reaction is catalyzed by Dihydroorotase (DHOase) , a zinc metalloenzyme belonging to the amidohydrolase superfamily.[9][10][11][12] The reaction mechanism involves a hydroxide ion, coordinated by a binuclear zinc center, acting as a nucleophile to attack a substrate carbonyl group.[12] The reaction is pH-dependent, with the formation of dihydroorotate being favored at a lower pH (biosynthetic direction), while the reverse reaction is favored at a higher pH (degradative direction).[11][13][14]

Step 3: Oxidation to Orotate The final step in this sequence is the oxidation of dihydroorotate to orotic acid. This reaction is catalyzed by Dihydroorotate dehydrogenase (DHODH) , a flavin mononucleotide (FMN)-containing enzyme.[15][16] In mammalian cells, DHODH is located on the outer surface of the inner mitochondrial membrane, where it is functionally linked to the electron transport chain.[3][17][18] The enzyme transfers electrons from dihydroorotate to the ubiquinone pool (Coenzyme Q), which then shuttles them to Complex III.[3][19] This makes DHODH the only enzyme in the pyrimidine synthesis pathway located in the mitochondria.[17]

Pyrimidine_Pathway Figure 1. Biochemical Pathway from Aspartate to Orotic Acid cluster_reactants CP Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) CP->ATCase Asp L-Aspartate Asp->ATCase NCA This compound DHOase Dihydroorotase (DHOase) NCA->DHOase DHO L-Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH OA Orotic Acid ATCase->NCA DHOase->DHO DHODH->OA

Figure 1. Biochemical Pathway from Aspartate to Orotic Acid.

Quantitative Data

The enzymes involved in the conversion of this compound to orotic acid have been characterized kinetically. Furthermore, the potency of various inhibitors, particularly against DHODH, has been quantified, providing a basis for their therapeutic development.

Enzyme Kinetic Parameters

The kinetic properties of DHOase and DHODH vary between species and are influenced by factors such as pH. The reaction catalyzed by DHOase is reversible and pH-dependent; low pH favors the biosynthetic direction (this compound to dihydroorotate), while high pH favors the degradative direction.[11][13]

EnzymeSubstrateOrganism/SystemApparent Km (µM)pH OptimumNotes
Dihydroorotase (DHOase) N-carbamyl-L-aspartateMouse Ehrlich ascites carcinoma247~5.5 (Biosynthetic)The apparent Km for L-dihydroorotate shows a converse dependence on pH.[13][20]
Dihydroorotase (DHOase) L-dihydroorotateMouse Ehrlich ascites carcinoma->8.5 (Degradative)The specific activity in the biosynthetic direction is approximately half that of the degradative direction for some DHOases.[11]
Dihydroorotate Dehydrogenase (DHODH) L-DihydroorotateLactobacillus bulgaricus-~8.0The kinetic behavior suggests essential sulfhydryl groups at or near the active site.[16]

Table 1: Summary of selected kinetic parameters for Dihydroorotase and Dihydroorotate Dehydrogenase.

Inhibitor Potency (IC₅₀)

DHODH is a well-established drug target. Several inhibitors have been developed and their half-maximal inhibitory concentrations (IC₅₀) determined, demonstrating a wide range of potencies.

InhibitorTargetIC₅₀Notes
Brequinar Human DHODH1.8 - 5.2 nMA potent, selective inhibitor with antiviral and anti-SARS-CoV-2 activity.[21][22]
Teriflunomide Human DHODH388 - 600 nMThe active metabolite of Leflunomide, used to treat multiple sclerosis.[19][22]
Leflunomide Human DHODH-A prodrug metabolized to Teriflunomide, used for rheumatoid and psoriatic arthritis.[1][4][17]
AG-636 Human DHODH17 nMA potent, reversible, and selective inhibitor with strong anticancer effects.[21]
Vidofludimus Human DHODH-An orally active immunomodulatory agent for autoimmune disorders like IBD.[21]
Indoluidin D Human DHODH-A natural product inhibitor that suppresses cancer cell growth.[23]

Table 2: Potency of selected inhibitors against human Dihydroorotate Dehydrogenase (DHODH).

Experimental Protocols

Standardized assays are essential for studying the this compound to orotic acid pathway and for screening potential inhibitors. Below are detailed protocols for a DHODH enzymatic assay and for the quantification of orotic acid via HPLC.

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor that changes color upon reduction.[24][25]

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant human DHODH.

Materials:

  • Recombinant human DHODH (e.g., N-terminal His-tagged with transmembrane domain deletion)

  • Test inhibitor (e.g., DHODH-IN-11, Brequinar) and DMSO for dilution

  • L-Dihydroorotic acid (DHO), substrate

  • 2,6-dichloroindophenol (DCIP), electron acceptor

  • Coenzyme Q10 (CoQ10), electron carrier

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 600-650 nm

Procedure:

  • Reagent Preparation:

    • Dissolve the test inhibitor and any positive controls (e.g., Brequinar) in DMSO to create 10 mM stock solutions. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.

    • Prepare a 10 mM stock solution of DHO in DMSO.

    • Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.

    • Prepare a 10 mM stock solution of CoQ10 in DMSO.

    • Dilute recombinant human DHODH in Assay Buffer to the desired final working concentration.

  • Assay Setup:

    • Add 2 µL of inhibitor dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at room temperature (25°C) for 15-30 minutes to allow for inhibitor binding to the enzyme.[24][25]

  • Reaction Initiation and Measurement:

    • Prepare a 10X Reaction Mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the 10X Reaction Mix to each well. Final concentrations in the 200 µL reaction should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[24][25]

    • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm or 650 nm every 30 seconds for 10-15 minutes.[24][25]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow_DHODH_Assay Figure 2. Experimental Workflow for DHODH Inhibition Assay start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, DHO, DCIP, CoQ10) start->prep_reagents plate_inhibitor Dispense Inhibitor Dilutions & DMSO Controls into 96-well Plate prep_reagents->plate_inhibitor add_enzyme Add DHODH Enzyme Solution to Each Well plate_inhibitor->add_enzyme pre_incubate Pre-incubate for 15-30 min at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding DHO/DCIP/CoQ10 Mix pre_incubate->initiate_reaction measure_abs Measure Decrease in Absorbance at 600 nm over 10-15 min initiate_reaction->measure_abs analyze Calculate Reaction Rates & Plot Dose-Response Curve measure_abs->analyze end Determine IC₅₀ Value analyze->end

Figure 2. Experimental Workflow for DHODH Inhibition Assay.
Protocol 2: Quantification of Orotic Acid by RP-HPLC

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of orotic acid in biological samples or enzymatic reactions.

Objective: To accurately measure the concentration of orotic acid.

Materials:

  • HPLC system with a UV detector

  • RP-HPLC Column (e.g., Enable C18G, 250 x 4.6 mm, 5 µm particle size)[26][27]

  • Mobile Phase: Acetonitrile and Methanol (60:40 v/v) or an aqueous acidic buffer (e.g., 3.2 mM HCl)[26][27][28]

  • Orotic acid standard

  • Sample for analysis (e.g., urine, cell lysate, or quenched enzyme reaction)

  • 0.22 µm or 0.45 µm syringe filters

  • Autosampler vials

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve orotic acid standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 10, 20, 30, 40, 50, 60, 70 µg/mL).[26][27]

  • Sample Preparation:

    • For enzymatic reactions, stop the reaction at various time points using an appropriate quenching agent (e.g., acid).

    • For biological samples like urine, filter the sample through a 0.22 µm filter.[28] A solid-phase extraction (SPE) step using a C18 cartridge may be used for sample cleanup and concentration if necessary.[28]

    • Centrifuge samples to pellet any precipitates before analysis.

    • Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Enable C18G (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a filtered and degassed mixture of Acetonitrile:Methanol (60:40 v/v).

    • Flow Rate: 1.0 mL/min.[26][27]

    • Detection Wavelength: 280 nm.[26][27][28]

    • Injection Volume: 20-25 µL.[28]

    • Column Temperature: Room temperature.[28]

  • Analysis and Quantification:

    • Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Identify the orotic acid peak in the sample chromatograms by comparing its retention time to that of the standard (approx. 9.1 min under the specified conditions).[26][27]

    • Quantify the amount of orotic acid in the samples by interpolating their peak areas from the standard curve.

Significance in Drug Development

The pathway converting this compound to orotic acid is a validated and highly attractive target for therapeutic intervention. The rationale is based on the metabolic vulnerability of rapidly dividing cells, which are highly dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[2][4][5]

  • Oncology: Cancer cells exhibit a high proliferation rate and thus have an increased demand for nucleotides.[1][4] DHODH inhibitors can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis in malignant cells, making them effective anti-cancer agents.[2][5][23]

  • Autoimmune Diseases: The proliferation of activated T and B lymphocytes is central to the pathology of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4] DHODH inhibitors such as Leflunomide and Teriflunomide suppress this proliferation, exerting an immunomodulatory effect.[4][17]

  • Virology: Viruses rely on the host cell's machinery and metabolic resources for replication. The synthesis of viral genomes requires a large supply of nucleotides.[19] DHODH inhibition has been shown to have broad-spectrum antiviral activity by depleting the pyrimidines necessary for viral replication.[4][19]

The inhibition of DHODH represents a "host-targeting antiviral" strategy, which is less prone to the development of resistance compared to drugs that target viral proteins directly.[19]

Logical_Relationship Figure 3. Therapeutic Logic of DHODH Inhibition cluster_outcomes Examples of Rapidly Dividing Cells inhibitor DHODH Inhibitor (e.g., Teriflunomide, Brequinar) enzyme Inhibits DHODH Enzyme inhibitor->enzyme block Blocks Orotate Synthesis enzyme->block deplete Depletes Pyrimidine Nucleotide Pool (UMP, CTP, etc.) block->deplete inhibit_synth Inhibits DNA & RNA Synthesis deplete->inhibit_synth inhibit_prolif Inhibits Proliferation of Rapidly Dividing Cells inhibit_synth->inhibit_prolif outcome Therapeutic Effect inhibit_prolif->outcome cancer Cancer Cells inhibit_prolif->cancer immune Activated Lymphocytes inhibit_prolif->immune viral Virus-Infected Cells inhibit_prolif->viral

Figure 3. Therapeutic Logic of DHODH Inhibition.

Conclusion

The enzymatic conversion of this compound to orotic acid via the sequential actions of Dihydroorotase and Dihydroorotate Dehydrogenase is a cornerstone of pyrimidine biosynthesis. The central role of DHODH in linking this pathway to mitochondrial respiration, combined with the metabolic demands of proliferating cells, has solidified its position as a critical target in modern drug development. A thorough understanding of the pathway's biochemistry, kinetics, and associated experimental methodologies is crucial for researchers aiming to exploit this metabolic vulnerability for the treatment of cancer, autoimmune disorders, and viral infections.

References

enzymatic synthesis of N-carbamoylaspartic acid from carbamoyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of N-carbamoylaspartic acid from carbamoyl phosphate, a critical reaction in the pyrimidine biosynthetic pathway. The synthesis is primarily catalyzed by the allosteric enzyme Aspartate Transcarbamoylase (ATCase). This document details the enzyme's mechanism, kinetics, and regulation, and provides experimental protocols for its purification and activity assessment.

The Core Reaction: Aspartate Transcarbamoylase

The synthesis of this compound is the committed step in the de novo synthesis of pyrimidines.[1][2] This reaction involves the condensation of carbamoyl phosphate and L-aspartate, catalyzed by Aspartate Transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase (EC 2.1.3.2).[1][3] The enzyme facilitates the transfer of the carbamoyl group from carbamoyl phosphate to the amino group of aspartate, forming this compound and inorganic phosphate.[1][4]

ATCase is a classic example of an allosterically regulated enzyme, exhibiting both homotropic cooperativity with its substrate, L-aspartate, and heterotropic regulation by nucleotide effectors.[1][2] This intricate regulation allows the cell to precisely control the rate of pyrimidine biosynthesis to meet cellular demands.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to Aspartate Transcarbamoylase from various sources and the synthesis of this compound.

Table 1: Molecular Properties of Aspartate Transcarbamoylase (ATCase)

OrganismHoloenzyme Molecular Weight (kDa)Subunit StructureCatalytic Subunit (kDa)Regulatory Subunit (kDa)Reference(s)
Escherichia coli~3102 catalytic trimers (c6) and 3 regulatory dimers (r6)~33-34~17[1][5][6]
Pseudomonas syringae~490Complex47 and 34-[5]
Moraxella (Branhamella) catarrhalis~510Complex45 and 40 (+ a 55 kDa polypeptide)-[7]
Human (CAD trifunctional enzyme)~243 (for the entire polypeptide)Single polypeptide with three domainsATCase domain-[8]

Table 2: Synthesis Yields of N-Carbamoyl-L-aspartate

Synthesis MethodKey ReactantsReaction TimeYieldReference(s)
In vitro multi-enzyme cascadeCO2, L-aspartic acid3.0 h96.0% (based on L-aspartic acid)[9]
Enzyme-free aqueous solutionL-Aspartic acid, sodium cyanate16 h92%[10]

Experimental Protocols

This section provides detailed methodologies for the purification of Aspartate Transcarbamoylase and the assay of its enzymatic activity.

Purification of Aspartate Transcarbamoylase

3.1.1. From Escherichia coli

A common protocol for purifying ATCase from E. coli involves the following steps:

  • Cell Lysis: Bacterial cells are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA) and disrupted by sonication.[5] The cell debris is removed by centrifugation.[5]

  • Streptomycin Sulfate Precipitation: To remove nucleic acids, a solution of streptomycin sulfate is slowly added to the cell-free extract. The precipitate is removed by centrifugation.

  • Heat Step: The supernatant is heated to a specific temperature (e.g., 60°C) to denature and precipitate heat-labile proteins.[7] The denatured proteins are removed by centrifugation.

  • Ammonium Sulfate Fractionation: The protein solution is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing ATCase is collected by centrifugation and redissolved in a minimal amount of buffer.

  • Dialysis: The redissolved protein is dialyzed against a suitable buffer to remove excess ammonium sulfate.

  • Chromatography: The dialyzed sample is further purified using a combination of chromatographic techniques, which may include:

    • Ion-Exchange Chromatography: To separate proteins based on their net charge.

    • Gel-Filtration Chromatography: To separate proteins based on their size.

    • Hydrophobic Interaction Chromatography: To separate proteins based on their hydrophobicity.[7]

The purity of the enzyme at each step is monitored by SDS-PAGE.[7]

3.1.2. From Wheat-germ

A revised purification scheme for ATCase from wheat-germ has been reported, yielding a highly pure and stable enzyme.[11] Key aspects of this protocol include:

  • Large-scale extraction: Starting with a significant amount of wheat-germ (e.g., 4 kg).[11]

  • Optimized stability: The purified enzyme is stored at 4°C in 0.05 M Tris/HCl buffer containing 25% glycerol at a high protein concentration (approximately 1 mg/mL) to ensure long-term stability, with a half-life of over 300 days.[11]

Aspartate Transcarbamoylase Activity Assay

The activity of ATCase can be determined using several methods.

3.2.1. Colorimetric Assay

This is a common method that measures the production of this compound.[12]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris acetate buffer, pH 8.3[12]

    • Saturating concentration of carbamoyl phosphate (e.g., 4.8 mM)[5][12]

    • Varying concentrations of L-aspartate

    • Enzyme solution

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 25°C or 28°C) for a defined period (e.g., 10 minutes).[5][12]

  • Stopping the Reaction and Color Development: The reaction is stopped, and the amount of this compound produced is determined by a colorimetric method.

  • Control: A control reaction is run in parallel where water replaces L-aspartate.[5]

3.2.2. Ultraviolet Spectrophotometric Assay

This method is based on the difference in the ultraviolet absorbance of the reactants and products.[13]

  • Wavelength Selection: The reaction is monitored at a wavelength where the product, this compound, has a significantly higher extinction coefficient than the reactants (e.g., 205, 210, or 215 nm).[13]

  • Reaction Monitoring: The change in absorbance over time is recorded using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated based on the change in absorbance and the extinction coefficient of this compound.[13]

Signaling Pathways and Regulation

The activity of ATCase is tightly regulated to control the pyrimidine biosynthetic pathway. This regulation occurs through allosteric mechanisms.

Allosteric Regulation of ATCase

Escherichia coli ATCase is a dodecamer composed of two catalytic trimers and three regulatory dimers.[6] The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[1][2][6]

  • Homotropic Cooperativity: The binding of the substrate, L-aspartate, to the catalytic subunits is cooperative, meaning the binding of one substrate molecule increases the affinity of the other active sites for the substrate.[1] This shifts the equilibrium from the T state towards the R state.[6]

  • Heterotropic Regulation: The enzyme is also regulated by the binding of nucleotide effectors to the regulatory subunits, which are located about 60 Å from the active sites.[1][4]

    • Inhibition by CTP: The end product of the pyrimidine pathway, cytidine triphosphate (CTP), acts as a feedback inhibitor by binding to the regulatory subunits and stabilizing the T state.[1][2]

    • Activation by ATP: Adenosine triphosphate (ATP), a purine nucleotide, acts as an activator by binding to the regulatory subunits and promoting the transition to the R state.[2][6] This cross-regulation helps to balance the cellular pools of purines and pyrimidines.

The binding of these allosteric effectors induces significant conformational changes in the enzyme's quaternary structure, including an elongation of the molecule along its three-fold axis.[1][4]

Visualizations

The following diagrams illustrate the enzymatic reaction, a general experimental workflow for enzyme purification, and the allosteric regulation of ATCase.

Enzymatic_Reaction CP Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase CP->ATCase Asp L-Aspartate Asp->ATCase NCA This compound Pi Inorganic Phosphate ATCase->NCA ATCase->Pi

Caption: Enzymatic synthesis of this compound.

Purification_Workflow Start Cell Culture Lysis Cell Lysis (Sonication) Start->Lysis Cent1 Centrifugation (Remove Debris) Lysis->Cent1 SN1 Supernatant 1 Cent1->SN1 Heat Heat Treatment SN1->Heat Cent2 Centrifugation (Remove Precipitate) Heat->Cent2 SN2 Supernatant 2 Cent2->SN2 AS Ammonium Sulfate Precipitation SN2->AS Cent3 Centrifugation (Collect Pellet) AS->Cent3 Pellet Protein Pellet Cent3->Pellet Dialysis Dialysis Pellet->Dialysis Chrom Chromatography (Ion Exchange, Gel Filtration) Dialysis->Chrom Pure Pure ATCase Chrom->Pure

Caption: General workflow for ATCase purification.

Allosteric_Regulation cluster_T T-State (Less Active) cluster_R R-State (More Active) T_State ATCase (Tense) R_State ATCase (Relaxed) T_State->R_State + Aspartate + ATP R_State->T_State + CTP CTP CTP (Inhibitor) CTP->T_State stabilizes ATP ATP (Activator) ATP->R_State stabilizes Aspartate L-Aspartate (Substrate) Aspartate->R_State promotes

Caption: Allosteric regulation of Aspartate Transcarbamoylase.

References

N-Carbamoylaspartic Acid: A Pivotal Intermediate in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylaspartic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, has garnered increasing attention for its significant involvement in a range of metabolic disorders. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its role in disease pathogenesis, and the analytical methodologies used for its investigation. A thorough understanding of its metabolic context is crucial for the development of novel diagnostic and therapeutic strategies for associated inborn errors of metabolism.

The Central Role of this compound in Pyrimidine Biosynthesis

This compound is synthesized from the condensation of carbamoyl phosphate and L-aspartate, a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase)[1][2]. This reaction represents the committed step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA, RNA, and other vital biomolecules. Subsequently, this compound is converted to dihydroorotate by the enzyme dihydroorotase (DHOase)[3].

The synthesis of this compound is tightly regulated. In humans, ATCase is part of a multifunctional enzyme known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), which catalyzes the first three steps of pyrimidine biosynthesis[4]. The activity of ATCase is allosterically regulated, meaning it does not follow classical Michaelis-Menten kinetics[1][5].

This compound in Metabolic Disorders

The clinical significance of this compound comes to the forefront in the context of certain inborn errors of metabolism, particularly urea cycle disorders (UCDs)[6][7]. The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism[8].

Link to Urea Cycle Disorders

In several UCDs, a deficiency in one of the urea cycle enzymes leads to the accumulation of ammonia and other upstream metabolites. A key substrate for the urea cycle is carbamoyl phosphate, which is synthesized in the mitochondria by carbamoyl phosphate synthetase I (CPS I). When the urea cycle is impaired, for instance, due to a deficiency in ornithine transcarbamoylase (OTC), carbamoyl phosphate accumulates in the mitochondria and subsequently leaks into the cytosol[9][10].

This excess cytosolic carbamoyl phosphate becomes a substrate for the pyrimidine biosynthesis pathway, driving the production of this compound by ATCase[9]. Consequently, individuals with OTC deficiency, argininosuccinate synthetase deficiency, and argininosuccinate lyase deficiency often exhibit elevated levels of this compound in their urine[6]. Conversely, in carbamoyl phosphate synthetase I deficiency, where the production of carbamoyl phosphate is impaired, an increase in this compound is not observed[6].

Other Associated Metabolic Disorders

Beyond UCDs, altered levels of this compound have been associated with other metabolic disorders, including:

  • UMP Synthase Deficiency (Orotic Aciduria): This disorder affects the later steps of pyrimidine synthesis, leading to a buildup of orotic acid, a downstream metabolite of this compound[11].

  • Canavan Disease: This neurodegenerative disorder has also been linked to this compound metabolism[11].

  • Dihydropyrimidinase Deficiency and Beta-Ureidopropionase Deficiency: These are disorders of pyrimidine degradation where this compound may be involved[11].

Quantitative Data

A critical aspect of diagnosing and monitoring metabolic disorders is the quantitative analysis of key biomarkers. The following tables summarize available data on this compound concentrations and the kinetic properties of the enzymes involved in its metabolism. It is important to note that comprehensive, standardized reference ranges for this compound are not widely established in the literature, and the provided data is compiled from various research sources.

Analyte Biological Matrix Condition Concentration Range Reference
This compoundUrineHealthy IndividualsNot consistently reported in quantitative studies.
Ornithine Transcarbamoylase DeficiencyElevated[6][10]
Argininosuccinate Synthetase DeficiencyElevated[6]
Argininosuccinate Lyase DeficiencyElevated[6]
Carbamoyl Phosphate Synthetase I DeficiencyNot elevated[6]
Enzyme Substrate(s) Km Vmax Notes Reference
Human Aspartate Transcarbamoylase (ATCase)Carbamoyl Phosphate, L-AspartateDoes not follow simple Michaelis-Menten kinetics.Exhibits cooperative binding and allosteric regulation.The enzyme exists in low-activity "tense" (T) and high-activity "relaxed" (R) states.[1][5]
Human Dihydroorotase (DHOase)This compoundData on wild-type human enzyme is limited in the searched literature.Kinetic parameters have been studied in the context of specific mutations associated with Miller syndrome.The reaction is reversible and pH-dependent.[3]

Experimental Protocols

Accurate measurement of this compound and the activity of related enzymes is essential for both clinical diagnostics and research. Below are detailed methodologies for key experiments.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine).
  • Acidify the urine sample to a pH below 2 using hydrochloric acid.
  • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.
  • Collect the organic layer and repeat the extraction.
  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.
  • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.
  • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
  • This compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)

This assay measures the production of carbamoyl aspartate.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
  • The reaction mixture should contain L-aspartate and carbamoyl phosphate as substrates.
  • Add the enzyme source (e.g., cell lysate or purified enzyme).

2. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

3. Colorimetric Detection:

  • Stop the reaction by adding an acidic reagent (e.g., a mixture of sulfuric acid, phosphoric acid, and diacetyl monoxime).
  • Heat the samples to allow for color development. The carbamoyl group of the product reacts to form a colored compound.
  • Measure the absorbance at a specific wavelength (e.g., 466 nm) using a spectrophotometer.

4. Quantification:

  • Create a standard curve using known concentrations of this compound.
  • Calculate the enzyme activity based on the amount of product formed over time.

Dihydroorotase (DHOase) Activity Assay (Colorimetric)

This assay measures the conversion of this compound to dihydroorotate.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • The reaction mixture should contain this compound as the substrate.
  • Add the enzyme source.

2. Incubation:

  • Incubate the reaction mixture at 37°C.

3. Detection:

  • The conversion to dihydroorotate can be monitored by a decrease in absorbance at a specific wavelength (e.g., 230 nm) as the ring structure is formed.

4. Quantification:

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pyrimidine_Biosynthesis_and_Urea_Cycle_Link Figure 1: Metabolic link between the Urea Cycle and Pyrimidine Biosynthesis. cluster_urea_cycle Urea Cycle (Mitochondria) cluster_pyrimidine_synthesis Pyrimidine Biosynthesis (Cytosol) NH3 Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase I (CPS I) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 Carbamoyl_P_mito Carbamoyl Phosphate CPS1->Carbamoyl_P_mito OTC Ornithine Transcarbamoylase (OTC) Carbamoyl_P_mito->OTC Carbamoyl_P_cyto Carbamoyl Phosphate Carbamoyl_P_mito->Carbamoyl_P_cyto Spillover in UCDs Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline OTC_Block X Urea_Cycle_Out To rest of Urea Cycle Citrulline->Urea_Cycle_Out Glutamine Glutamine CPS2 Carbamoyl Phosphate Synthetase II (CPS II) Glutamine->CPS2 CPS2->Carbamoyl_P_cyto ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_P_cyto->ATCase Aspartate L-Aspartate Aspartate->ATCase NCA N-Carbamoylaspartic Acid ATCase->NCA DHOase Dihydroorotase (DHOase) NCA->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate Pyrimidine_Out To Pyrimidines Dihydroorotate->Pyrimidine_Out

Figure 1: Metabolic link between the Urea Cycle and Pyrimidine Biosynthesis.

Diagnostic_Workflow Figure 2: Diagnostic workflow for Urea Cycle Disorders. Start Clinical Suspicion of Metabolic Disorder (e.g., Hyperammonemia) Plasma_Ammonia Measure Plasma Ammonia Start->Plasma_Ammonia Amino_Acids Plasma Amino Acid Analysis Plasma_Ammonia->Amino_Acids If elevated Organic_Acids Urine Organic Acid Analysis (GC-MS/LC-MS) Plasma_Ammonia->Organic_Acids If elevated Diagnosis Definitive Diagnosis and Management Amino_Acids->Diagnosis Characteristic Profile Enzyme_Assay Enzyme Activity Assay (e.g., in liver biopsy) Organic_Acids->Enzyme_Assay Organic_Acids->Diagnosis Elevated N-Carbamoylaspartate and/or Orotic Acid Genetic_Testing Molecular Genetic Testing Enzyme_Assay->Genetic_Testing Genetic_Testing->Diagnosis

Figure 2: Diagnostic workflow for Urea Cycle Disorders.

GCMS_Workflow Figure 3: Experimental workflow for urinary organic acid analysis by GC-MS. Sample_Collection Urine Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 3: Experimental workflow for urinary organic acid analysis by GC-MS.

Conclusion

This compound stands as a critical metabolite at the intersection of pyrimidine biosynthesis and nitrogen metabolism. Its accumulation serves as a key diagnostic marker for several urea cycle disorders, reflecting a spillover of carbamoyl phosphate from the compromised urea cycle into the pyrimidine synthesis pathway. The analytical methods detailed in this guide, particularly mass spectrometry-based techniques, are indispensable for the accurate quantification of this compound in biological fluids. Further research into the precise quantitative variations of this metabolite in different disease states and the development of targeted therapies aimed at modulating its synthesis hold promise for improving the diagnosis and management of these debilitating metabolic disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of these conditions and to develop innovative therapeutic interventions.

References

The Central Role of Aspartate Carbamoyltransferase in N-Carbamoylaspartic Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase, stands as a pivotal enzyme in cellular metabolism, catalyzing the first committed step in the de novo pyrimidine biosynthetic pathway. This reaction, the condensation of carbamoyl phosphate and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate, is a critical control point for the synthesis of nucleotides essential for DNA and RNA replication.[1][2][3] This technical guide provides an in-depth exploration of the role of ATCase in this crucial biological process, with a focus on its enzymatic function, complex allosteric regulation, and the experimental methodologies used to study its activity.

The Enzymatic Reaction: A Commitment to Pyrimidine Synthesis

The reaction catalyzed by ATCase is the irreversible condensation of two substrates: carbamoyl phosphate and L-aspartate. This step is of paramount importance as it commits the cellular resources to the pyrimidine nucleotide synthesis pathway.[1][4] The product, N-carbamoyl-L-aspartate, serves as the precursor for the subsequent enzymatic reactions that ultimately lead to the formation of uridine monophosphate (UMP), a foundational pyrimidine nucleotide.[4]

Carbamoyl Phosphate Carbamoyl Phosphate ATCase ATCase Carbamoyl Phosphate->ATCase L-Aspartate L-Aspartate L-Aspartate->ATCase N-Carbamoylaspartic Acid This compound ATCase->this compound Inorganic Phosphate Inorganic Phosphate ATCase->Inorganic Phosphate

Figure 1: ATCase catalyzes the formation of this compound.

The Allosteric Regulation of ATCase: A Symphony of Cellular Signals

The activity of ATCase is exquisitely regulated to meet the cell's demand for pyrimidine nucleotides while preventing their overproduction. This regulation is achieved through a sophisticated allosteric mechanism, making ATCase a classic model for studying enzyme kinetics and control.[3][4] The enzyme exists in two principal conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state.[4][5] The equilibrium between these two states is influenced by the binding of substrates and allosteric effectors to distinct sites on the enzyme.

In Escherichia coli, the ATCase holoenzyme is a dodecamer composed of two catalytic trimers and three regulatory dimers (C6R6).[6] The catalytic subunits are responsible for the enzymatic reaction, while the regulatory subunits bind to allosteric effectors, namely ATP, CTP, and UTP.[5][6]

  • Homotropic Regulation by Substrates: The binding of the substrates, carbamoyl phosphate and L-aspartate, to the catalytic sites shifts the equilibrium from the T state towards the more active R state.[4] This cooperative binding results in a sigmoidal relationship between substrate concentration and reaction velocity, a hallmark of allosteric enzymes.[4]

  • Heterotropic Regulation by Nucleotides:

    • Activation by ATP: Adenosine triphosphate (ATP), the end product of the parallel purine biosynthesis pathway, acts as an allosteric activator.[1] High levels of ATP signal an abundance of purines and a need for pyrimidines to maintain a balanced nucleotide pool for nucleic acid synthesis. ATP binds to the regulatory subunits and stabilizes the R state, increasing the enzyme's affinity for its substrates and enhancing its catalytic activity.[4]

    • Inhibition by CTP and UTP: Cytidine triphosphate (CTP), a downstream product of the pyrimidine pathway, is a key allosteric inhibitor of ATCase, exemplifying feedback inhibition.[1][3] CTP binds to the regulatory subunits and stabilizes the less active T state, thereby reducing the enzyme's activity.[4] Uridine triphosphate (UTP), another pyrimidine nucleotide, acts as a synergistic inhibitor with CTP. While UTP alone has little inhibitory effect, in the presence of CTP, it significantly enhances the inhibition of ATCase, with the combination leading to up to 95% inhibition.[6][7] This synergistic action provides a more sensitive and robust control over pyrimidine synthesis.

cluster_T_state T State (Low Activity) cluster_R_state R State (High Activity) ATCase_T ATCase (Tense) ATCase_R ATCase (Relaxed) ATCase_T->ATCase_R Substrate Binding ATCase_R->ATCase_T ATP ATP ATP->ATCase_R Activates CTP_UTP CTP / UTP CTP_UTP->ATCase_T Inhibits Substrates Carbamoyl Phosphate L-Aspartate

Figure 2: Allosteric regulation of ATCase by ATP, CTP, and UTP.

Data Presentation: Quantitative Analysis of ATCase Kinetics

The allosteric nature of ATCase means its kinetics do not follow the simple Michaelis-Menten model. Instead, its activity is characterized by sigmoidal substrate saturation curves, which can be described by the Hill equation. The following tables summarize key kinetic parameters for E. coli ATCase, illustrating the impact of allosteric effectors.

ParameterNo Effector+ 2 mM ATP+ 0.5 mM CTPReference(s)
Vmax (µmol/hr/µg) 15--[8]
K0.5 for Aspartate (mM) 6Lowered11[7][8]
Hill Coefficient (n H) 1.4DecreasedIncreased[8]

Table 1: Kinetic Parameters of Wild-Type E. coli ATCase

Effector(s)InhibitionReference(s)
CTP alone 50-70%[6][7]
CTP + UTP up to 95%[6]

Table 2: Inhibition of E. coli ATCase by Pyrimidine Nucleotides

Experimental Protocols

Accurate measurement of ATCase activity is fundamental to studying its function and regulation. The following are outlines of commonly used experimental protocols.

Colorimetric Assay for ATCase Activity (Based on Pastra-Landis & Lipscomb, 1981)

This endpoint assay measures the amount of this compound produced. The product is converted to ureidosuccinate, which is then quantified colorimetrically.

Materials:

  • Assay Buffer: 50 mM Tris-acetate, pH 8.3[9]

  • Substrates: Carbamoyl phosphate (saturating concentration, e.g., 4.8 mM), L-aspartate (variable concentrations)[9]

  • Allosteric Effectors (optional): ATP, CTP, UTP at desired concentrations

  • ATCase enzyme

  • Color Reagent A: 1% (w/v) antipyrine in 50% sulfuric acid

  • Color Reagent B: 0.8% (w/v) diacetyl monoxime in water

  • Stopping Solution: e.g., perchloric acid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, carbamoyl phosphate, L-aspartate, and any allosteric effectors.

  • Enzyme Addition: Initiate the reaction by adding a known amount of ATCase enzyme.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9]

  • Reaction Termination: Stop the reaction by adding a stopping solution.

  • Color Development: a. Add Color Reagent A and Color Reagent B to the terminated reaction mixture. b. Heat the mixture at a specific temperature (e.g., 60°C) for a defined period to allow for color development.

  • Measurement: Cool the samples to room temperature and measure the absorbance at the appropriate wavelength (e.g., 466 nm).

  • Quantification: Determine the concentration of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

cluster_workflow Colorimetric Assay Workflow A Prepare Reaction Mixture B Add ATCase (Start Reaction) A->B C Incubate (e.g., 25°C) B->C D Stop Reaction C->D E Add Color Reagents & Heat D->E F Measure Absorbance (e.g., 466 nm) E->F

Figure 3: Workflow for the colorimetric assay of ATCase activity.
Continuous Spectrophotometric Assay for ATCase Activity

This assay continuously monitors the production of inorganic phosphate, a product of the ATCase reaction, through a coupled enzyme system.

Principle: The release of inorganic phosphate is coupled to the phosphorolysis of a purine nucleoside analog, such as 7-methylinosine, by purine nucleoside phosphorylase (PNP). This reaction leads to a change in absorbance that can be continuously monitored.[10]

Materials:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Substrates: Carbamoyl phosphate, L-aspartate

  • Coupling Enzyme: Purine nucleoside phosphorylase (PNP)

  • PNP Substrate: 7-methylinosine

  • ATCase enzyme

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, L-aspartate, PNP, and 7-methylinosine.

  • Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 291 nm for 7-methylinosine).[10]

  • Reaction Initiation: Initiate the reaction by adding carbamoyl phosphate and ATCase enzyme.

  • Continuous Monitoring: Immediately begin recording the change in absorbance over time. The rate of change in absorbance is proportional to the rate of phosphate production and thus to the ATCase activity.

Quantification of this compound

Direct quantification of this compound can be achieved through chromatographic methods, providing high sensitivity and specificity.

4.3.1. High-Performance Liquid Chromatography (HPLC)

Principle: this compound is separated from other components of the reaction mixture by reverse-phase HPLC and detected by UV absorbance.

General Procedure:

  • Sample Preparation: Terminate the enzymatic reaction and remove protein, for example, by acid precipitation followed by centrifugation.

  • Chromatographic Separation: Inject the supernatant onto a suitable reverse-phase HPLC column (e.g., C18). Use an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile) to achieve separation.

  • Detection: Monitor the column effluent with a UV detector at a wavelength where this compound absorbs (e.g., around 210 nm).

  • Quantification: Quantify the amount of this compound by comparing the peak area to that of known standards.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: For volatile analysis, this compound can be derivatized to a more volatile compound and then separated by gas chromatography and detected by mass spectrometry. This method offers very high sensitivity and structural confirmation.

General Procedure:

  • Sample Preparation and Derivatization: Extract this compound from the sample and derivatize it using a suitable agent (e.g., silylation) to increase its volatility.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with an appropriate capillary column to separate the analyte from other components.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for enhanced sensitivity.

  • Quantification: Use an isotopically labeled internal standard for accurate quantification.

Conclusion

Aspartate carbamoyltransferase plays a master regulatory role in pyrimidine biosynthesis, with its activity finely tuned by the levels of various cellular metabolites. Understanding the intricate mechanisms of its allosteric control is crucial for fields ranging from fundamental biochemistry to drug development, where ATCase presents a potential target for therapeutic intervention in diseases characterized by aberrant cell proliferation. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this fascinating and vital enzyme.

References

The Role of N-Carbamoylaspartic Acid in Non-Enzymatic Prebiotic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-carbamoylaspartic acid (NCA), a key intermediate in the biosynthesis of pyrimidines, has emerged as a molecule of significant interest in the study of chemical origins of life. This technical guide explores the non-enzymatic synthesis of NCA under plausible prebiotic conditions, its stability, and its subsequent transformation into pyrimidine precursors. Aligned with the "geochemical continuity" hypothesis, which posits that core metabolic pathways may have abiotic origins, the efficient, enzyme-free formation of NCA from simple precursors like aspartic acid and cyanate provides compelling evidence for a protometabolic pathway to pyrimidine nucleobases on the early Earth. This document synthesizes quantitative data, details experimental protocols, and provides visual diagrams of the core chemical pathways and workflows.

Non-Enzymatic Synthesis of this compound (NCA)

In all extant life, NCA (also known as ureidosuccinic acid) is synthesized from L-aspartic acid and carbamoyl phosphate, a reaction catalyzed by the enzyme aspartate carbamoyltransferase.[1] In a prebiotic context, the search for a robust, non-enzymatic analogue of this reaction is crucial for establishing a plausible pathway to pyrimidines.

Plausible Prebiotic Carbamoylating Agents

Several molecules potentially available on the primitive Earth have been investigated as carbamoyl donors for the synthesis of NCA from aspartic acid.

  • Carbamoyl Phosphate (CP): While being the biological carbamoylating agent, CP is relatively unstable under prebiotic conditions.[1] However, its decomposition products include cyanate and urea, which are more stable and prebiotically relevant.[1]

  • Cyanate (OCN⁻): Cyanate has been identified as a highly efficient carbamoylating agent in aqueous, enzyme-free scenarios.[1] Studies demonstrate that the reaction between cyanate and L-aspartic acid under alkaline aqueous conditions proceeds with high yields at moderate temperatures.[1] This reaction is considered a strong candidate for a key step in prebiotic pyrimidine synthesis.[1]

  • Urea and Biuret: Urea can also serve as a carbamoyl donor, particularly when heated in an aqueous solution with aspartic acid.[2] Biuret, formed from the dimerization of urea, has been investigated but shows a notable lack of reactivity under mild conditions, highlighting the critical role of kinetics, not just thermodynamics, in determining plausible prebiotic pathways.[1]

The non-enzymatic carbamoylation of aspartic acid by cyanate represents a highly favorable and robust prebiotic reaction.

G Asp L-Aspartic Acid plus + Cyanate Cyanate (OCN⁻) NCA N-Carbamoylaspartic Acid (NCA) plus->NCA Aqueous solution 25 °C, 16h, pH > 7

Caption: Prebiotic synthesis of this compound.

Subsequent Prebiotic Reactions: Cyclization to Dihydroorotate

The formation of NCA is the preparatory step for building the heterocyclic pyrimidine ring. The subsequent intramolecular cyclization of NCA, with the elimination of a water molecule, yields dihydroorotate. This reaction is the direct, non-enzymatic analogue of the step catalyzed by dihydroorotase in modern metabolism.[3]

Heating an aqueous solution of NCA, or forming it in situ from aspartic acid and a carbamoylating agent like urea at elevated temperatures, has been shown to induce this cyclization to form dihydroorotate (DHO).[2] DHO can then be further dehydrogenated, for instance via photochemical processes, to produce orotic acid, the direct precursor to the nucleobase uracil.[2] This sequence establishes a complete and plausible non-enzymatic pathway from a simple amino acid to a pyrimidine core structure.

G Asp L-Aspartic Acid NCA N-Carbamoylaspartic Acid (NCA) Asp->NCA + Cyanate (Carbamoylation) DHO Dihydroorotate (DHO) NCA->DHO Heat (Cyclization) OA Orotic Acid DHO->OA Photo-dehydrogenation

Caption: Plausible prebiotic pathway to Orotic Acid via NCA.

Data Presentation: Quantitative Analysis of NCA Synthesis

The efficiency of NCA formation is highly dependent on the carbamoylating agent and the reaction conditions. The data below, summarized from key studies, highlights the superior efficacy of cyanate as a prebiotic reactant.

Carbamoylating AgentReactants (Initial)ConditionsReaction TimeYield of NCA (%)Reference
Sodium Cyanate L-Aspartic Acid (50 mmol), Sodium Cyanate (49 mmol)Aqueous 1M NaOH solution, 25 °C16 hours92% Plancque et al., 2022[1]
Carbamoyl Phosphate L-Aspartic Acid (8.3 mM), Carbamoyl PhosphateAqueous solution, pH 8Not specified37%Yi et al., cited in[1]
Urea L-Aspartic Acid (50 mmol), Urea (50 mmol)Aqueous 1M NaOH solution, 25 °C10 monthsNo reactionPlancque et al., 2022[1]
Biuret L-Aspartic Acid, BiuretAqueous solution, 25 °C10 monthsNo reactionPlancque et al., 2022[1]
Urea (Heated) L-Aspartic Acid, UreaHeated aqueous solutionNot specifiedNCA formedYamagata et al., 1990[2]

Table 1: Comparison of NCA yields from different prebiotic carbamoylating agents. The results underscore that at ambient temperatures, cyanate is uniquely effective, producing a high and stable yield of NCA.[1] Heating is required for urea to become an effective reactant.[2]

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Protocol 1: Synthesis of NCA from L-Aspartic Acid and Sodium Cyanate

This protocol is adapted from Plancque et al. (2022) for the high-yield synthesis of NCA in an aqueous solution.[1]

Objective: To synthesize this compound non-enzymatically from L-aspartic acid and sodium cyanate.

Materials:

  • L-Aspartic acid (e.g., 6.50 g, 50 mmol)

  • Sodium cyanate (e.g., 3.21 g, 49 mmol)

  • 1 M Sodium hydroxide (NaOH) solution (50 mL)

  • Deuterated water (D₂O) for NMR analysis

  • Reaction vessel (e.g., 100 mL beaker or flask) with magnetic stirrer

Procedure:

  • Reactant Dissolution: In the reaction vessel, dissolve 6.50 g of L-Aspartic acid and 3.21 g of sodium cyanate in 50 mL of a 1 M NaOH solution.

  • Reaction Incubation: Stir the resulting mixture to ensure homogeneity. Allow the solution to stand for 16 hours at room temperature (approx. 25 °C).

  • Sampling for Analysis: After the 16-hour incubation period, withdraw a sample for analysis. For ¹H NMR, mix 400 µL of the reaction solution with 200 µL of D₂O in an NMR tube.

  • Analysis: Analyze the sample using ¹H NMR spectroscopy to identify signals corresponding to NCA and any remaining aspartate. Quantify the yield by integrating the respective proton signals. The average NCA yield reported under these conditions is 92%.[1]

Protocol 2: Synthesis of NCA and Cyclization to Dihydroorotate using Urea

This protocol is based on the work of Yamagata et al. (1990), demonstrating the formation of NCA and its subsequent cyclization by heating.[2]

Objective: To synthesize dihydroorotate via the formation of NCA from aspartic acid and urea under thermal conditions.

Materials:

  • L-Aspartic acid

  • Urea

  • Distilled water

  • Heating apparatus (e.g., oil bath, heating mantle)

  • Reaction vessel capable of withstanding heating (e.g., reflux apparatus)

Procedure:

  • Prepare Solution: Prepare an aqueous solution containing L-aspartic acid and urea. (Note: The original paper does not specify exact concentrations, which may require empirical optimization).

  • Thermal Reaction: Heat the aqueous solution. The heat facilitates two sequential reactions: a. NCA Formation: Aspartic acid is first carbamoylated by urea to form this compound. b. Cyclization: Continued heating causes the newly formed NCA to cyclize, with the loss of a water molecule, to form dihydroorotate (DHO).

  • Analysis: After heating, cool the solution and analyze the products using appropriate methods (e.g., chromatography) to identify and quantify the presence of DHO and any remaining intermediates.

G A 1. Prepare Reactants (e.g., Aspartic Acid, Cyanate, NaOH solution) B 2. Mix and Dissolve in Aqueous Solution A->B C 3. React Under Controlled Conditions (e.g., 25°C for 16 hours) B->C D 4. Withdraw Sample for Analysis C->D E 5. Analyze Products (e.g., ¹H NMR, Chromatography) D->E F 6. Quantify Yield (e.g., Signal Integration) E->F

Caption: General experimental workflow for prebiotic synthesis.

Broader Context: N-Carbamoyl Amino Acids in Prebiotic Peptide Synthesis

Beyond its role in pyrimidine synthesis, this compound belongs to the broader class of N-carbamoyl amino acids (CAAs). CAAs have been proposed as important precursors in prebiotic peptide formation.[4] They can act as activated amino acids, facilitating peptide bond formation through two primary mechanisms:

  • Formation of N-carboxyanhydrides (NCAs), which can polymerize via N-terminal elongation.[4]

  • Cyclization into oxazolone intermediates, which can initiate peptide elongation at the C-terminus.[4]

The spontaneous formation of CAAs like this compound under prebiotic conditions suggests they could have played a dual role in the origins of life: as building blocks for protometabolism (leading to nucleotides) and as activated precursors for the formation of the first peptides.

Conclusion

The non-enzymatic synthesis of this compound, particularly through the highly efficient reaction of aspartic acid and cyanate, represents a robust and plausible step in a prebiotic pathway toward pyrimidines. The high yield (92%) and long-term stability of NCA under mild aqueous conditions lend strong support to the geochemical continuity hypothesis.[1] As a stable intermediate, NCA serves as a crucial link between simple, prebiotically available amino acids and the heterocyclic structures fundamental to genetic systems. Further research into its subsequent cyclization and the influence of mineral surfaces and other environmental factors will continue to illuminate the likely chemical pathways that paved the way for life's emergence.

References

An In-depth Technical Guide to the Structure and Function of N-carbamoylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-carbamoylaspartic acid, a critical intermediate in the de novo biosynthesis of pyrimidines. A thorough understanding of its structure, properties, and metabolic context is essential for research in oncology, metabolic disorders, and infectious diseases where this pathway is a validated therapeutic target.

Molecular Structure and Physicochemical Properties

This compound, also known as ureidosuccinic acid, is a dicarboxylic acid and a carbamate derivative of L-aspartic acid.[1][2] Its structure is characterized by an L-aspartate backbone with a carbamoyl group (-CONH2) attached to the alpha-amino group.[1] This seemingly simple molecule plays a pivotal role as the product of the first committed step in the pyrimidine biosynthetic pathway.[3]

The key functional groups of this compound are the two carboxyl groups, which are typically ionized at physiological pH, and the carbamoyl moiety. These groups confer its acidic nature and allow for its participation in subsequent enzymatic reactions.

Table 1: Physicochemical and Quantitative Data for this compound

PropertyValueSource
Molecular Formula C5H8N2O5[4]
Molecular Weight 176.13 g/mol [4]
IUPAC Name (2S)-2-(carbamoylamino)butanedioic acid[4]
CAS Number 13184-27-5 (L-isomer)[5]
Melting Point 174-175 °C[4]
Water Solubility 3.7 mg/mL[4]
Appearance White to off-white solid powder

Role in the De Novo Pyrimidine Biosynthesis Pathway

This compound is a central metabolite in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[6] Its formation is catalyzed by the enzyme aspartate carbamoyltransferase (ATCase), which condenses carbamoyl phosphate and L-aspartate.[3] This reaction is the committed step in pyrimidine biosynthesis in bacteria and is a key regulatory point in the pathway.[3] In animals, the initial and regulatory step is catalyzed by carbamoyl phosphate synthetase II (CPS II).[6]

Following its synthesis, this compound is cyclized by the enzyme dihydroorotase to form dihydroorotate.[6] This is a reversible reaction, with the forward reaction favored at lower pH. The pathway then proceeds through several more steps to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[6]

The regulation of this pathway is crucial for maintaining a balanced pool of nucleotides for cellular processes. In many organisms, the activity of ATCase is allosterically regulated. It is generally activated by purine nucleotides (such as ATP), signaling a need for pyrimidine synthesis to match purine levels for nucleic acid production.[3] Conversely, it is inhibited by pyrimidine nucleotides (such as CTP), indicating a sufficient supply of the end-products.[3][7] This feedback inhibition is a classic example of allosteric regulation.

Pyrimidine_Biosynthesis cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Allosteric Regulation CP Carbamoyl Phosphate NCA N-Carbamoyl- aspartic Acid CP->NCA Aspartate Carbamoyltransferase Asp L-Aspartate Asp->NCA DHO Dihydroorotate NCA->DHO Dihydroorotase OA Orotate DHO->OA Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate OA->OMP Orotate Phosphoribosyl- transferase UMP Uridine 5'-Monophosphate OMP->UMP OMP Decarboxylase UDP Uridine 5'-Diphosphate UMP->UDP Kinase UTP Uridine 5'-Triphosphate UDP->UTP Kinase CTP Cytidine 5'-Triphosphate UTP->CTP CTP Synthetase ATP ATP ATCase Aspartate Carbamoyltransferase ATP->ATCase Activates CTP_reg CTP CTP_reg->ATCase Inhibits

Figure 1. The de novo pyrimidine biosynthesis pathway highlighting the role of this compound.

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of L-aspartic acid with a carbamoylating agent such as sodium cyanate in an alkaline aqueous solution.

Materials:

  • L-Aspartic acid

  • Sodium cyanate

  • 1 M Sodium hydroxide solution

  • Deuterium oxide (for NMR analysis)

Procedure:

  • Dissolve L-aspartic acid (e.g., 6.50 g, 50 mmol) and sodium cyanate (e.g., 3.21 g, 49 mmol) in a 1 M sodium hydroxide solution (50 mL).

  • Stir the resulting mixture and allow it to stand for 16 hours at room temperature.

  • The reaction progress and yield can be monitored by taking an aliquot of the reaction mixture and analyzing it by proton NMR spectroscopy. A typical yield for this reaction is approximately 92%.

Quantitative Analysis of this compound

The quantification of this compound in biological samples is crucial for studying pyrimidine metabolism and its dysregulation. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Principle:

This method involves the separation of this compound from other metabolites in a biological sample using liquid chromatography, followed by its detection and quantification using mass spectrometry. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for this compound and a stable isotope-labeled internal standard, allowing for accurate quantification.

General Workflow:

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates) are typically deproteinized, often by precipitation with a solvent like acetonitrile. The supernatant is then collected for analysis.

  • Chromatographic Separation: The prepared sample is injected onto an HPLC column (e.g., a C18 or a HILIC column) to separate this compound from other sample components. A gradient elution with a suitable mobile phase (e.g., water and acetonitrile with a modifier like formic acid) is commonly used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is ionized (typically by electrospray ionization), and specific precursor and product ions are monitored for quantification.

Note: For less sensitive applications or for monitoring enzymatic reactions in vitro, colorimetric methods can also be employed. These assays are often based on the reaction of a specific functional group in the molecule to produce a colored product that can be quantified spectrophotometrically.

Conclusion

This compound is a fundamentally important molecule in cellular metabolism. Its central position in the de novo pyrimidine biosynthesis pathway makes it and its related enzymes attractive targets for therapeutic intervention in a variety of diseases. The information provided in this guide serves as a foundational resource for researchers aiming to further elucidate the roles of this compound in health and disease and to develop novel therapeutic strategies targeting this critical metabolic pathway.

References

An In-depth Technical Guide to N-carbamoylaspartic Acid as an Endogenous Metabolite in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-carbamoyl-L-aspartic acid (NCA), also known as ureidosuccinic acid, is a critical endogenous metabolite situated at the crossroads of amino acid and nucleotide metabolism. As a key intermediate in the de novo pyrimidine biosynthesis pathway, its formation is a committed step in the synthesis of essential components of DNA and RNA. Dysregulation of its metabolism has been implicated in several inherited metabolic disorders, and its levels may serve as a biomarker in certain pathologies, including prostate cancer. This technical guide provides a comprehensive overview of the core biochemistry, analytical methodologies, and physiological relevance of N-carbamoylaspartic acid in humans, tailored for researchers, scientists, and professionals in drug development.

Introduction

N-carbamoyl-L-aspartic acid is a carbamate derivative of aspartic acid, playing a pivotal role as an intermediate in the synthesis of pyrimidines.[1] It is found in all domains of life, from bacteria to humans.[2][3] In humans, NCA is primarily located in the cytoplasm and has been detected in various tissues and biofluids, including the prostate and saliva.[2][4] Its central role in nucleotide synthesis makes the pathway in which it is involved a target for therapeutic intervention, particularly in oncology.[5] This guide will delve into the biochemical pathways involving NCA, methods for its quantification, its physiological and pathological significance, and its relevance in the context of drug development.

Biochemical Pathways

De Novo Pyrimidine Biosynthesis

The primary and most well-characterized role of this compound is as an intermediate in the de novo synthesis of pyrimidine nucleotides.[6] This pathway is essential for the production of uridine, cytidine, and thymidine, which are fundamental building blocks for DNA and RNA.

The synthesis of NCA is the second and committed step in this pathway, catalyzed by the enzyme aspartate transcarbamoylase (ATCase) . This enzyme facilitates the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate and inorganic phosphate.[7]

The subsequent step in the pathway is the cyclization of this compound to dihydroorotate, a reaction catalyzed by dihydroorotase .[8]

Pyrimidine_Biosynthesis cluster_0 Cytosol cluster_1 CAD (multifunctional enzyme) cluster_2 Mitochondria cluster_3 Cytosol CP Carbamoyl Phosphate NCA This compound CP->NCA Aspartate Transcarbamoylase (ATCase) Asp L-Aspartate Asp->NCA DHO Dihydroorotate NCA->DHO Dihydroorotase OA Orotic Acid DHO->OA Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate OA->OMP UMP Synthase UMP Uridine 5'-monophosphate OMP->UMP UMP Synthase UDP UDP UMP->UDP Nucleoside Monophosphate Kinase UTP UTP UDP->UTP Nucleoside Diphosphate Kinase dUDP dUDP UDP->dUDP Ribonucleotide Reductase CTP CTP UTP->CTP CTP Synthase

Diagram 1: De Novo Pyrimidine Biosynthesis Pathway.
Aspartate Metabolism

This compound is also considered a product of aspartate metabolism.[9] Aspartate is a non-essential amino acid that serves as a precursor for other amino acids and is involved in the urea cycle and gluconeogenesis.[10][11] The synthesis of NCA represents a key metabolic fate of aspartate, channeling it into nucleotide production.

Physiological and Pathological Significance

Role in Cell Proliferation

Due to its essential role in nucleotide synthesis, the pathway involving this compound is crucial for cell proliferation. Rapidly dividing cells, such as those in developing tissues and cancer cells, have a high demand for nucleotides and thus exhibit upregulated de novo pyrimidine synthesis.[12]

Involvement in Metabolic Disorders

Deficiencies in enzymes downstream of this compound in the pyrimidine synthesis pathway can lead to its accumulation. It is implicated in several metabolic disorders, including:

  • UMP Synthase Deficiency (Orotic Aciduria): A rare genetic disorder that can lead to the buildup of orotic acid, an intermediate formed from dihydroorotate.[13]

  • Dihydropyrimidinase Deficiency: A disorder of pyrimidine degradation that can also affect related metabolic pathways.[13]

  • Canavan Disease: A neurodegenerative disease where NCA may be involved in the broader context of aspartate metabolism disruption.[11][13]

Potential Role in Lipid Metabolism and Thermogenesis

Recent research in animal models suggests that supplementation with this compound may influence lipid metabolism and energy expenditure. A study in mice demonstrated that NCA supplementation led to a decrease in serum cholesterol and an increase in the expression of genes related to polyunsaturated fatty acid synthesis.[8] Furthermore, NCA was shown to reduce body weight and increase body temperature in mice on a high-fat diet, suggesting a role in stimulating thermogenesis in brown adipose tissue (iBAT).[8] This effect was associated with the upregulation of uncoupling protein 1 (UCP-1).[8]

NCA_Regulatory_Effects cluster_genes Gene Expression Changes cluster_outcomes Physiological Effects NCA This compound (Supplementation) Gene_Expression Altered Gene Expression UMPS UMPS ↑ NCA->UMPS SREBP1 SREBP-1 ↑ NCA->SREBP1 PHSL p-HSL ↑ NCA->PHSL UCP1 UCP-1 (in iBAT) ↑ NCA->UCP1 Metabolic_Outcomes Metabolic Outcomes Pyrimidine ↑ Pyrimidine Synthesis UMPS->Pyrimidine PUFA ↑ Polyunsaturated Fatty Acid Synthesis SREBP1->PUFA Thermogenesis ↑ Thermogenesis PHSL->Thermogenesis UCP1->Thermogenesis Cholesterol ↓ Serum Cholesterol PUFA->Cholesterol BodyWeight ↓ Body Weight Thermogenesis->BodyWeight

Diagram 2: Proposed Regulatory Effects of NCA Supplementation in Mice.

Quantitative Data

While this compound is a known human metabolite, comprehensive data on its reference concentrations in various tissues and biofluids of healthy individuals are not widely available in the literature. Its presence has been confirmed in prostate tissue and saliva.[4] The following table summarizes the available quantitative information.

AnalyteMatrixConcentration/ValueMethodReference
This compoundSerumLimit of Detection (LOD): 0.4 µg/mLHPLC with fluorimetric detection[7]
This compoundSerumLimit of Quantification (LOQ): 0.7 µg/mLHPLC with fluorimetric detection[7]

Note: The lack of established reference ranges for this compound in healthy human populations represents a significant knowledge gap and an area for future research.

Experimental Protocols

The quantification of this compound in biological matrices typically requires sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.

Protocol for Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on established procedures for the analysis of polar metabolites and amino acids in human plasma.

5.1.1. Materials and Reagents

  • N-carbamoyl-L-aspartic acid standard

  • Isotopically labeled internal standard (e.g., N-carbamoyl-L-[¹³C₄, ¹⁵N]aspartic acid)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (collected in EDTA or heparin tubes)

  • Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

5.1.2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • Vortex samples to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold protein precipitation solution.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for polar analytes (e.g., with a polar end-capping) or a HILIC column.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute NCA.

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NCA: Precursor ion [M-H]⁻ (m/z 175.0) to specific product ions.

      • Internal Standard: Corresponding precursor to product ions.

    • Optimization of cone voltage and collision energy is required for maximal signal intensity.

LCMS_Workflow Start Plasma Sample Prep Protein Precipitation & Supernatant Isolation Start->Prep Add Internal Standard & Precipitation Solvent Dry Evaporation Prep->Dry Transfer Supernatant Reconstitute Reconstitution Dry->Reconstitute Add Mobile Phase Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition (MRM Mode) Inject->Data Analysis Quantification (Calibration Curve) Data->Analysis Result NCA Concentration Analysis->Result

Diagram 3: LC-MS/MS Workflow for NCA Quantification.

Relevance to Drug Development

Aspartate Transcarbamoylase as a Therapeutic Target

The enzyme responsible for the synthesis of this compound, aspartate transcarbamoylase (ATCase), is a key target for drug development, particularly in the field of oncology.[14] As rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, inhibiting ATCase can effectively starve them of the necessary building blocks for DNA and RNA synthesis, thereby halting their growth.[15]

N-(phosphonacetyl)-L-aspartate (PALA) is a potent inhibitor of ATCase that acts as a transition-state analog.[5] The efficacy of such inhibitors can be assessed by measuring the downstream accumulation or depletion of metabolites in the pathway, including this compound.

This compound as a Biomarker

The levels of this compound may serve as a biomarker for several conditions:

  • Inborn Errors of Metabolism: Elevated levels can be indicative of specific enzyme deficiencies in the pyrimidine synthesis pathway.

  • Cancer: Given its association with prostate cancer, urinary or plasma levels of NCA could potentially serve as a diagnostic or prognostic biomarker.[4] However, further validation is required.

  • Drug Efficacy: Monitoring NCA levels could be used to assess the target engagement and efficacy of ATCase inhibitors in clinical trials.

Conclusion

N-carbamoyl-L-aspartic acid is a metabolite of significant interest due to its indispensable role in the de novo synthesis of pyrimidines. While its core biochemical function is well-established, emerging research suggests potential regulatory roles in broader metabolic processes. The development of robust and sensitive analytical methods for its quantification is crucial for elucidating its full physiological and pathological significance. For drug development professionals, understanding the dynamics of this compound and its synthesizing enzyme, ATCase, offers valuable insights for the design and evaluation of novel therapeutics, particularly in the context of cancer and metabolic diseases. Further research is warranted to establish definitive reference ranges in healthy populations and to fully explore its potential as a clinical biomarker.

References

Methodological & Application

Application Note and Protocol for the Quantification of N-carbamoylaspartic Acid in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylaspartic acid is a key intermediate in the de novo pyrimidine biosynthesis pathway. The quantification of this compound in urine is of significant interest for the diagnosis and monitoring of certain inherited metabolic disorders, particularly urea cycle disorders. Elevated levels of this analyte can be indicative of enzymatic deficiencies within the urea cycle, leading to a redirection of carbamoyl phosphate into the pyrimidine pathway. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The accumulation of this compound in urea cycle disorders is a result of carbamoyl phosphate being shunted to the pyrimidine synthesis pathway due to a block in the urea cycle. The following diagram illustrates this metabolic relationship.

Caption: Metabolic shunt from the Urea Cycle to Pyrimidine Synthesis.

Experimental Protocol

This protocol is based on established methods for the analysis of organic acids in urine by LC-MS/MS.[1][2][3]

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid (LC-MS grade), this compound analytical standard, Isotopically labeled internal standard (e.g., N-carbamoyl-L-aspartic-13C5,15N2 acid - availability should be confirmed from a commercial supplier). If a labeled internal standard is not available, a structurally similar compound not present in urine can be used.

  • Supplies: 1.5 mL polypropylene microcentrifuge tubes, 0.22 µm syringe filters, autosampler vials.

Equipment
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

Sample Collection and Storage

Collect spot or 24-hour urine samples in polypropylene containers. To minimize bacterial activity and potential degradation of the analyte, samples should be stored at -20°C or lower immediately after collection until analysis.

Standard and Quality Control (QC) Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the isotopically labeled internal standard in water.

  • Working IS Solution: Dilute the IS stock solution to a final concentration (e.g., 10 µg/mL) to be spiked into all samples, calibrators, and QCs.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analytical standard.

Sample Preparation

The following "dilute and shoot" method is recommended for its simplicity and high throughput.[3]

  • Thaw urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at approximately 10,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 440 µL of water, and 10 µL of the working internal standard solution.

  • Vortex the mixture thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions (Representative)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 2% B, 1-5 min: 2-98% B, 5-6 min: 98% B, 6-6.1 min: 98-2% B, 6.1-8 min: 2% B

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

The following MRM transitions are proposed based on fragmentation data from MassBank.[4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)175.088.1100-30
This compound (Qualifier)175.0131.8100-20
Internal StandardTo be determinedTo be determined100To be determined

Collision energy should be optimized for the specific instrument used.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample centrifuge Centrifuge (10,000 x g, 10 min) urine_sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute_spike Dilute with Water and Spike with Internal Standard supernatant->dilute_spike filter Filter (0.22 µm) dilute_spike->filter autosampler_vial Transfer to Autosampler Vial filter->autosampler_vial lc_ms_ms LC-MS/MS System autosampler_vial->lc_ms_ms chromatogram Generate Chromatograms (MRM transitions) lc_ms_ms->chromatogram integration Peak Integration chromatogram->integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification

References

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of N-Carbamoylaspartic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-carbamoylaspartic acid is a key metabolic intermediate in the de novo pyrimidine biosynthesis pathway.[1][2] It is formed from L-aspartic acid and carbamoyl phosphate in a reaction catalyzed by aspartate carbamoyltransferase.[2] As a crucial precursor to nucleic acids, alterations in the levels of this compound can be indicative of various metabolic disorders, including Canavan disease and dihydropyrimidinase deficiency.[1][2] Furthermore, its role in cellular proliferation has brought it into focus in cancer research.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma is therefore essential for both clinical diagnostics and therapeutic drug development.

This application note details a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation of this polar analyte. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Materials and Methods

Reagents and Chemicals

  • N-Carbamoyl-DL-aspartic acid standard (analytical grade)

  • Stable isotope-labeled internal standard (IS), e.g., N-Carbamoyl-DL-aspartic acid-13C4, 15N2 (or other suitable labeled analog)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocols

1. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in LC-MS grade water to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard primary stock solution with 50:50 acetonitrile/water to achieve a final concentration of 1 µg/mL.

2. Sample Preparation

The following protocol describes a protein precipitation method for the extraction of this compound from plasma:

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 50 µL of plasma sample, calibrator, or QC into the appropriately labeled tubes.

  • Add 10 µL of the 1 µg/mL internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile/water is added).

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the prepared sample into the HPLC-MS/MS system.

3. HPLC-MS/MS Analysis

Chromatographic Conditions (HILIC)

  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for the retention of the polar this compound.

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)%A%B
0.01585
3.05050
3.11585
5.01585

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions: The following are proposed MRM transitions for this compound (exact mass: 176.0433 g/mol ) and a hypothetical 13C4, 15N2-labeled internal standard. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound175.0131.0100-15
This compound (confirmation)175.071.0100-20
IS (N-Carbamoyl-aspartic acid-13C4, 15N2)181.0135.0100-15
  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables provide an example of how to present the results of the method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.005x + 0.002> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma 50 µL Plasma add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection hilic HILIC Separation injection->hilic esi ESI (Negative Mode) hilic->esi msms MRM Detection esi->msms data Data Acquisition msms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_pathway De Novo Pyrimidine Biosynthesis carbamoyl_p Carbamoyl Phosphate ncaa This compound carbamoyl_p->ncaa aspartate L-Aspartate aspartate->ncaa Aspartate Carbamoyltransferase dihydroorotate Dihydroorotate ncaa->dihydroorotate Dihydroorotase orotate Orotate dihydroorotate->orotate Dihydroorotate Dehydrogenase ump UMP orotate->ump pyrimidines Pyrimidines (UTP, CTP) ump->pyrimidines

Caption: this compound in pyrimidine biosynthesis.

Conclusion

This application note provides a comprehensive and robust HPLC-MS/MS method for the determination of this compound in human plasma. The simple and efficient sample preparation protocol, combined with the selectivity of HILIC separation and the sensitivity of MS/MS detection, makes this method highly suitable for high-throughput analysis in both clinical and research settings. The provided protocols and data presentation guidelines offer a solid foundation for researchers to implement and validate this method in their own laboratories for the accurate quantification of this important metabolic intermediate.

References

enzymatic assay for dihydroorotase activity using N-carbamoylaspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotase (DHOase, EC 3.5.2.3) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the reversible cyclization of N-carbamoyl-L-aspartate (CA) to L-dihydroorotate (DHO).[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making it a critical target for drug development, particularly in the areas of cancer and inflammatory diseases. This document provides detailed protocols for a continuous spectrophotometric assay to determine dihydroorotase activity using N-carbamoylaspartic acid as the substrate.

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for nucleic acids. Dihydroorotase catalyzes the third step in this essential pathway.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine + Bicarbonate + ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N-Carbamoyl-L-aspartate ATCase->N_Carbamoyl_Aspartate DHOase Dihydroorotase (DHOase) N_Carbamoyl_Aspartate->DHOase Dihydroorotate L-Dihydroorotate DHOase->Dihydroorotate Dihydroorotate_mito L-Dihydroorotate Dihydroorotate->Dihydroorotate_mito DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate UMPS UMP Synthase Orotate->UMPS Dihydroorotate_mito->DHODH UMP Uridine Monophosphate (UMP) UMPS->UMP

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of Dihydroorotase.

Experimental Workflow

The following diagram outlines the general workflow for the dihydroorotase enzymatic assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer and Substrate Stock Solution Reaction_Setup Set up Reaction Mixture (Buffer, Substrate) Reagents->Reaction_Setup Enzyme_Prep Prepare/Thaw Dihydroorotase Enzyme Stock Initiation Initiate Reaction by Adding Enzyme Enzyme_Prep->Initiation Incubation Pre-incubate Mixture at Assay Temperature Reaction_Setup->Incubation Incubation->Initiation Measurement Monitor Absorbance at 230 nm in a Spectrophotometer Initiation->Measurement Rate_Calculation Calculate Initial Velocity (ΔAbs/min) Measurement->Rate_Calculation Activity_Calculation Calculate Enzyme Activity (U/mg) Rate_Calculation->Activity_Calculation Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Activity_Calculation->Kinetics

Caption: General workflow for the dihydroorotase enzymatic assay.

Experimental Protocols

Principle

The enzymatic activity of dihydroorotase is determined by monitoring the formation of L-dihydroorotate from N-carbamoyl-L-aspartate. The reaction is pH-dependent, with the biosynthetic direction (formation of dihydroorotate) being favored at a lower pH.[1] The increase in absorbance at 230 nm, due to the formation of the cyclic product dihydroorotate, is measured over time. The molar extinction coefficient for dihydroorotate at 230 nm is 1.17 mM⁻¹ cm⁻¹.[2]

Materials and Reagents
  • N-Carbamoyl-L-aspartic acid (Substrate)

  • Purified Dihydroorotase enzyme

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • Sodium Hydroxide (NaOH) for pH adjustment

  • UV-transparent cuvettes or microplates

  • Temperature-controlled spectrophotometer

Assay Buffer Preparation

Prepare a 100 mM MES buffer and adjust the pH to 5.8 with NaOH. Store at 4°C.

Substrate Stock Solution Preparation

Prepare a stock solution of N-carbamoyl-L-aspartic acid (e.g., 100 mM) in the assay buffer. The final concentration in the assay will be varied depending on the experimental design (e.g., for Km determination).

Enzyme Preparation

Dilute the purified dihydroorotase enzyme in the assay buffer to a suitable concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Spectrophotometric Assay Protocol
  • Set up the spectrophotometer to read absorbance at 230 nm and maintain the temperature at the desired level (e.g., 25°C or 37°C).

  • In a UV-transparent cuvette, add the following components to a final volume of 1 mL:

    • 100 mM MES buffer, pH 5.8

    • N-carbamoyl-L-aspartate to the desired final concentration (e.g., for kinetic studies, concentrations can range up to 9.08 mM[2]).

  • Mix the contents of the cuvette by gentle inversion and pre-incubate at the assay temperature for 5 minutes.

  • Initiate the reaction by adding a small volume of the diluted dihydroorotase enzyme solution.

  • Immediately start monitoring the change in absorbance at 230 nm for a set period (e.g., 5-10 minutes), ensuring the reaction rate is linear during this time.

  • Record the rate of change in absorbance per minute (ΔAbs/min).

Calculation of Enzyme Activity

The specific activity of the enzyme can be calculated using the following formula:

Specific Activity (µmol/min/mg) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Amount (mg))

Where:

  • ΔAbs/min is the initial rate of absorbance change.

  • Total Assay Volume is the final volume in the cuvette (e.g., 1 mL).

  • ε is the molar extinction coefficient of dihydroorotate (1.17 mM⁻¹ cm⁻¹).[2]

  • Path Length is the light path of the cuvette (typically 1 cm).

  • Enzyme Amount is the total amount of protein in milligrams in the assay.

Data Presentation

The following tables summarize key quantitative data for dihydroorotase activity and inhibition.

Table 1: Apparent Kinetic Constants for Dihydroorotase

SubstratepHApparent Km (µM)Reference
N-carbamyl-L-aspartate7.33247[1]
N-carbamyl-D-aspartate7.33204[1]
N-carbamyl-L-aspartate~7.0Increases by 2 orders of magnitude from pH 7.0 to 8.3[1]
L-dihydroorotate<7.0Increases as pH decreases below 7.0[1]

Table 2: Inhibition Constants for Dihydroorotase

InhibitorSubstratepHApparent Ki (µM)Inhibition TypeReference
OrotateN-carbamyl-L-aspartate7.27170Competitive[1]
OrotateL-5,6-dihydroorotate7.279.6Competitive[1]

Troubleshooting

  • No or low activity:

    • Check enzyme integrity and concentration.

    • Verify the pH of the assay buffer.

    • Ensure the substrate solution is correctly prepared and not degraded.

  • Non-linear reaction rate:

    • The enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme.

    • The enzyme may be unstable under the assay conditions.

  • High background absorbance:

    • Check for impurities in the reagents.

    • Ensure the cuvette is clean.

Conclusion

This document provides a comprehensive guide for performing an enzymatic assay for dihydroorotase activity using this compound. The detailed protocols, data tables, and diagrams are intended to support researchers in accurately measuring DHOase activity, which is crucial for understanding its role in cellular metabolism and for the development of novel therapeutic agents targeting the pyrimidine biosynthesis pathway.

References

Application Note & Protocol: In Vitro Synthesis of N-Carbamoyl-L-Aspartic Acid for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-carbamoyl-L-aspartic acid is a key intermediate in the de novo pyrimidine nucleotide biosynthesis pathway.[1][2][3] It is synthesized from L-aspartate and carbamoyl phosphate in a reaction catalyzed by the enzyme aspartate transcarbamoylase (ATCase).[1][4][5] The ability to synthesize N-carbamoyl-L-aspartic acid in vitro is crucial for a variety of research applications, including enzyme kinetics studies, drug screening, and metabolic pathway analysis.[2] This document provides detailed protocols for both enzymatic and chemical synthesis of N-carbamoyl-L-aspartic acid, along with methods for its purification and characterization.

I. Synthesis Methodologies

Two primary methods for the in vitro synthesis of N-carbamoyl-L-aspartic acid are presented: enzymatic synthesis using aspartate transcarbamoylase and a chemical synthesis approach.

Enzymatic Synthesis

The enzymatic synthesis of N-carbamoyl-L-aspartic acid is a highly specific and efficient method that mimics the biological pathway.[6] The reaction is catalyzed by aspartate transcarbamoylase (ATCase), which condenses L-aspartate and carbamoyl phosphate.[1][4]

L-aspartate + Carbamoyl Phosphate

ATCase\xrightarrow{ATCase}ATCase​
N-Carbamoyl-L-aspartate + Inorganic Phosphate

MethodKey EnzymesSubstratesProduct ConcentrationYieldReaction TimeReference
Multi-enzyme CascadeCarbamoyl phosphate synthase (CPS), Aspartate carbamoyl-transferase (ATCase), Polyphosphate kinase (PPK) for ATP regenerationL-aspartic acid, CO2, etc.19.2 mM96.0%3.0 h[6]

This protocol is adapted from established procedures for obtaining purified ATCase for use in synthesis.[7]

A. Materials:

  • E. coli strain engineered for ATCase overexpression

  • Luria-Bertani (LB) broth

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Lysozyme

  • DNase I

  • Ammonium sulfate

  • Chromatography resins (e.g., Q-Sepharose, Phenyl-Sepharose)

  • Dialysis tubing

  • Bradford reagent for protein quantification

B. Procedure:

  • Expression: Inoculate a culture of the ATCase-overexpressing E. coli strain in LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to incubate for several hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice to facilitate lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble ATCase.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to precipitate the ATCase. Collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against a low-salt buffer to remove the ammonium sulfate.

  • Chromatography: Purify the ATCase using a series of chromatography steps, such as anion exchange (Q-Sepharose) and hydrophobic interaction (Phenyl-Sepharose) chromatography.[7]

  • Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using the Bradford assay.

A. Materials:

  • Purified Aspartate Transcarbamoylase (ATCase)

  • L-Aspartic acid

  • Carbamoyl phosphate lithium salt

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., perchloric acid)

B. Procedure:

  • Prepare a reaction mixture containing L-aspartic acid and carbamoyl phosphate in the reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C).

  • Initiate the reaction by adding a known amount of purified ATCase.

  • Allow the reaction to proceed for a set amount of time (e.g., 3 hours as a starting point).[6]

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture for the presence of N-carbamoyl-L-aspartic acid.

Chemical Synthesis

A straightforward chemical synthesis of N-carbamoyl-L-aspartic acid can be achieved with high yields using sodium cyanate as the carbamoylating agent.[3]

L-Aspartic Acid + Sodium Cyanate

NaOH(aq)\xrightarrow{NaOH (aq)}NaOH(aq)​
N-Carbamoyl-L-aspartic Acid

MethodCarbamoylating AgentSubstrateYieldReaction TimeTemperatureReference
Aqueous CarbamoylationSodium CyanateL-Aspartic Acid92%16 h25 °C[3]

This protocol is based on the method described by Beaufils et al. (2022).[3]

A. Materials:

  • L-Aspartic acid

  • Sodium cyanate

  • 1 M Sodium hydroxide (NaOH) solution

  • Deuterated water (D₂O) for NMR analysis

B. Procedure:

  • Dissolve L-Aspartic acid and sodium cyanate in a 1 M NaOH solution. A 1:1 molar ratio of aspartic acid to sodium cyanate is recommended.[3]

  • Stir the resulting mixture and allow it to react at room temperature (25°C) for 16 hours.[3]

  • After the reaction period, the product can be directly analyzed. For NMR analysis, a sample can be taken and dissolved in D₂O.[3]

  • The yield of N-carbamoyl-L-aspartic acid can be determined by integrating the proton signals in the ¹H NMR spectrum.[3]

II. Analytical Methods

Colorimetric Assay

A common method for detecting N-carbamoylaspartate involves a colorimetric reaction with a stop solution containing antipyrine and diacetyl monoxime. This reaction produces a yellow color that can be quantified spectrophotometrically at 450 nm.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the unambiguous identification and quantification of N-carbamoyl-L-aspartic acid. The yield can be calculated by comparing the integration of product peaks to those of the starting material.[3]

III. Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Asp L-Aspartate ATCase Aspartate Transcarbamoylase (ATCase) Asp->ATCase CP Carbamoyl Phosphate CP->ATCase NCA N-Carbamoyl-L-aspartic Acid ATCase->NCA Pi Inorganic Phosphate ATCase->Pi

Caption: Enzymatic synthesis of N-carbamoyl-L-aspartic acid.

Experimental_Workflow cluster_synthesis Synthesis Step cluster_analysis Analysis Step cluster_purification Optional Purification Reactants Combine Reactants (L-Aspartate & Carbamoyl Source) Reaction Incubate under Defined Conditions Reactants->Reaction Quench Quench Reaction Reaction->Quench Analysis Analyze Product (e.g., NMR, Colorimetric Assay) Quench->Analysis Purify Purify Product (e.g., Chromatography) Analysis->Purify

Caption: General experimental workflow for synthesis and analysis.

Logical_Relationship cluster_methods Synthesis Methods cluster_considerations Key Considerations Enzymatic Enzymatic Synthesis Specificity Specificity Enzymatic->Specificity High Yield Yield Enzymatic->Yield High Cost Cost & Complexity Enzymatic->Cost Higher (Enzyme Prep) Chemical Chemical Synthesis Chemical->Specificity Lower Chemical->Yield High Chemical->Cost Lower (Reagents)

Caption: Comparison of synthesis methods.

References

Application Notes and Protocols for Studying Pyrimidine Metabolism in Cancer Cells using N-carbamoylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of cancer cells, providing the necessary building blocks for DNA and RNA synthesis.[1] This pathway is often upregulated in tumors to meet the high demand for nucleotides.[2] N-carbamoylaspartic acid is a key intermediate in this pathway, positioned at a critical juncture that makes it an excellent biomarker and tool for studying pyrimidine metabolism in the context of cancer.[3] It is formed from carbamoyl phosphate and aspartate, a reaction catalyzed by the aspartate transcarbamoylase (ATCase) domain of the multifunctional enzyme CAD.[4][5] Subsequently, this compound is converted to dihydroorotate by the dihydroorotase (DHOase) domain of CAD.[6]

The study of this compound and its metabolic flux provides valuable insights into the activity of the de novo pyrimidine synthesis pathway and its dysregulation in cancer.[1] Targeting enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), has emerged as a promising anti-cancer strategy.[1][7] Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate, and the upstream metabolite, this compound.[8][9] This accumulation can be precisely quantified, offering a direct measure of target engagement and the metabolic impact of DHODH inhibitors.

These application notes provide detailed protocols for utilizing this compound to investigate pyrimidine metabolism in cancer cells. The methodologies cover cell viability assays, metabolite extraction and quantification, enzyme activity assays, and stable isotope tracing to measure metabolic flux.

Data Presentation

Quantitative Analysis of DHODH Inhibitor Effects on this compound Levels

Inhibition of dihydroorotate dehydrogenase (DHODH) provides a direct method to perturb the de novo pyrimidine synthesis pathway, leading to the accumulation of upstream metabolites. The following table summarizes the observed fold-changes in this compound levels in cancer cells upon treatment with various DHODH inhibitors.

Cancer Cell LineDHODH InhibitorTreatment ConditionsFold-Change in this compound (vs. Control)Reference
A549 (Lung Carcinoma)Indoluidin E1 µM for 24 hours122-fold increase[8]
A549 (Lung Carcinoma)H-006Not Specified556-fold increase[9]
CFPAC-1 (Pancreatic)BrequinarNot SpecifiedDose-dependent increase[10]
B16F10 (Melanoma)BrequinarNot SpecifiedDose-dependent increase[10]
Proliferative Inhibition of Cancer Cells by Pyrimidine Synthesis Inhibitors

Targeting the de novo pyrimidine synthesis pathway has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of pathway inhibitors.

Cancer Cell LineInhibitorIC50 (µM)Reference
HT1080 (Fibrosarcoma)Compound 596.25
HeLa (Cervical Cancer)Compound 574.8
Caco-2 (Colorectal)Compound 576.92
A549 (Lung Carcinoma)Compound 5148
HT1080 (Fibrosarcoma)Compound 743.75
HeLa (Cervical Cancer)Compound 717.50
Caco-2 (Colorectal)Compound 773.08
A549 (Lung Carcinoma)Compound 768.75
MCF-7 (Breast Cancer)Compound 4g5.1 ± 1.14
HepG2 (Liver Cancer)Compound 4g5.02 ± 1.19
HCT-116 (Colorectal)Compound 4g6.6 ± 1.40

Mandatory Visualizations

DeNovoPyrimidineSynthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD (CPS2) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate Aspartate Aspartate N_Carbamoyl_Aspartate N-Carbamoylaspartic Acid Aspartate->N_Carbamoyl_Aspartate CAD (ATCase) Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Dihydroorotate_cyto Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate_cyto CAD (DHOase) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Orotate_cyto Orotate UMP UMP Orotate_cyto->UMP Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate_cyto

De Novo Pyrimidine Biosynthesis Pathway

ExperimentalWorkflow cluster_assays Experimental Assays start Start: Cancer Cell Culture treatment Treatment with DHODH Inhibitor or Stable Isotope Tracer start->treatment viability Cell Viability Assay (e.g., MTT, SRB) treatment->viability metabolite Metabolite Extraction treatment->metabolite enzyme Enzyme Activity Assay (e.g., DHOase) treatment->enzyme flux_analysis Metabolic Flux Analysis treatment->flux_analysis For Stable Isotope Tracing data_analysis Data Analysis and Interpretation viability->data_analysis quantification LC-MS/MS Quantification of this compound and other metabolites metabolite->quantification enzyme->data_analysis quantification->data_analysis flux_analysis->data_analysis end Conclusion data_analysis->end

Experimental Workflow

SignalingPathway cluster_growth_factors Growth Factors / Mitogens cluster_signaling Signaling Cascades cluster_regulation Regulation of Pyrimidine Synthesis cluster_output Cellular Response GF Growth Factors PI3K_Akt_mTOR PI3K-Akt-mTORC1 Pathway GF->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Pathway GF->MAPK_ERK CAD CAD Activation PI3K_Akt_mTOR->CAD Phosphorylation cMyc c-Myc Upregulation PI3K_Akt_mTOR->cMyc MAPK_ERK->CAD Phosphorylation DeNovoSynthesis Increased de novo Pyrimidine Synthesis CAD->DeNovoSynthesis cMyc->DeNovoSynthesis Transcriptional Upregulation of Pathway Enzymes Proliferation Cell Proliferation DeNovoSynthesis->Proliferation

Signaling Pathways Regulating Pyrimidine Synthesis

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrimidine synthesis inhibitors on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Pyrimidine synthesis inhibitor (e.g., Brequinar, Leflunomide)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrimidine synthesis inhibitor in DMSO.

    • Perform serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Metabolite Extraction from Cancer Cells

Objective: To extract intracellular metabolites, including this compound, for subsequent analysis.

Materials:

  • Cancer cells cultured in appropriate vessels (e.g., 6-well plates or 10 cm dishes)

  • Ice-cold PBS

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Cell Culture and Treatment:

    • Culture cancer cells to the desired confluency (typically 80-90%).

    • Treat the cells with the compound of interest (e.g., DHODH inhibitor) or vehicle for the specified time.

  • Quenching and Washing:

    • Place the cell culture plates on ice.

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

  • Metabolite Extraction:

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

    • Incubate the plates on ice for 10-15 minutes to allow for protein precipitation and metabolite extraction.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes briefly.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube.

    • The metabolite extracts can be stored at -80°C until analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the intracellular concentration of this compound.

Materials:

  • Metabolite extracts from cancer cells

  • This compound analytical standard

  • Stable isotope-labeled internal standard for this compound (if available)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • If using an internal standard, spike a known concentration into each sample.

    • Centrifuge the samples again to remove any precipitate before injection.

  • LC-MS/MS Analysis:

    • Set up the liquid chromatography method for the separation of polar metabolites. A HILIC (hydrophilic interaction liquid chromatography) column is often suitable for this compound.

    • Develop a multiple reaction monitoring (MRM) method on the tandem mass spectrometer for the specific detection and quantification of this compound. This involves defining the precursor ion (the molecular weight of this compound) and a specific product ion generated upon fragmentation.

    • Inject the samples onto the LC-MS/MS system.

  • Data Analysis:

    • Generate a standard curve by running serial dilutions of the this compound analytical standard.

    • Integrate the peak areas for this compound (and the internal standard, if used) in each sample.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the metabolite levels to the cell number or total protein content of the original cell pellet.

Protocol 4: Dihydroorotase (DHOase) Activity Assay

Objective: To measure the enzymatic activity of dihydroorotase in cell lysates.

Principle: This assay measures the conversion of N-carbamoyl-L-aspartate to L-dihydroorotate. The formation of dihydroorotate can be monitored by the increase in absorbance at 230 nm.

Materials:

  • Cancer cell lysate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • N-carbamoyl-L-aspartate solution (substrate)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 230 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest cancer cells and prepare a cell lysate using a suitable lysis buffer that does not interfere with the assay.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • In a UV-transparent plate or cuvette, add the assay buffer and the cell lysate.

    • Initiate the reaction by adding the N-carbamoyl-L-aspartate solution.

    • Immediately start monitoring the increase in absorbance at 230 nm over time using the spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Use the molar extinction coefficient of dihydroorotate at 230 nm to convert the rate of absorbance change to the rate of product formation (e.g., µmol/min).

    • Express the specific activity of DHOase as the rate of product formation per milligram of protein in the cell lysate.

Protocol 5: Stable Isotope Tracing of Pyrimidine Metabolism

Objective: To trace the flow of atoms from labeled precursors (e.g., 15N-glutamine, 13C-aspartate) into this compound and other pyrimidine pathway intermediates.

Materials:

  • Cancer cell line

  • Culture medium deficient in the nutrient to be traced (e.g., glutamine-free medium)

  • Stable isotope-labeled precursor (e.g., [amide-15N]-L-glutamine)

  • Metabolite extraction reagents (as in Protocol 2)

  • LC-MS/MS system capable of resolving and detecting isotopologues

Procedure:

  • Cell Culture and Labeling:

    • Culture cancer cells in standard medium to the desired confluency.

    • Wash the cells with PBS and switch to the nutrient-deficient medium.

    • Add the stable isotope-labeled precursor to the medium and incubate for a specific time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, harvest the cells and perform metabolite extraction as described in Protocol 2.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts by LC-MS/MS.

    • Monitor the mass isotopologue distributions for this compound and other pyrimidine pathway intermediates. This involves detecting the unlabeled form (M+0) and the labeled forms (M+1, M+2, etc.) of each metabolite.

  • Data Analysis:

    • Calculate the fractional labeling of each metabolite at each time point.

    • Use this data to determine the relative contribution of the de novo synthesis pathway to the total pool of pyrimidine intermediates.

    • Metabolic flux analysis can be performed using specialized software to model the rates of reactions in the pathway.

References

Application Notes and Protocols for N-carbamoylaspartic Acid in Kinetic Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamoylaspartic acid is a critical intermediate in the de novo pyrimidine biosynthesis pathway.[1][2] It is synthesized from carbamoyl phosphate and L-aspartate in a reaction catalyzed by the allosteric enzyme Aspartate Transcarbamoylase (ATCase), also known as aspartate carbamoyltransferase.[3][4][5] This reaction represents the committed step in pyrimidine synthesis, making ATCase a key regulatory point in the pathway and an attractive target for therapeutic intervention.[2][5] While most kinetic studies focus on the forward reaction, the reverse reaction, utilizing this compound as a substrate, provides valuable insights into the enzyme's catalytic mechanism and T-state kinetics.[6]

These application notes provide detailed protocols for utilizing this compound as a substrate in kinetic studies of ATCase, particularly focusing on the reverse reaction.

Signaling and Metabolic Pathway

This compound is a key intermediate in the de novo pyrimidine biosynthesis pathway, which leads to the synthesis of pyrimidine nucleotides essential for DNA and RNA synthesis.[2] The central enzyme in this context is Aspartate Transcarbamoylase (ATCase).

Pyrimidine_Biosynthesis cluster_cytosol Cytosol CP Carbamoyl Phosphate NCA N-Carbamoylaspartic Acid CP->NCA Aspartate Transcarbamoylase (ATCase) Asp L-Aspartate Asp->NCA DHO Dihydroorotate NCA->DHO Dihydroorotase OA Orotate DHO->OA Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate OA->OMP UMP Uridine 5'-monophosphate OMP->UMP Pyrimidines Pyrimidine Nucleotides (CTP, UTP, TTP) UMP->Pyrimidines Pyrimidines->CP Feedback Inhibition (CTP) Coupled_Assay_Workflow cluster_reaction ATCase Reverse Reaction cluster_coupling Coupling Reactions cluster_measurement Measurement NCA This compound ATCase ATCase NCA->ATCase Pi Phosphate Pi->ATCase CP Carbamoyl Phosphate ATCase->CP Asp L-Aspartate ATCase->Asp aKG α-Ketoglutarate GOT GOT/AST Asp->GOT aKG->GOT OAA Oxaloacetate GOT->OAA Glu L-Glutamate GOT->Glu MDH MDH OAA->MDH NADH NADH (Abs @ 340 nm) NADH->MDH Malate L-Malate MDH->Malate NAD NAD⁺ (No Abs @ 340 nm) MDH->NAD Spectro Monitor Decrease in Absorbance at 340 nm NAD->Spectro

References

Application Note: Preparation of N-Carbamoylaspartic Acid Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Carbamoylaspartic acid, also known as ureidosuccinic acid, is a critical intermediate metabolite in the de novo biosynthesis pathway of pyrimidines.[1][2][3] Its accurate quantification is essential for research in metabolic disorders, oncology, and drug development, particularly for therapies targeting pyrimidine synthesis.[1][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific measurement of this compound in complex biological matrices.

This application note provides a detailed protocol for the preparation of this compound standard solutions for use in developing robust and reproducible LC-MS/MS assays. The protocols cover the preparation of primary stock solutions and the generation of a calibration curve through serial dilutions.

Materials and Equipment

2.1 Materials:

  • N-Carbamoyl-DL-aspartic acid (or N-Carbamoyl-L-aspartic acid) solid, ≥95% purity[5]

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade (optional, for mobile phase modification)

  • Volumetric flasks (Class A)

  • Adjustable micropipettes and sterile, low-retention tips

  • Amber glass or polypropylene autosampler vials with caps

  • Polypropylene microcentrifuge tubes

2.2 Equipment:

  • Analytical balance (4-5 decimal places)

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • -80°C Freezer

  • -20°C Freezer

Experimental Protocols

Protocol 1: Preparation of Primary Stock Solution

A primary stock solution is prepared at a high concentration (e.g., 1 mg/mL) in a solvent that ensures complete dissolution and stability. DMSO is a recommended solvent due to the high solubility of this compound.[2][5] However, if the final analysis method is sensitive to DMSO, ultrapure water can be used, potentially requiring sonication.[6]

Steps:

  • Accurately weigh approximately 10.0 mg of this compound solid using an analytical balance.

  • Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of the chosen primary solvent (DMSO or ultrapure water).

  • Vortex thoroughly for 1-2 minutes to dissolve the solid. If using water, sonication may be required to achieve full dissolution.[2][6]

  • Once fully dissolved, bring the solution to the 10 mL mark with the same solvent.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution. This yields a 1 mg/mL Primary Stock Solution .

  • Transfer the stock solution into clearly labeled polypropylene microcentrifuge tubes in small aliquots (e.g., 100 µL) to prevent contamination and degradation from repeated freeze-thaw cycles.[1][6][7]

  • Store the aliquots at -80°C for long-term storage.[1][6]

Protocol 2: Preparation of Working Standards (Calibration Curve)

Working standards are prepared by serially diluting the primary stock solution into a final solvent that is compatible with the LC-MS mobile phase (e.g., 50:50 Methanol:Water).

Steps:

  • Thaw one aliquot of the 1 mg/mL Primary Stock Solution at room temperature.

  • Prepare an intermediate stock solution to minimize pipetting errors. For example, pipette 100 µL of the 1 mg/mL primary stock into a microcentrifuge tube containing 900 µL of the final analysis solvent. This creates a 100 µg/mL Intermediate Stock Solution . Vortex to mix.

  • Label a set of new microcentrifuge tubes for each calibration standard (e.g., S1 to S7).

  • Perform serial dilutions as outlined in Table 3 to generate a calibration curve. Vortex each standard after dilution.

  • Transfer the final working standards into labeled autosampler vials for LC-MS/MS analysis.

Protocol 3: Storage and Handling

Proper storage is critical to maintain the integrity of the standards.

  • Solid Compound: Store the powdered this compound at -20°C.[5][6]

  • Primary Stock Solution (in solvent): Store aliquots at -80°C for up to 6 months to 2 years.[1][6] Avoid repeated freeze-thaw cycles.[1]

  • Aqueous Solutions: Aqueous solutions are not recommended for storage longer than one day.[5] It is best to prepare fresh aqueous working standards daily.

  • Working Standards: It is recommended to prepare fresh working standards from the stored stock solution for each analytical run to ensure maximum accuracy.

Data Presentation

Quantitative data and chemical properties are summarized in the tables below for clarity and easy reference.

Table 1: Chemical Properties of this compound

Property Value
Synonyms Ureidosuccinic acid, N-Carbamoyl-DL-Aspartic Acid[1][5]
Molecular Formula C₅H₈N₂O₅[5][8]
Molecular Weight 176.13 g/mol [2][5][8]

| CAS Number | 923-37-5 (DL-form); 13184-27-5 (L-form)[5][8] |

Table 2: Stock Solution Preparation and Storage

Parameter Recommendation
Primary Solvent DMSO or Ultrapure Water[2][5][6]
Solubility ~50 mg/mL in DMSO[2]; ~1-31 mg/mL in Water[5][6]
Stock Concentration 1 mg/mL (recommended)
Storage Temperature -80°C (aliquoted)[1][6]

| Long-Term Stability | Up to 2 years at -80°C[1] |

Table 3: Example Dilution Series for a Calibration Curve

Standard ID Volume of Stock (100 µg/mL) Volume of Diluent Final Concentration (µg/mL)
S1 100 µL 0 µL 100.0
S2 50 µL 50 µL 50.0
S3 25 µL 75 µL 25.0
S4 10 µL 90 µL 10.0
S5 5 µL 95 µL 5.0
S6 1 µL 99 µL 1.0

| S7 | 0.5 µL | 99.5 µL | 0.5 |

Mass Spectrometry Considerations

  • Ionization: this compound is typically analyzed using electrospray ionization (ESI) in negative mode, detecting the deprotonated molecule [M-H]⁻ at an m/z of approximately 175.[4][9]

  • Solvent Compatibility: Ensure the final solvent of the standards is compatible with the LC mobile phase to maintain good peak shape. High concentrations of organic solvents like DMSO in the final sample can interfere with chromatographic separation and ionization; therefore, significant dilution is required.[10]

  • Additives: Avoid non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA). If acidification is needed, use a volatile modifier like formic acid.[10]

  • Sample Cleanliness: Filter the final standards if any precipitation is observed to prevent clogging of the LC system.[10]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of this compound standards.

G start This compound (Solid) weigh Accurate Weighing start->weigh dissolve Dissolution in Primary Solvent (e.g., Water, DMSO) weigh->dissolve stock Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock store Aliquot & Store (-80°C) stock->store Long-term Storage dilute Serial Dilution into Final Analysis Solvent stock->dilute Daily Use standards Working Calibration Standards (µg/mL range) dilute->standards analyze LC-MS/MS Analysis standards->analyze

Caption: Workflow for this compound standard preparation.

References

Application Notes and Protocols: N-carbamoylaspartic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-carbamoyl-L-aspartic acid (also known as L-ureidosuccinic acid) is a crucial endogenous metabolite that serves as an intermediate in the de novo pyrimidine biosynthesis pathway.[1][2][3] In this pathway, it is synthesized from carbamoyl phosphate and L-aspartic acid by the enzyme aspartate carbamoyltransferase (ATCase) and is subsequently converted to dihydroorotate by dihydroorotase (DHOase).[4][5][6] The pyrimidine nucleotides produced through this pathway are essential building blocks for DNA and RNA synthesis.[7] Rapidly proliferating cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo synthesis pathway, making it an attractive target for therapeutic intervention in oncology, immunology, and infectious diseases.[8][9]

This document outlines the primary applications of N-carbamoylaspartic acid and its associated metabolic pathway in modern drug discovery, providing detailed protocols and data for researchers.

Application Note 1: A Key Pathway for Therapeutic Intervention

The metabolic pathway involving this compound presents several key enzymes that are validated drug targets. The strategy revolves around inhibiting the production of pyrimidines to selectively halt the proliferation of pathological cells.

1.1 Aspartate Carbamoyltransferase (ATCase) Inhibition ATCase, the enzyme responsible for synthesizing this compound, is a critical regulatory point in the pathway.[5] Inhibition of ATCase directly blocks the entry of substrates into the pyrimidine synthesis cascade.

  • Lead Compound: N-(phosphonacetyl)-L-aspartic acid (PALA) PALA is a potent and specific inhibitor of ATCase, acting as a transition-state analog of the substrates.[10][11] It has demonstrated significant antitumor activity in preclinical models, particularly against solid tumors like Lewis lung carcinoma, which are often resistant to other antimetabolites.[11] Unlike many chemotherapeutics, a key advantage of PALA is its lack of myelotoxicity.[10]

1.2 Dihydroorotase (DHOase) as a Target DHOase catalyzes the reversible cyclization of this compound to form dihydroorotate.[4] this compound is a direct substrate for this enzyme and can be used in biochemical assays to screen for DHOase inhibitors or to characterize enzyme kinetics.[12][13]

1.3 Dihydroorotate Dehydrogenase (DHODH) Inhibition DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the pathway, the oxidation of dihydroorotate to orotic acid.[9][14] It has been successfully targeted for various diseases.

  • Approved Drugs and Clinical Candidates:

    • Leflunomide & Teriflunomide: Approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[7][15]

    • Brequinar: Investigated as an antitumor and immunosuppressive agent.[8]

    • Indoluidins: A newer class of DHODH inhibitors identified to suppress cancer cell growth.[14]

Targeting these enzymes disrupts the supply of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Pyrimidine_Biosynthesis_Pathway CP Carbamoyl Phosphate ATCase ATCase (Target of PALA) CP->ATCase ASP L-Aspartate ASP->ATCase NCA N-Carbamoyl- aspartic Acid DHOase DHOase NCA->DHOase DHO Dihydroorotate DHODH DHODH (Target of Leflunomide, Brequinar) DHO->DHODH OA Orotic Acid UMP UMP OA->UMP ... DNA_RNA DNA / RNA Synthesis UMP->DNA_RNA ATCase->NCA DHOase->DHO DHODH->OA

Caption: De novo pyrimidine biosynthesis pathway highlighting this compound and key drug targets.

Application Note 2: Direct Biological Activity of this compound

Emerging research suggests that this compound is not merely a passive intermediate but may possess direct biological effects relevant to drug discovery.

  • Antitumor Properties: One preclinical study demonstrated that N-carbamoyl-DL-aspartic acid exhibits antitumor activity in a murine Lewis lung carcinoma model when administered via subcutaneous injection.[16] This suggests a potential, though less explored, avenue for its use as a therapeutic agent.

  • Metabolic Regulation: In diet-induced obese mice, supplementation with this compound was found to reduce body weight by stimulating thermogenesis in interscapular brown adipose tissue (iBAT).[17] The treatment also led to a significant decrease in serum cholesterol.[17] This points to a potential role in developing treatments for metabolic disorders.

Quantitative Data

Table 1: Preclinical Antitumor Activity of Pathway Inhibitors

Compound Target Enzyme Cancer Model Dosing Regimen Result Reference
PALA ATCase Lewis Lung Carcinoma (s.c.) Days 1, 5, 9 post-implant 50% of mice cured [11]
PALA ATCase B16 Melanoma (i.p.) 490 mg/kg on Days 1, 5, 9 77-86% increase in lifespan [11]

| Indoluidin E | DHODH | Lung Cancer Xenograft | Not specified | Suppressed tumor growth |[14] |

Table 2: In Vitro Potency of DHODH Inhibitors

Inhibitor IC₅₀ (Human DHODH) Reference
Brequinar 4.5 nM [9]
Indoluidin D 210 nM [9]

| A771726 | 411 nM |[9] |

Table 3: In Vivo Metabolic Effects of this compound (NCA) Supplementation

Parameter Model Observation Result Reference
Body Weight High-Fat Diet Mice NCA Supplementation Significantly decreased [17]
Serum Cholesterol Mice NCA Supplementation Significantly decreased (P < 0.05) [17]

| Body Temperature | High-Fat Diet Mice | NCA Supplementation | Increased |[17] |

Experimental Protocols

Protocol 1: In Vitro Dihydroorotase (DHOase) Activity Assay

This protocol describes a method to measure DHOase activity using N-carbamoyl-L-aspartic acid as the substrate. The conversion to dihydroorotate can be monitored using spectrophotometry or chromatography.

Materials:

  • Recombinant DHOase enzyme

  • N-carbamoyl-L-aspartic acid (Substrate)[12]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplate

  • Spectrophotometer or HPLC system

Procedure (Spectrophotometric):

  • Prepare a stock solution of N-carbamoyl-L-aspartic acid in the assay buffer.

  • In a 96-well plate, add 180 µL of assay buffer and 10 µL of various concentrations of the test inhibitor (dissolved in DMSO, final concentration ≤1%).

  • Add 10 µL of the purified DHOase enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the N-carbamoyl-L-aspartic acid substrate solution.

  • Immediately measure the change in absorbance at a specific wavelength (determined by the spectral properties of the product, dihydroorotate, versus the substrate) over time.

  • Calculate the reaction rate from the linear phase of the absorbance curve. Determine IC₅₀ values for inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Cell-Based Proliferation Assay with Mechanistic Rescue

This protocol assesses the anti-proliferative effect of a pyrimidine biosynthesis inhibitor (e.g., PALA, Brequinar) and confirms its mechanism of action.

Materials:

  • Rapidly proliferating cancer cell line (e.g., HL-60 leukemia cells)[14]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test inhibitor (e.g., PALA)

  • Rescue agent: Orotic acid or Uridine[9][14]

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

Procedure:

  • Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the test inhibitor. Add the inhibitor to the wells.

  • Rescue Arm: In a parallel set of wells, co-administer the inhibitor along with a rescue agent (e.g., 100 µM Uridine). This will replenish the pyrimidine pool downstream of the enzymatic block.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).

  • Analysis: Normalize the data to untreated controls. Plot cell viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition). A rightward shift in the GI₅₀ curve in the presence of the rescue agent confirms that the inhibitor's primary mechanism is the disruption of pyrimidine synthesis.

Workflow_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Efficacy EnzymeAssay Enzyme Assay (e.g., DHODH, ATCase) HitID Identify 'Hits' (Potent Inhibitors) EnzymeAssay->HitID ProlifAssay Cell Proliferation Assay (Determine GI50) HitID->ProlifAssay RescueExp Rescue Experiment (Add Uridine/Orotic Acid) ProlifAssay->RescueExp ConfirmMoA Confirm Mechanism of Action RescueExp->ConfirmMoA Xenograft Animal Tumor Model (e.g., Xenograft) ConfirmMoA->Xenograft LeadOpt Lead Optimization Xenograft->LeadOpt

Caption: Workflow for the discovery and validation of pyrimidine biosynthesis inhibitors.

Protocol 3: In Vivo Antitumor Efficacy in a Murine Model

This protocol provides a general framework for evaluating the antitumor activity of a pyrimidine synthesis inhibitor in vivo, based on published studies.[11][16]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)

  • Tumor cells (e.g., Lewis Lung Carcinoma)

  • Test compound formulated for in vivo administration (e.g., in saline or a vehicle like 10% DMSO + 40% PEG300)[2]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • Treatment Administration: Administer the test compound according to a predetermined schedule (e.g., 350 mg/kg, twice daily, subcutaneous injection for 18 days).[16] Administer vehicle to the control group.

  • Monitoring: Monitor animal body weight (as an indicator of toxicity) and measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals if they show signs of excessive toxicity or distress.

  • Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Logical_Relationship Inhibitor DHODH/ATCase Inhibitor PathwayBlock De Novo Pyrimidine Biosynthesis Blocked Inhibitor->PathwayBlock Depletion Pyrimidine Pool Depletion (dUMP, dCTP) PathwayBlock->Depletion DNABlock DNA/RNA Synthesis Arrest Depletion->DNABlock CellCycle Cell Cycle Arrest & Apoptosis DNABlock->CellCycle Effect Therapeutic Effect (Anti-proliferative, Immunosuppressive) CellCycle->Effect

Caption: The logical cascade from enzyme inhibition to therapeutic effect.

References

Application Notes and Protocols for Experimental Therapies in Canavan Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on N-carbamoylaspartic Acid (NCA): A comprehensive review of publicly available scientific literature and preclinical data did not yield any studies on the experimental use of this compound (NCA) for the treatment of Canavan disease. The current research focuses on the central role of N-acetylaspartic acid (NAA) accumulation and strategies to address this primary metabolic defect.

Introduction to Canavan Disease

Canavan disease (CD) is a rare and fatal autosomal recessive neurodegenerative disorder characterized by the spongy degeneration of the white matter in the brain.[1][2] It is caused by mutations in the ASPA gene, which provides instructions for producing the enzyme aspartoacylase (ASPA).[3] ASPA is responsible for the breakdown of N-acetylaspartic acid (NAA), a molecule found in high concentrations in the brain.[3] In Canavan disease, the deficiency of ASPA leads to a massive accumulation of NAA in the brain and other tissues.[3][4][5] This buildup of NAA is associated with the destruction of the myelin sheath, the protective covering of nerve fibers, leading to the severe neurological symptoms of the disease.[3]

Pathophysiology of Canavan Disease

The precise mechanisms by which elevated NAA levels cause the pathology of Canavan disease are still under investigation. One hypothesis suggests that the accumulation of NAA disrupts the osmotic balance in the brain, leading to water retention and the characteristic spongy degeneration.[2] Another theory posits that the lack of acetate, a product of NAA breakdown by ASPA, impairs the synthesis of myelin lipids, which are crucial for the formation and maintenance of the myelin sheath.[2][4][6]

Canavan_Pathophysiology cluster_neuron Neuron cluster_oligo Oligodendrocyte cluster_canavan Canavan Disease Aspartate Aspartate NAT8L NAT8L Aspartate->NAT8L Acetyl-CoA Acetyl-CoA Acetyl-CoA->NAT8L NAA_neuron N-Acetylaspartic Acid (NAA) NAT8L->NAA_neuron Synthesis NAA_oligo NAA NAA_neuron->NAA_oligo Transport ASPA Aspartoacylase (ASPA) NAA_oligo->ASPA Hydrolysis Defective_ASPA Defective ASPA NAA_oligo->Defective_ASPA Aspartate_prod Aspartate ASPA->Aspartate_prod Acetate Acetate ASPA->Acetate Myelin_Synthesis Myelin Lipid Synthesis Acetate->Myelin_Synthesis NAA_Accumulation NAA Accumulation Defective_ASPA->NAA_Accumulation Leads to Spongy_Degeneration Spongy Degeneration & Myelin Defects NAA_Accumulation->Spongy_Degeneration

Caption: Pathophysiology of Canavan Disease.

Current Experimental Therapeutic Strategies

Given that Canavan disease is a monogenic disorder, gene therapy has emerged as a leading experimental approach. The goal of gene therapy is to introduce a functional copy of the ASPA gene into the brain to restore the activity of the ASPA enzyme and, consequently, reduce the levels of NAA.

Gene Therapy

Principle: Adeno-associated virus (AAV) vectors are commonly used to deliver the ASPA gene to target cells in the brain, primarily oligodendrocytes.[7][8]

Preclinical and Clinical Data: Studies in mouse models of Canavan disease have shown that AAV-mediated gene therapy can lead to a reduction in brain NAA levels, improved myelination, and a decrease in spongy degeneration.[5][9] Early-phase clinical trials in human patients are ongoing and have reported promising preliminary results, including reductions in NAA in the brain, cerebrospinal fluid (CSF), and urine.[3][10]

Quantitative Data from Preclinical and Clinical Studies:

Study TypeModel/ParticipantsTherapeuticKey OutcomesReference
PreclinicalCanavan disease mouse modelAAV-mediated ASPA gene therapyReduced brain vacuolization, increased myelination, and normalization of NAA levels.[11]
Clinical Trial (CANaspire)Participant 1BBP-812 (AAV9 gene therapy)At 6 months: 77% reduction of NAA in CSF, 15% reduction in brain white matter NAA, ~50% decrease in urine NAA.[3]
Clinical Trial (CANaspire)Participant 2BBP-812 (AAV9 gene therapy)At 3 months: 89% reduction of NAA in CSF, >50% decrease in brain white matter NAA, 81% drop in urine NAA.[3]

Experimental Protocols

Protocol: AAV-Mediated Gene Therapy in a Mouse Model of Canavan Disease

This protocol is a generalized representation based on methodologies described in the literature. Specific parameters may vary between studies.

Objective: To deliver a functional ASPA gene to the brain of a Canavan disease mouse model using an AAV vector and assess the therapeutic effect.

Materials:

  • Canavan disease mouse model (e.g., Aspanur7/nur7)

  • Wild-type control mice

  • AAV vector carrying the human ASPA gene under a suitable promoter (e.g., a ubiquitous or oligodendrocyte-specific promoter)

  • Stereotaxic surgery apparatus

  • Anesthesia (e.g., isoflurane)

  • Magnetic Resonance Spectroscopy (MRS) for in vivo NAA measurement

  • Histology equipment and reagents for brain tissue analysis (e.g., for myelin staining)

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved animal care protocols. Secure the head in a stereotaxic frame.

  • Vector Administration:

    • Create a small burr hole in the skull over the target brain region (e.g., striatum or ventricles).

    • Using a microinjection needle, slowly infuse the AAV-ASPA vector solution. The injection volume and titer should be optimized based on preliminary studies.

    • Common administration routes include intracerebroventricular or intraparenchymal injections.[11]

  • Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Therapeutic Assessment (at predetermined time points post-injection):

    • In Vivo NAA Measurement: Perform longitudinal monitoring of brain NAA levels using MRS.

    • Behavioral Testing: Conduct motor function tests to assess for functional improvements.

    • Histological Analysis: At the study endpoint, perfuse the animals and collect the brains. Perform histological staining (e.g., Luxol Fast Blue for myelin) to assess for changes in myelination and vacuolization.

    • Biochemical Analysis: Measure ASPA enzyme activity and NAA levels in brain homogenates.

Gene_Therapy_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia & Stereotaxic Mounting) Start->Animal_Prep AAV_Injection AAV-ASPA Vector Injection (Intracerebroventricular/Intraparenchymal) Animal_Prep->AAV_Injection Post_Op Post-Operative Care & Recovery AAV_Injection->Post_Op Assessment Therapeutic Assessment Post_Op->Assessment MRS In Vivo NAA Measurement (MRS) Assessment->MRS Longitudinal Behavior Behavioral Testing Assessment->Behavior Longitudinal Histology Endpoint Histological Analysis (Myelination, Vacuolization) Assessment->Histology Endpoint Biochem Biochemical Analysis (ASPA activity, NAA levels) Assessment->Biochem Endpoint End End Histology->End Biochem->End

Caption: Experimental Workflow for Gene Therapy in a Mouse Model.

Conclusion

While the experimental use of this compound in Canavan disease models is not supported by the current scientific literature, research into other therapeutic modalities, particularly gene therapy, is showing significant promise. The data from both preclinical and early-phase clinical studies suggest that restoring ASPA function and reducing NAA levels are viable strategies for treating this devastating disease. The protocols and data presented here provide a foundation for researchers and drug development professionals interested in advancing therapies for Canavan disease.

References

Application Notes and Protocols for N-carbamoylaspartic Acid Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-carbamoylaspartic acid (NCA) as a supplement in mammalian cell culture, with a particular focus on Chinese Hamster Ovary (CHO) cells used in biopharmaceutical production. NCA is a critical intermediate in the de novo pyrimidine biosynthesis pathway, and its supplementation can be a strategic approach to enhance cell growth, viability, and recombinant protein production by ensuring an adequate supply of pyrimidine nucleotides for DNA and RNA synthesis.

Introduction

This compound is a key metabolite formed from the condensation of carbamoyl phosphate and L-aspartic acid, a reaction catalyzed by the enzyme aspartate transcarbamoylase. This step is a committed step in the de novo synthesis of pyrimidines. In rapidly proliferating cells, such as those used in industrial bioprocesses for producing monoclonal antibodies and other therapeutic proteins, the demand for nucleotides is exceptionally high. Supplementing the culture medium with intermediates of the pyrimidine pathway, like NCA, can alleviate potential metabolic bottlenecks, thereby improving cellular performance. While direct studies on NCA supplementation in CHO cells are limited, research on related pyrimidine precursors like uridine and orotic acid provides a strong rationale and a basis for protocol development.[1][2][3]

Principle

The de novo pyrimidine biosynthesis pathway is the primary route for cells to produce pyrimidine nucleotides (UTP, CTP, and TTP), which are essential for DNA replication, RNA synthesis, and various other metabolic processes. By providing an exogenous source of a downstream intermediate like this compound, the initial, energy-intensive steps of the pathway can be bypassed. This can lead to several potential benefits, including:

  • Enhanced Cell Growth and Viability: By ensuring a sufficient supply of pyrimidines, NCA supplementation can support robust DNA replication and cell division, leading to higher viable cell densities.

  • Increased Recombinant Protein Production: The synthesis of messenger RNA (mRNA) encoding the therapeutic protein is dependent on the availability of uridine and cytidine triphosphates. Supplementation can therefore enhance transcriptional activity and, consequently, protein yield.

  • Reduced Metabolic Burden: Bypassing the initial enzymatic steps of the pathway may conserve cellular resources, such as ATP and precursor molecules, which can be redirected towards protein synthesis and other essential cellular functions.

Signaling and Metabolic Pathways

The supplementation of this compound directly feeds into the de novo pyrimidine biosynthesis pathway. The following diagram illustrates the core pathway and the entry point of NCA.

Pyrimidine_Biosynthesis CP Carbamoyl Phosphate NCA This compound CP->NCA Aspartate Transcarbamoylase Asp L-Aspartate Asp->NCA Aspartate Transcarbamoylase DHO Dihydroorotic Acid NCA->DHO Dihydroorotase OA Orotic Acid DHO->OA Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate OA->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP RNA RNA Synthesis UTP->RNA CTP->RNA dTMP dTMP dUMP->dTMP DNA DNA Synthesis dTMP->DNA

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of this compound.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization will be necessary for specific cell lines and culture conditions.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture grade water

  • Sterile 0.22 µm filter

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile DPBS or cell culture grade water to create a concentrated stock solution (e.g., 100 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determining the Optimal Concentration of this compound (Dose-Response Study)

Objective: To determine the optimal concentration of NCA for improving cell growth and/or recombinant protein production.

Materials:

  • CHO cells (or other mammalian cell line of interest)

  • Complete cell culture medium

  • Sterile multi-well plates (e.g., 24-well or 96-well)

  • This compound stock solution (from Protocol 1)

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Assay for quantifying recombinant protein (e.g., ELISA, HPLC)

Workflow Diagram:

Dose_Response_Workflow start Start seed Seed cells in multi-well plates start->seed add_nca Add varying concentrations of NCA seed->add_nca incubate Incubate for desired duration (e.g., 3-7 days) add_nca->incubate measure_growth Measure viable cell density and viability incubate->measure_growth measure_protein Measure recombinant protein titer incubate->measure_protein analyze Analyze data and determine optimal concentration measure_growth->analyze measure_protein->analyze end End analyze->end

Caption: Workflow for determining the optimal concentration of this compound.

Procedure:

  • Seed CHO cells into a multi-well plate at a predetermined density (e.g., 0.5 x 10^6 cells/mL).

  • Prepare a range of NCA concentrations by diluting the stock solution into the complete cell culture medium. Based on studies with other pyrimidine precursors, a starting range of 10 µM to 10 mM is recommended. Include a vehicle control (medium with the same volume of DPBS used for the highest NCA concentration).

  • Add the prepared media with different NCA concentrations to the wells.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At regular intervals (e.g., every 24 or 48 hours), and at the end of the culture period, perform the following measurements:

    • Viable Cell Density (VCD) and Viability: Use a hemocytometer with trypan blue exclusion or an automated cell counter.

    • Recombinant Protein Titer: Collect the culture supernatant and quantify the protein of interest using an appropriate method (e.g., ELISA for antibodies).

  • Plot the VCD, viability, and protein titer against the NCA concentration to determine the optimal concentration range.

Protocol 3: Fed-Batch Culture Supplementation with this compound

Objective: To evaluate the effect of NCA supplementation in a fed-batch culture model, which is more representative of industrial bioprocesses.

Materials:

  • CHO cells producing a recombinant protein

  • Basal and feed media for fed-batch culture

  • Bioreactors or shake flasks

  • This compound stock solution

Procedure:

  • Inoculate the bioreactors or shake flasks with CHO cells at the desired seeding density in the basal medium.

  • On specified feeding days (e.g., starting from day 3), add the feed medium to the culture.

  • This compound can be added in two ways:

    • Bolus Addition: Add a specific amount of the NCA stock solution directly to the culture at each feeding time to reach the predetermined optimal concentration.

    • In-Feed Supplementation: Prepare the feed medium containing the optimal concentration of NCA.

  • Monitor the culture daily for VCD, viability, and key metabolites (e.g., glucose, lactate, glutamine, ammonia).

  • Collect samples periodically to measure the recombinant protein titer.

  • At the end of the culture, compare the performance of the NCA-supplemented culture with a control culture (without NCA supplementation).

Data Presentation

The following tables provide a template for summarizing quantitative data from NCA supplementation experiments. The values are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound on CHO Cell Growth and Viability in a Batch Culture

NCA Concentration (mM)Peak Viable Cell Density (x10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x10^6 cell-days/mL)Viability at Harvest (%)
0 (Control)8.542.585
0.19.246.088
110.552.592
511.256.094
109.849.089

Table 2: Effect of this compound on Recombinant Antibody Production in a Fed-Batch Culture

SupplementFinal Antibody Titer (g/L)Specific Productivity (qP) (pg/cell/day)
Control3.525
5 mM NCA5.132

Note: The optimal concentration of NCA may vary depending on the cell line, basal medium composition, and culture process. It is crucial to perform a dose-response study for each specific application.

Troubleshooting

  • Precipitation in Media: If precipitation is observed upon adding the NCA stock solution to the medium, try preparing a more dilute stock solution or adding it more slowly while stirring.

  • No Observed Effect: If no significant effect on cell growth or productivity is observed, consider that the de novo pyrimidine synthesis pathway may not be a limiting factor in your specific cell line and culture conditions. Other metabolic pathways might be bottlenecks.

  • Toxicity at High Concentrations: As with many supplements, high concentrations of NCA may become toxic. A thorough dose-response study is essential to identify the optimal, non-toxic concentration range.

Conclusion

Supplementation with this compound represents a promising strategy for optimizing mammalian cell culture processes, particularly for the production of recombinant proteins. By directly feeding into the pyrimidine biosynthesis pathway, NCA has the potential to enhance cell growth, maintain high viability, and increase product titers. The protocols and guidelines provided in these application notes offer a solid foundation for researchers to explore the benefits of NCA supplementation in their specific cell culture systems. Careful optimization and data analysis will be key to successfully implementing this strategy for improved bioprocess performance.

References

Troubleshooting & Optimization

improving the yield of N-carbamoylaspartic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-carbamoylaspartic acid chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported method for high-yield synthesis of this compound is the carbamoylation of L-aspartic acid with a cyanate salt, such as sodium or potassium cyanate, in an aqueous alkaline solution. This method is known for its efficiency and relatively straightforward procedure.[1]

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key parameters that significantly impact the reaction yield are:

  • pH: The reaction is typically carried out under alkaline conditions. However, extreme pH levels can lead to the hydrolysis of the product.

  • Temperature: Temperature affects the rate of reaction. While elevated temperatures can speed up the synthesis, they can also promote the formation of byproducts such as polyaspartic acid.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the synthesis.

  • Reagent Stoichiometry: The molar ratio of aspartic acid to cyanate is a crucial factor in maximizing the yield.

Q3: What are the common side reactions and byproducts in this synthesis?

A3: Common side reactions and byproducts include:

  • Hydrolysis: this compound can hydrolyze back to aspartic acid, especially at very high or low pH.

  • Formation of Polyaspartic Acid: At elevated temperatures, aspartic acid can undergo polymerization to form polyaspartic acid.[2]

  • Unreacted Starting Materials: Residual L-aspartic acid and cyanate salts can be present in the final product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of product peaks and the disappearance of starting material signals.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the separation and identification of the product and any byproducts based on their mass-to-charge ratio.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal pH: The pH of the reaction mixture may be too low or too high, leading to incomplete reaction or product degradation.Maintain the pH of the reaction mixture within the optimal range (typically alkaline, but avoid extremes). Use a buffer system if necessary to stabilize the pH.
Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed efficiently, or too high, promoting side reactions.Optimize the reaction temperature. For the cyanate method, room temperature is often sufficient. If using elevated temperatures, carefully monitor for byproduct formation.
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Increase the reaction time and monitor the progress using NMR or LC-MS until no further conversion is observed.
Poor Reagent Quality: The starting materials, particularly the cyanate salt, may have degraded.Use high-purity, fresh reagents. Ensure proper storage of hygroscopic reagents like sodium cyanate.
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction.Increase reaction time or adjust stoichiometry. Purify the product using recrystallization.
Formation of Polyaspartic Acid: Reaction temperature is too high.Conduct the reaction at a lower temperature. Polyaspartic acid is generally less soluble and can be removed by filtration.
Hydrolysis of the Product: Extreme pH during reaction or workup.Maintain a stable, mildly alkaline pH during the reaction and neutralize carefully during workup.
Difficulty in Product Isolation/Purification Product is too soluble in the reaction mixture. After acidification of the reaction mixture, cool the solution to decrease the solubility of this compound and induce precipitation.
Co-precipitation of impurities. Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to improve purity.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Yield of this compound (NCA) via the Cyanate Method

L-Aspartic Acid (eq.)Sodium Cyanate (eq.)SolventTemperature (°C)Time (h)pHYield (%)Reference
1~11 M NaOH2516Alkaline92[1]
11.3Water1500.5Not specifiedOptimal[1]
11.3Water2300.5Not specifiedDecomposition observed[1]

Experimental Protocols

Protocol 1: Synthesis of N-Carbamoyl-L-aspartic Acid from L-Aspartic Acid and Sodium Cyanate

This protocol is adapted from a reported high-yield synthesis.[1]

Materials:

  • L-Aspartic acid

  • Sodium cyanate

  • 1 M Sodium hydroxide (NaOH) solution

  • Deuterated water (D₂O) for NMR analysis

  • NMR spectrometer

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a suitable reaction vessel, dissolve L-aspartic acid (e.g., 6.50 g, 50 mmol, 1 equivalent) and sodium cyanate (e.g., 3.21 g, 49 mmol, ~1 equivalent) in a 1 M sodium hydroxide solution (50 mL).

  • Stir the resulting mixture at room temperature (25 °C).

  • Allow the reaction to proceed for 16 hours.

  • To monitor the reaction, withdraw a small sample (e.g., 400 µL) and add it to deuterated water (200 µL) for ¹H NMR analysis.

  • The ¹H NMR spectrum should show characteristic peaks for this compound, indicating successful synthesis.

  • For isolation, the reaction mixture is typically acidified to precipitate the product, which can then be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start Dissolve L-Aspartic Acid and Sodium Cyanate in 1M NaOH react Stir at 25°C for 16 hours start->react monitor Sample for ¹H NMR Analysis react->monitor acidify Acidify to Precipitate Product react->acidify filtrate Filter and Wash Crude Product acidify->filtrate recrystallize Recrystallize for Purity filtrate->recrystallize final_product Pure N-Carbamoylaspartic Acid recrystallize->final_product Troubleshooting_Yield cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solutions Corrective Actions start Low Yield of This compound check_nmr_lcms Analyze Crude Product by ¹H NMR and/or LC-MS start->check_nmr_lcms high_starting_material High percentage of unreacted starting material? check_nmr_lcms->high_starting_material byproducts_present Significant byproducts observed? high_starting_material->byproducts_present No increase_time_temp Increase reaction time or optimize temperature high_starting_material->increase_time_temp Yes check_reagents Verify reagent quality and stoichiometry byproducts_present->check_reagents No optimize_ph Optimize and buffer pH byproducts_present->optimize_ph Yes (Hydrolysis) lower_temp Lower reaction temperature byproducts_present->lower_temp Yes (Polymerization) final_yield Improved Yield increase_time_temp->final_yield check_reagents->final_yield optimize_ph->final_yield lower_temp->final_yield purify Implement/optimize purification step

References

troubleshooting low signal in N-carbamoylaspartic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of N-carbamoylaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for this compound in ESI-MS?

A1: this compound has a monoisotopic mass of approximately 176.0433 Da.[1][2] In electrospray ionization (ESI) mass spectrometry, you can expect to observe the following ions:

  • Negative Ion Mode: The most common ion is the deprotonated molecule, [M-H]⁻, at an m/z of approximately 175.0360 .[3] This mode is often preferred for acidic molecules like this compound.

  • Positive Ion Mode: You may observe the protonated molecule, [M+H]⁺, at an m/z of approximately 177.0506 .[3] Adduct formation is also possible, with the sodium adduct, [M+Na]⁺ , being a common observation.[1]

Q2: I am not seeing any signal for this compound. What are the first things I should check?

A2: If you are observing no signal, start with the most fundamental checks:

  • Analyte Concentration: Ensure your sample is at an appropriate concentration. Very low concentrations may be below the instrument's limit of detection.

  • Instrument Calibration and Tuning: Verify that your mass spectrometer is properly tuned and calibrated for the mass range of interest.

  • Sample Preparation: Review your sample preparation protocol. High salt concentrations or incompatible solvents can severely suppress the signal.

  • Ionization Mode: Confirm you are operating in the appropriate ionization mode. For this compound, negative ion mode is generally more sensitive.

Q3: What are some common adducts that can form with this compound?

A3: In positive ion mode, sodium adducts ([M+Na]⁺) are commonly observed.[1] The formation of other adducts with cations present in your sample or mobile phase (e.g., potassium, [M+K]⁺) is also possible. The presence of multiple adducts can split the signal, leading to an overall lower intensity for your target ion.

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to troubleshooting low signal intensity for this compound in your mass spectrometry experiments.

Step 1: Sample Preparation and Chromatography

Poor sample quality and suboptimal chromatographic conditions are common sources of low signal.

Issue: High Salt Concentration

  • Symptoms: Broad peaks, shifting retention times, and significant signal suppression.

  • Solution: Desalt your sample using solid-phase extraction (SPE) or dialysis. Ensure all buffers and reagents are of high purity and used at the lowest necessary concentrations.

Issue: Inappropriate Solvent

  • Symptoms: Poor peak shape, low signal, or complete signal loss.

  • Solution: this compound is a polar molecule. Ensure your sample is dissolved in a solvent compatible with your mobile phase. For reversed-phase chromatography, a starting mobile phase with a high aqueous component is recommended. Adding a small amount of organic acid, like formic acid, to the mobile phase can improve peak shape and ionization efficiency.

Experimental Protocol: Basic Sample Preparation

  • Dissolution: Dissolve the this compound standard or sample extract in a solution that mimics the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to an appropriate autosampler vial.

Step 2: Mass Spectrometer and ESI Source Parameters

Optimizing the mass spectrometer and ESI source settings is critical for maximizing signal intensity.

Issue: Suboptimal Ionization

  • Symptoms: Weak or unstable signal.

  • Solution:

    • Ionization Mode: As this compound is acidic, it readily forms a negative ion. Operate in negative ion mode (ESI-) for higher sensitivity.

    • ESI Parameters: Systematically optimize key ESI source parameters. The drying gas temperature and flow rate are often critical for efficient desolvation and ion formation. Nebulizer pressure also plays a significant role in droplet formation.

    • Capillary Voltage: Adjust the capillary voltage to ensure a stable spray. Typical values range from 2.5 to 4.5 kV.

Table 1: General ESI Parameter Optimization Ranges

ParameterTypical Range (Negative Mode)Impact on Signal
Capillary Voltage2.5 - 4.0 kVOptimizes spray stability and ion generation.
Cone/Nozzle Voltage20 - 50 VCan influence in-source fragmentation.
Drying Gas Flow10 - 15 L/minAffects solvent evaporation.
Drying Gas Temp.300 - 400 °CCrucial for desolvation.
Nebulizer Pressure30 - 50 psiAffects droplet size and spray stability.
Step 3: Fragmentation and In-Source Decay

Uncontrolled fragmentation can lead to a decrease in the abundance of the precursor ion.

Issue: Excessive In-Source Fragmentation

  • Symptoms: Low abundance of the [M-H]⁻ ion and the appearance of fragment ions in the MS1 scan.

  • Solution: Reduce the energy in the ion source by lowering the cone or nozzle voltage. This will minimize the fragmentation that occurs before the mass analyzer.

Tandem Mass Spectrometry (MS/MS) Data

For targeted analysis using MS/MS, knowledge of the fragmentation pattern is essential. The following table summarizes the major fragment ions observed for the [M-H]⁻ precursor of this compound at a collision energy of 30 V.

Table 2: Fragmentation of [M-H]⁻ of this compound

Precursor m/zFragment m/zRelative Intensity
17588.1999
175115.4362
175131.8289
17571.0133
175114.066
17559.333
17592.730
175132.927

Data sourced from MassBank (Accession: KO000413)[4]

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting low signal intensity of this compound.

Troubleshooting_Low_Signal start Start: Low Signal for This compound check_basics Check Instrument Basics: - Calibration & Tuning - Ionization Mode (ESI-) - Analyte Concentration start->check_basics sample_prep Review Sample Preparation: - High Salt Content? - Incompatible Solvent? check_basics->sample_prep optimize_source Optimize ESI Source Parameters: - Drying Gas (Temp & Flow) - Nebulizer Pressure - Capillary Voltage sample_prep->optimize_source check_fragmentation Investigate Fragmentation: - Excessive In-Source Decay? - Correct Precursor Ion? optimize_source->check_fragmentation no_improvement Still Low Signal check_fragmentation->no_improvement solution_found Signal Improved no_improvement->solution_found Yes consult_expert Consult Instrument Specialist or Application Support no_improvement->consult_expert No

Caption: Troubleshooting workflow for low signal intensity.

References

Technical Support Center: Optimizing Enzymatic Reactions with N-Carbamoyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic reactions involving N-carbamoyl-L-aspartic acid. The primary focus is on the synthesis of N-carbamoyl-L-aspartic acid by aspartate transcarbamoylase (ATCase).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of N-carbamoyl-L-aspartic acid by E. coli aspartate transcarbamoylase (ATCase)?

A1: The optimal pH for E. coli ATCase activity is approximately 8.3. The enzyme's activity and cooperativity increase significantly as the pH rises from 6.1 to 8.8.[1][2] At a pH of around 8.5, the enzyme exhibits maximal cooperativity.[1]

Q2: My ATCase activity is lower than expected. What are some potential causes?

A2: Several factors can lead to low ATCase activity. Consider the following:

  • Suboptimal pH: Ensure your reaction buffer is at the optimal pH of approximately 8.3.[1][2]

  • Substrate Concentration: The concentration of both L-aspartate and carbamoyl phosphate can be limiting. Ensure you are using saturating concentrations of carbamoyl phosphate (around 4.8 mM is often used) when determining the kinetics for L-aspartate.[3][4]

  • Presence of Inhibitors: The end-product of the pyrimidine biosynthetic pathway, CTP, is a known inhibitor of ATCase.[5] UTP can also inhibit the enzyme, particularly in the presence of CTP.[1]

  • Enzyme Integrity: The enzyme may have lost activity due to improper storage or handling.

Q3: How do allosteric effectors like ATP and CTP influence ATCase activity?

A3: ATCase is an allosteric enzyme.[5]

  • ATP: Acts as an allosteric activator, increasing the enzyme's activity. ATP is the end-product of the parallel purine pathway, and its activation of ATCase helps to balance the purine and pyrimidine nucleotide pools.[1][5]

  • CTP: Acts as an allosteric inhibitor, decreasing the enzyme's activity. This is a form of feedback inhibition, where the end-product of the pathway regulates its own synthesis.[5]

Q4: Are there enzymes that break down N-carbamoyl-L-aspartic acid?

A4: Yes, the enzyme dihydroorotase catalyzes the conversion of N-carbamoyl-L-aspartic acid to dihydroorotate. This is a subsequent step in the pyrimidine biosynthetic pathway. Additionally, some N-carbamoyl-L-amino acid amidohydrolases can act on similar substrates, but at least one from Alcaligenes xylosoxidans has been shown not to hydrolyze ureidosuccinate (N-carbamoyl-L-aspartic acid).[6]

Troubleshooting Guides

Issue: Inconsistent or Non-reproducible ATCase Activity Measurements
Potential Cause Troubleshooting Step
Buffer pH Drift Verify the pH of your buffer stock and the final reaction mixture immediately before starting the assay. Ensure the buffer has sufficient buffering capacity for the duration of the experiment.
Substrate Instability Prepare fresh solutions of L-aspartate and carbamoyl phosphate for each experiment, as they can degrade over time, especially in solution.
Temperature Fluctuations Use a temperature-controlled spectrophotometer or water bath to maintain a constant and optimal temperature throughout the assay.
Pipetting Inaccuracies Calibrate your pipettes regularly. For small volumes, use appropriate low-volume pipettes to minimize errors.
Issue: No or Very Low Enzyme Activity Detected
Potential Cause Troubleshooting Step
Inactive Enzyme Test the activity of a new vial of the enzyme or a control enzyme known to be active. Consider expressing and purifying a fresh batch of the enzyme if necessary.
Missing Cofactors While E. coli ATCase does not have a metal cofactor requirement for its primary function, ensure that no essential ions have been inadvertently chelated from your preparation if it has been subjected to extensive purification with chelating agents.
Incorrect Assay Wavelength If using a spectrophotometric assay, confirm you are monitoring the reaction at the correct wavelength for the specific method (e.g., 210 nm for monitoring the formation of N-carbamoyl-L-aspartate).[7]
Presence of a Strong Inhibitor Ensure that none of the reagents in your reaction mixture contain known inhibitors of ATCase, such as CTP or PALA (N-(phosphonacetyl)-L-aspartate).

Quantitative Data Summary

EnzymeSource OrganismSubstrate(s)Optimal pH
Aspartate Transcarbamoylase (ATCase)Escherichia coliL-aspartate, Carbamoyl phosphate~8.3
N-carbamoyl-L-cysteine amidohydrolasePseudomonas sp.N-carbamoyl-L-cysteine9.0
N‐carbamoyl‐β‐alanine amidohydrolaseRhizobium radiobacterN‐carbamoyl‐β‐alanine8.0

Experimental Protocols

Protocol: Determination of Optimal pH for Aspartate Transcarbamoylase (ATCase) Activity

This protocol outlines a colorimetric method to determine the optimal pH for ATCase activity.

1. Materials:

  • Purified ATCase enzyme

  • L-aspartate solution

  • Carbamoyl phosphate solution

  • A series of buffers with pH values ranging from 6.0 to 10.0 (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.5, Tris-HCl for pH 7.5-9.0, CAPS for pH 9.0-10.0)

  • Colorimetric reagent (e.g., a solution for the determination of inorganic phosphate released)

  • Spectrophotometer

2. Procedure:

  • Prepare Reaction Mixtures: For each pH to be tested, prepare a set of reaction tubes. Each tube should contain the buffer at the desired pH, a saturating concentration of carbamoyl phosphate (e.g., 4.8 mM), and a non-saturating concentration of L-aspartate.

  • Pre-incubation: Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add a known amount of ATCase to each tube to start the reaction.

  • Incubation: Incubate the reactions for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stopping reagent (e.g., a strong acid).

  • Color Development: Add the colorimetric reagent to detect the amount of product formed (e.g., N-carbamoyl-L-aspartate or inorganic phosphate).

  • Measure Absorbance: Read the absorbance of each sample at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Plot the enzyme activity (calculated from the absorbance values) as a function of pH to determine the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6.0 - 10.0) setup_rxn Set up Reaction Mixtures (Buffer + Substrates) prep_buffers->setup_rxn prep_substrates Prepare Substrates (L-Aspartate, Carbamoyl Phosphate) prep_substrates->setup_rxn prep_enzyme Prepare ATCase Solution start_rxn Initiate with ATCase prep_enzyme->start_rxn pre_incubate Pre-incubate (e.g., 25°C) setup_rxn->pre_incubate pre_incubate->start_rxn incubate Incubate (Fixed Time) start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn color_dev Colorimetric Detection stop_rxn->color_dev measure_abs Measure Absorbance color_dev->measure_abs plot_data Plot Activity vs. pH measure_abs->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH of ATCase.

metabolic_pathway cluster_reaction Pyrimidine Biosynthesis CP Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) CP->ATCase Asp L-Aspartate Asp->ATCase NCA N-Carbamoyl-L-aspartic Acid DHOase Dihydroorotase NCA->DHOase DHO Dihydroorotate Pyrimidine Pyrimidine Nucleotides (CTP, UTP) DHO->Pyrimidine ... Pyrimidine->ATCase Inhibits (Feedback) ATP ATP ATP->ATCase Activates ATCase->NCA DHOase->DHO ...

Caption: Synthesis and regulation of N-carbamoyl-L-aspartic acid.

References

Technical Support Center: Enhancing the Solubility of N-Carbamoylaspartic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides practical guidance for researchers encountering solubility challenges with N-carbamoylaspartic acid during in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical development, often leading to low bioavailability and inconclusive results. The following troubleshooting guides and FAQs address common issues and offer detailed strategies to enhance compound solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in water at the desired concentration. What should I try first?

A1: this compound is a weakly acidic compound with limited water solubility, reported to be around 3.7 mg/mL.[1] Some sources suggest solubility can be increased to approximately 31.25 mg/mL with ultrasonication.[2] For initial troubleshooting, we recommend starting with gentle heating and sonication. If your target concentration is not achieved, the next step is pH adjustment. Since the molecule has acidic protons (predicted pKa ~3.65), increasing the pH of the solution will deprotonate the carboxylic acid groups, forming a more soluble salt.[3]

Q2: I need to prepare a high-concentration stock solution. What solvents are recommended?

A2: For a high-concentration stock, Dimethyl sulfoxide (DMSO) is a common choice. This compound is slightly soluble in DMSO at room temperature, but its solubility can be significantly increased with ultrasonication, with some suppliers indicating a solubility of up to 70 mg/mL.[3][4] Remember that high concentrations of DMSO can be toxic in vivo, so it is crucial to keep the final concentration in your formulation to a minimum, typically below 10% and ideally under 1% of the total administered volume, depending on the animal model and route of administration.

Q3: My compound dissolves in the initial formulation but precipitates upon injection into my animal model. What is causing this?

A3: This is a common issue when using co-solvents or pH-adjusted solutions. The formulation vehicle is miscible with the physiological fluids, but the drug itself may not be soluble in the resulting mixture. When the formulation is injected, the buffer capacity of the blood or interstitial fluid can neutralize your pH-adjusted solution, or the co-solvent can be diluted, causing the compound to crash out. To mitigate this, you could consider using a formulation strategy that protects the drug from the aqueous environment, such as cyclodextrin complexation or a lipid-based delivery system.

Q4: Are there pre-made formulation recipes available for this compound for in vivo use?

A4: While a universally optimal formulation does not exist, several starting points have been suggested by suppliers for poorly soluble compounds. These include:

  • Aqueous suspension: Suspending the compound in a vehicle like 0.5% carboxymethyl cellulose (CMC) in saline.[5]

  • Co-solvent systems: A common example is a ternary system of DMSO, PEG300 (or PEG400), and Tween 80 in water or saline.[5] Another simpler option is 10% DMSO in corn oil.[5]

  • Solution in Polyethylene Glycol (PEG): Dissolving the compound directly in PEG400.[5]

It is essential to test the stability and tolerability of any chosen formulation in your specific animal model.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in aqueous buffer. Low intrinsic aqueous solubility of this compound. The pH of the buffer is too low for the acidic compound to ionize.1. Gently warm the solution and use a sonicator. 2. Adjust the pH of the solution to > 6.0 using a dilute base (e.g., 1N NaOH) to form the more soluble salt. 3. Consider using a co-solvent system (see protocols below).
Precipitation occurs after adding the compound to the vehicle. The concentration of the compound exceeds its solubility limit in the chosen vehicle. The vehicle is not suitable for this compound.1. Reduce the final concentration of the compound. 2. Increase the percentage of the co-solvent (e.g., DMSO, PEG400), being mindful of potential toxicity. 3. Switch to a different formulation strategy, such as a suspension or a cyclodextrin-based solution.
The formulation is clear initially but becomes cloudy or forms a precipitate over time. The formulation is a supersaturated solution and is not physically stable. The compound is degrading.1. Prepare the formulation fresh before each use. 2. Store the formulation under appropriate conditions (e.g., refrigerated, protected from light) and for a validated period. 3. If stability is a persistent issue, a suspension or a lyophilized product for reconstitution may be more suitable.
The animal shows signs of distress or irritation at the injection site. The pH of the formulation is too high or too low. The chosen excipients (e.g., DMSO, surfactants) are causing toxicity at the administered concentration.1. Ensure the final pH of the formulation is close to physiological pH (7.2-7.4). 2. Reduce the concentration of potentially irritating excipients. 3. Consider alternative, more biocompatible excipients or a different formulation approach.

Quantitative Solubility Data

Solvent/Vehicle Reported Solubility Conditions Reference
Water3.7 mg/mLNot specified[1]
Water31.25 mg/mLRequires ultrasonication[2]
Hot WaterSolubleNot quantified[3]
Aqueous AcidSlightly SolubleNot quantified[3]
DMSOSlightly SolubleNot quantified[3]
DMSO70 mg/mLRequires ultrasonication[4]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

This protocol aims to dissolve this compound by converting it to its more soluble salt form.

  • Preparation of Vehicle: Prepare your desired aqueous vehicle (e.g., sterile saline, Phosphate-Buffered Saline - PBS).

  • Weighing Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: Add a small amount of the vehicle to the compound to create a slurry.

  • pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound is fully dissolved and the target pH (e.g., 7.0-7.4) is reached.

  • Final Volume: Add the remaining vehicle to reach the final desired concentration and volume.

  • Sterilization: If required for the route of administration (e.g., intravenous), sterilize the final solution by filtering it through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Co-Solvent Formulation (DMSO/PEG400/Saline)

This protocol uses a combination of solvents to dissolve the compound.

  • Weighing Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution in DMSO: Dissolve the compound in the smallest necessary volume of DMSO. Use a vortex mixer or sonicator to aid dissolution.

  • Addition of PEG400: Add Polyethylene glycol 400 (PEG400) to the DMSO solution and mix thoroughly. A common ratio is 1:4 (DMSO:PEG400).

  • Final Dilution: Slowly add saline or another aqueous buffer to the organic phase while vortexing to reach the final volume. The final concentration of DMSO should be kept as low as possible.

    • Example for a 10% DMSO, 40% PEG400 formulation: For a final volume of 1 mL, dissolve the drug in 100 µL of DMSO, add 400 µL of PEG400, and then add 500 µL of saline.

Protocol 3: Preparation of a Suspension in Carboxymethyl Cellulose (CMC)

This is suitable when the compound cannot be fully dissolved at the required concentration.

  • Preparation of CMC Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC) in sterile water or saline. This may require heating and stirring to fully dissolve the CMC. Let it cool to room temperature.

  • Weighing Compound: Accurately weigh the required amount of this compound.

  • Wetting the Powder: Add a small amount of the CMC vehicle to the powder and triturate (grind with a mortar and pestle) to form a smooth paste. This prevents clumping.

  • Creating the Suspension: Gradually add the remaining CMC vehicle to the paste while stirring continuously to create a uniform suspension.

  • Homogenization: For a more uniform particle size distribution, the suspension can be briefly sonicated or homogenized.

  • Administration: Ensure the suspension is well-mixed immediately before administration to ensure accurate dosing.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Determine Target Concentration & Route aqueous Attempt Dissolution in Aqueous Vehicle (e.g., Saline, PBS) start->aqueous is_soluble1 Is it soluble? aqueous->is_soluble1 ph_adjust Adjust pH to 7.0-7.4 with dilute NaOH is_soluble1->ph_adjust No end_point Proceed with In Vivo Study (Validate formulation stability & tolerability) is_soluble1->end_point Yes is_soluble2 Is it soluble? ph_adjust->is_soluble2 co_solvent Try Co-Solvent System (e.g., DMSO/PEG400) is_soluble2->co_solvent No is_soluble2->end_point Yes is_soluble3 Is it soluble? co_solvent->is_soluble3 suspension Prepare Suspension (e.g., in 0.5% CMC) is_soluble3->suspension No is_soluble3->end_point Yes suspension->end_point

Caption: Troubleshooting workflow for enhancing this compound solubility.

G cluster_1 Pyrimidine Biosynthesis Pathway (De Novo) carbamoyl_phosphate Carbamoyl Phosphate atcase Aspartate Transcarbamoylase carbamoyl_phosphate->atcase aspartate Aspartate aspartate->atcase ncaa This compound dhoase Dihydroorotase ncaa->dhoase dho Dihydroorotate orotate Orotate dho->orotate Dihydroorotate Dehydrogenase omp OMP orotate->omp Orotate Phosphoribosyltransferase ump UMP omp->ump OMP Decarboxylase atcase->ncaa dhoase->dho

Caption: this compound in the pyrimidine biosynthesis pathway.

References

preventing degradation of N-carbamoylaspartic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-carbamoylaspartic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is also acceptable.

Q2: How should I store solutions of this compound?

A2: Aqueous solutions of this compound should be prepared fresh if possible. For storage, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][3]

Q3: What is the primary degradation pathway for this compound in aqueous solutions?

A3: The main degradation pathway for this compound in aqueous solution is a reversible cyclization to form L-dihydroorotic acid. This reaction is pH-dependent. Low pH conditions favor the formation of L-dihydroorotate, while higher pH favors the reverse reaction back to this compound.

Q4: Can this compound undergo hydrolysis?

A4: Yes, hydrolysis is another potential degradation pathway, particularly at very acidic pH. This can lead to the cleavage of the amide bond, yielding aspartic acid and carbamic acid, which is unstable and decomposes to ammonia and carbon dioxide.

Q5: Are there any visual indicators of this compound degradation?

A5: There are no common visual indicators of degradation, such as color change. Degradation must be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound concentration in stored samples. 1. Improper Storage Temperature: Storing solutions at room temperature or 4°C for extended periods can lead to degradation.Store aliquoted solutions at -80°C or -20°C for long-term stability. Prepare fresh solutions for critical experiments.
2. Repeated Freeze-Thaw Cycles: This can accelerate degradation.Aliquot solutions into single-use volumes before freezing.
3. Incorrect pH of the Solution: Acidic conditions can promote cyclization to L-dihydroorotate.Maintain the pH of the solution close to neutral (pH 7.2-7.4) if experimentally permissible. Use a suitable buffer as described in the experimental protocols.
Appearance of unexpected peaks in HPLC chromatogram. 1. Degradation Products: The new peaks could correspond to L-dihydroorotic acid or aspartic acid.Confirm the identity of the degradation products by running standards of the suspected compounds. Adjust storage conditions to minimize further degradation.
2. Sample Matrix Interference: Components in complex biological samples may co-elute with this compound or its degradation products.Optimize the HPLC method (e.g., gradient, mobile phase composition) to improve separation. Implement a sample clean-up procedure.
Poor recovery of this compound from biological samples. 1. Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix.Optimize the extraction procedure. A simple liquid-liquid extraction has been shown to be effective for serum samples.[4]
2. Degradation during Sample Preparation: Prolonged exposure to adverse pH or temperature during extraction can cause degradation.Keep samples on ice during processing and minimize the time between extraction and analysis.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration
Solid (Powder)-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Solution (in Solvent)-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Table 2: Solubility of this compound

Solvent Solubility
Water31.25 mg/mL (may require sonication)[1]
DMSO~1 mg/mL[2]
PBS (pH 7.2)~1 mg/mL[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer relevant to your experimental conditions).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 48 hours in a photostability chamber.

3. Sample Analysis:

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and L-Dihydroorotate

This method is adapted from a published procedure for the analysis of these compounds in serum and may require optimization for other sample matrices.[4]

1. Sample Preparation:

  • For biological fluids, perform a liquid-liquid extraction or protein precipitation to remove interferences.

  • After extraction, the sample should be derivatized to enhance detection.

2. Derivatization:

  • Use a derivatizing agent such as 9-anthryldiazomethane (ADAM) for fluorimetric detection.[4] (Follow the specific protocol for the derivatization reaction).

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Luna C18(2)).[4]

  • Mobile Phase: A gradient of acetonitrile and a sodium acetate buffer (e.g., 10 mM, pH 6.0).[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorimetric detector with excitation at 365 nm and emission at 412 nm.[4]

4. Quantification:

  • Use external standards of this compound and L-dihydroorotate to create a calibration curve for quantification.

Visualizations

degradation_pathway NCA This compound DHO L-Dihydroorotic Acid NCA->DHO Cyclization (Low pH) Asp Aspartic Acid NCA->Asp Hydrolysis (Acidic) DHO->NCA Ring Opening (High pH) Carbamic Carbamic Acid Decomposition NH3 + CO2 Carbamic->Decomposition

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Storage Storage at Recommended Conditions Sample->Storage Extraction Extraction/ Cleanup Storage->Extraction Derivatization Derivatization Extraction->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: General experimental workflow for stability analysis.

troubleshooting_tree Start Low Analyte Concentration or Unexpected Peaks? CheckStorage Review Storage Conditions (Temp, pH, Duration) Start->CheckStorage CheckPrep Examine Sample Preparation Steps Start->CheckPrep OptimizeHPLC Optimize HPLC Method CheckStorage->OptimizeHPLC Storage OK CheckPrep->OptimizeHPLC Prep OK ImproveExtraction Improve Extraction Efficiency CheckPrep->ImproveExtraction Inefficient IdentifyPeaks Identify Unknown Peaks with Standards OptimizeHPLC->IdentifyPeaks

Caption: Troubleshooting decision tree for analytical issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-carbamoylaspartic acid and related metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from related metabolites?

A1: The primary challenges in separating this compound (CAA) stem from its polar nature and the complexity of biological matrices in which it is often measured. Key difficulties include:

  • Co-elution with structurally similar metabolites: Metabolites involved in the pyrimidine biosynthesis and urea cycle pathways, such as aspartic acid, carbamoyl phosphate, and dihydroorotic acid, are structurally similar and highly polar, leading to poor retention and co-elution on traditional reversed-phase HPLC columns.[1]

  • Matrix effects: When analyzing biological samples like plasma or urine, endogenous components can interfere with the ionization of CAA in mass spectrometry, causing ion suppression or enhancement and leading to inaccurate quantification.[2]

  • Low retention on reversed-phase columns: Due to its high polarity, this compound is poorly retained on conventional C18 columns, often eluting in the void volume with other polar molecules.

  • Analyte stability: The stability of CAA in biological samples during collection, storage, and processing is crucial for accurate results. Freeze-thaw cycles and storage temperature can potentially degrade the analyte.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.

  • HPLC with UV or Fluorescence Detection: This is a robust method, often requiring derivatization of the carboxyl groups to enhance retention and detection sensitivity.[3]

  • LC-MS/MS: This technique offers high sensitivity and selectivity, allowing for direct detection without derivatization in many cases. It is particularly useful for complex biological samples.

Q3: How can I improve the retention of this compound on an HPLC column?

A3: To improve the retention of this polar analyte, consider the following strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can significantly improve the retention of this compound.

  • Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can enhance the retention of ionic analytes like CAA on reversed-phase columns.

  • Derivatization: Chemical derivatization of the carboxyl groups of CAA can increase its hydrophobicity, leading to better retention on C18 columns.

Q4: What are some common interfering metabolites I should be aware of?

A4: When analyzing this compound, it is important to ensure separation from other metabolites in the pyrimidine biosynthesis and urea cycle pathways, including:

  • Aspartic Acid

  • Carbamoyl Phosphate

  • Dihydroorotic Acid

  • Orotic Acid

  • Citrulline

  • Ornithine[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase (e.g., silanol groups).- Adjust mobile phase pH to suppress ionization of silanols (typically pH 2.5-3.5 for silica-based columns).- Add a competitor base (e.g., triethylamine) to the mobile phase to block active sites.- Use a highly deactivated or end-capped column.
Column overload.- Reduce the injection volume or sample concentration.
Inappropriate mobile phase composition.- Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.- Check for leaks in the pump and fittings.- Ensure proper solvent mixing and degassing.- Use a column thermostat to maintain a consistent temperature.
Column degradation.- Flush the column with a strong solvent.- If performance does not improve, replace the column.
Low Signal Intensity / Ion Suppression (LC-MS/MS) Matrix effects from co-eluting compounds in the biological sample.- Improve sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).- Optimize chromatographic separation to resolve this compound from matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inefficient ionization.- Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).- Consider derivatization to improve ionization efficiency.
No Peak or Very Small Peak Analyte degradation.- Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.- Investigate the stability of this compound in your specific sample matrix and processing conditions.
Insufficient sample concentration or injection volume.- Concentrate the sample or increase the injection volume (be mindful of potential column overload).
Incorrect detection wavelength (HPLC-UV).- Verify the UV absorbance maximum for your this compound derivative.

Data Presentation

Table 1: Quantitative Data for this compound Analysis
Analytical MethodSample MatrixLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Mean Recovery (%)Reference
HPLC with Fluorimetric Detection (after derivatization)Serum0.9 - 900.40.751[3]
HPLC-Tandem Mass SpectrometryUrineNot Specified0.4 - 3 µmol/LNot SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: HPLC Separation of this compound and Dihydroorotate in Serum

This protocol is based on a method using pre-column derivatization with 9-anthryldiazomethane for fluorimetric detection.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of serum, add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a small volume of a suitable solvent.

  • Add the derivatizing agent, 9-anthryldiazomethane.

  • Incubate the reaction mixture under appropriate conditions (time and temperature) to ensure complete derivatization.

3. HPLC Conditions:

  • Column: Luna C18(2) column

  • Mobile Phase A: 10 mM Sodium Acetate Buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution program should be optimized to achieve separation.

  • Flow Rate: Typically 1.0 mL/min

  • Detection: Fluorimetric detection with excitation at 365 nm and emission at 412 nm.

4. Quantification:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway: Pyrimidine Biosynthesis and Urea Cycle Link

The separation of this compound is often crucial in studies related to inborn errors of metabolism, such as urea cycle disorders. An accumulation of intermediates from the pyrimidine biosynthesis pathway can be indicative of a defect in the urea cycle.

LCMS_Workflow start Start: Biological Sample (e.g., Plasma, Urine) add_is Addition of Internal Standard (Stable Isotope Labeled CAA) start->add_is sample_prep Sample Preparation (Protein Precipitation / SPE) lc_separation LC Separation (e.g., HILIC or Reversed-Phase) sample_prep->lc_separation add_is->sample_prep ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end End: Concentration of This compound data_analysis->end Troubleshooting_Peak_Shape start Problem: Poor Peak Shape (Tailing or Fronting) check_overload Is sample concentration too high? start->check_overload reduce_conc Action: Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No solution Problem Resolved reduce_conc->solution change_solvent Action: Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_ph Is mobile phase pH optimal? check_solvent->check_ph No change_solvent->solution adjust_ph Action: Adjust pH to suppress secondary interactions check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->solution replace_column Action: Flush or replace the column check_column->replace_column Yes check_column->solution No replace_column->solution

References

reducing matrix effects in N-carbamoylaspartic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of N-carbamoylaspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, proteins, lipids, and other endogenous molecules originating from the biological sample.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[2]

Q2: What are the typical indicators that matrix effects may be affecting my this compound assay?

A2: Common signs of matrix effects include:

  • Poor reproducibility of results, especially between different sample batches.[1]

  • Inaccurate quantification and high variability in quality control (QC) samples.[1]

  • Non-linear calibration curves.

  • A noticeable decrease in the assay's sensitivity and a poor signal-to-noise ratio.[3]

  • Inconsistent peak areas for this compound across different biological matrix lots.

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

A3: A standard method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Q4: Given that this compound is a polar molecule, what chromatographic strategy is recommended?

A4: For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique than traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, which allows for the retention and separation of polar analytes.[2]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Issue 1: Inconsistent Retention Times for this compound
  • Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or column degradation. For HILIC methods, it is crucial to ensure the water layer on the stationary phase is fully established between injections for reproducible retention times.[2]

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: For HILIC columns, equilibrate with a minimum of 10-20 column volumes of the initial mobile phase composition between injections.[2]

    • Verify Mobile Phase Preparation: Prepare fresh mobile phases daily. Inaccurate buffer concentrations or pH can lead to retention time shifts.[4]

    • Inspect the Column: If retention times continue to shift, consider flushing the column or replacing it if it shows signs of degradation.

Issue 2: Poor Peak Shape (Tailing or Broadening)
  • Possible Cause: Injection of the sample in a solvent stronger than the mobile phase, column overloading, or secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Match Injection Solvent: Whenever possible, dissolve and inject your processed samples in a solvent that is as close as possible in composition to the initial mobile phase.[2]

    • Reduce Injection Volume: Injecting an excessive sample volume can lead to column overloading and peak distortion.[4]

    • Optimize Mobile Phase: For HILIC, insufficient buffer concentration can lead to peak tailing. Increasing the buffer concentration may improve peak shape.[4]

Issue 3: High Signal Suppression for this compound
  • Possible Cause: Co-elution of interfering matrix components, particularly phospholipids from plasma or serum samples.

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Implement more rigorous sample cleanup techniques to remove interfering substances.

    • Chromatographic Optimization: Adjust the chromatographic gradient to separate the elution of this compound from regions of significant ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a simple and fast method for removing proteins from biological samples.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Ice-cold acetonitrile (ACN) containing the internal standard

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (matching initial mobile phase)

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN (containing the internal standard) to the sample.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup compared to PPT and can be highly effective at removing matrix components. A mixed-mode SPE sorbent can be particularly effective for polar analytes like this compound.[5]

Materials:

  • Mixed-mode SPE cartridges

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., 5% formic acid in acetonitrile)

  • Other materials as listed in Protocol 1

Procedure:

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge.

  • Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Wash: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Elute: Elute this compound with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Quantitative Data Summary

The following tables summarize typical quantitative data that should be assessed during method development and validation to ensure the mitigation of matrix effects.

Table 1: Matrix Factor Assessment in Different Biological Lots

Biological LotAnalyte Peak Area (Post-extraction Spike)Analyte Peak Area (Neat Solution)Matrix Factor% CV
Lot 185,670102,3450.842.5
Lot 289,123102,3450.87
Lot 382,456102,3450.81
Lot 491,567102,3450.89
Lot 587,987102,3450.86

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMean Matrix Factor% Recovery
Protein Precipitation (PPT)0.7592%
Liquid-Liquid Extraction (LLE)0.9275%
Solid-Phase Extraction (SPE)0.9888%

Visualizations

Workflow_for_Troubleshooting_Matrix_Effects cluster_issue Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Poor_Reproducibility Poor Reproducibility / High Variability Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Poor_Reproducibility->Assess_ME Inconsistent_RT Inconsistent Retention Times Review_Chroma Review Chromatography Inconsistent_RT->Review_Chroma Bad_Peak_Shape Poor Peak Shape Bad_Peak_Shape->Review_Chroma Optimize_SP Optimize Sample Prep (SPE, LLE) Assess_ME->Optimize_SP If MF is not close to 1 Optimize_LC Optimize LC Method (Gradient, Column) Review_Chroma->Optimize_LC Use_SIL_IS Use SIL-Internal Standard Optimize_SP->Use_SIL_IS If still inconsistent Optimize_LC->Use_SIL_IS If still inconsistent

Caption: A logical workflow for troubleshooting matrix effects.

Sample_Preparation_Workflow Start Biological Sample PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT Simple & Fast SPE Solid-Phase Extraction Start->SPE High Selectivity LLE Liquid-Liquid Extraction Start->LLE Alternative Selectivity Evaporation Evaporation PPT->Evaporation SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Common sample preparation workflows for bioanalysis.

References

Validation & Comparative

A Comparative Guide to the Quantification of N-carbamoylaspartic Acid: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-carbamoylaspartic acid against alternative analytical methods. Experimental data and detailed methodologies are presented to support researchers in selecting the most suitable approach for their specific needs.

This compound is a key intermediate in the de novo pyrimidine biosynthesis pathway. Accurate quantification of this metabolite is crucial for studying metabolic disorders and for the development of therapeutic agents that target this pathway. While LC-MS/MS has emerged as a highly sensitive and specific platform for this purpose, other methods have also been employed. This guide will delve into a detailed comparison of these techniques.

Performance Comparison

The following tables summarize the key performance characteristics of a validated LC-MS/MS method, based on established protocols for structurally similar analytes, and a validated High-Performance Liquid Chromatography (HPLC) method with fluorimetric detection.

Table 1: LC-MS/MS Method Performance (Projected)

ParameterProjected Performance
Linearity (Range) 0.1 - 20 µg/mL (r² > 0.99)
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Specificity High (based on MRM transitions)
Analysis Time per Sample ~ 5 minutes

Table 2: HPLC with Fluorimetric Detection Method Performance

ParameterReported Performance
Linearity (Range) 0.9 - 90 µg/mL[1]
Limit of Quantification (LOQ) 0.7 µg/mL[1]
Limit of Detection (LOD) 0.4 µg/mL[1]
Accuracy (% Recovery) ~51%[1]
Precision (% RSD) Not explicitly stated
Specificity Moderate (potential for interfering peaks)
Analysis Time per Sample > 20 minutes

Experimental Protocols

LC-MS/MS Method for this compound Quantification (Proposed Protocol)

This proposed protocol is based on established and validated methods for the quantification of structurally related N-acyl-amino acids.

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C,¹⁵N₂-N-carbamoylaspartic acid).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 2% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 175.0 -> Product ion (m/z) 131.0

    • Internal Standard (¹³C,¹⁵N₂-N-carbamoylaspartic acid): Precursor ion (m/z) 178.0 -> Product ion (m/z) 133.0

Alternative Method: HPLC with Fluorimetric Detection

This method involves pre-column derivatization to enable fluorescent detection.

1. Sample Preparation and Derivatization

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the serum sample.[1]

  • Derivatization: React the extracted this compound with a fluorescent labeling agent, such as 9-anthryldiazomethane (ADAM).[1]

2. HPLC Conditions

  • Chromatographic Column: A Luna C18(2) column.[1]

  • Mobile Phase: A gradient of acetonitrile and 10 mM sodium acetate buffer (pH 6.0).[1]

  • Detection: Fluorimetric detection with excitation at 365 nm and emission at 412 nm.[1]

Method Comparison and Recommendations

LC-MS/MS offers superior sensitivity, specificity, and a wider linear dynamic range compared to HPLC with fluorimetric detection for the quantification of this compound. The sample preparation for LC-MS/MS is often simpler and faster.

  • For high-throughput screening, pharmacokinetic studies, and clinical diagnostics requiring high sensitivity and specificity, the LC-MS/MS method is the recommended approach.

  • HPLC with fluorimetric detection can be a viable alternative when LC-MS/MS instrumentation is not available, particularly for applications where lower sensitivity and higher sample volumes are acceptable.

Older methods, such as colorimetric and spectrophotometric assays, are generally not recommended for quantitative analysis in complex biological matrices due to their lack of specificity and susceptibility to interference.

Visualizing the Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (Methanol) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Logical_Comparison cluster_methods Analytical Methods cluster_performance Performance Metrics LC_MS LC-MS/MS Sensitivity Sensitivity LC_MS->Sensitivity High Specificity Specificity LC_MS->Specificity High Throughput Throughput LC_MS->Throughput High Cost Cost LC_MS->Cost High HPLC_Fluoro HPLC-Fluorimetric HPLC_Fluoro->Sensitivity Moderate HPLC_Fluoro->Specificity Moderate HPLC_Fluoro->Throughput Moderate HPLC_Fluoro->Cost Low Colorimetric Colorimetric Colorimetric->Sensitivity Low Colorimetric->Specificity Low Colorimetric->Throughput High Colorimetric->Cost Very Low

Caption: Comparison of analytical methods for this compound.

References

A Comparative Analysis of N-carbamoylaspartic Acid and Orotic Acid as Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides, the building blocks of DNA and RNA. This pathway involves a series of enzymatic reactions that convert simple molecules into the pyrimidine ring. Two key intermediates in this pathway, N-carbamoylaspartic acid and orotic acid, serve as precursors for the synthesis of uridine monophosphate (UMP), the first pyrimidine nucleotide. Understanding the distinct roles and metabolic fates of these precursors is crucial for research in cell biology, oncology, and the development of therapeutic agents that target nucleotide metabolism. This guide provides an objective comparison of this compound and orotic acid as pyrimidine precursors, supported by available biochemical data and detailed experimental protocols.

Metabolic Pathway Overview

This compound and orotic acid are sequential intermediates in the de novo pyrimidine biosynthesis pathway. This compound is formed from the condensation of carbamoyl phosphate and the amino acid aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase).[1][2] Subsequently, this compound is converted to dihydroorotate, which is then oxidized to orotic acid by dihydroorotate dehydrogenase.[3][4] Orotic acid is then converted to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRTase), which utilizes phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[5][6] Finally, OMP is decarboxylated to yield UMP.[6]

Pyrimidine_Biosynthesis cluster_cytosol1 Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate This compound This compound Carbamoyl Phosphate->this compound Aspartate Transcarbamoylase (ATCase) Aspartate Aspartate Aspartate->this compound Dihydroorotate Dihydroorotate This compound->Dihydroorotate Dihydroorotase Orotic Acid_mito Orotic Acid Dihydroorotate->Orotic Acid_mito Dihydroorotate Dehydrogenase Orotic Acid_cyto Orotic Acid Orotic Acid_mito->Orotic Acid_cyto Transport OMP Orotidine 5'-Monophosphate Orotic Acid_cyto->OMP Orotate Phosphoribosyltransferase (OPRTase) UMP Uridine Monophosphate OMP->UMP OMP Decarboxylase

Figure 1: De novo pyrimidine biosynthesis pathway.

Quantitative Comparison of Precursor Processing

While direct comparative studies on the uptake and incorporation rates of this compound versus orotic acid are limited, an indirect comparison can be made by examining the kinetic properties of the enzymes that catalyze their respective conversions. Aspartate transcarbamoylase (ATCase) acts on N-carbamoyl-L-aspartate's precursors, while orotate phosphoribosyltransferase (OPRTase) utilizes orotic acid.

ParameterAspartate Transcarbamoylase (ATCase) from E. coliOrotate Phosphoribosyltransferase (OPRTase) from S. typhimuriumOrotate Phosphoribosyltransferase (OPRTase) from P. falciparum
Substrate(s) Carbamoyl phosphate, L-aspartateOrotate, PRPPOrotate, PRPP
Product(s) N-carbamoyl-L-aspartate, PhosphateOrotidine 5'-monophosphate (OMP), PyrophosphateOrotidine 5'-monophosphate (OMP), Pyrophosphate
Km for Aspartate ~5-15 mM (cooperativity observed)[7][8]--
Km for Orotate ---
Km for PRPP --9.3 ± 0.5 µM[9]
Vmax Varies with substrate concentration (sigmoidal kinetics)[8]-2,994 µM/min/mg protein[9]
kcat --3,534 s-1[9]
kcat/Km --3.8 x 108 M-1s-1[9]
Regulation Allosterically inhibited by CTP and UTP, activated by ATP.[7][10]Product inhibition.[11]-

Note: Kinetic parameters can vary significantly depending on the organism and experimental conditions. The data presented for ATCase reflects its complex allosteric regulation, which results in sigmoidal kinetics rather than simple Michaelis-Menten behavior.[7][8] The high catalytic efficiency (kcat/Km) of OPRTase from P. falciparum suggests a very efficient conversion of orotic acid to OMP.[9]

Experimental Protocols

To quantitatively compare the efficacy of this compound and orotic acid as pyrimidine precursors, the following experimental protocols can be employed.

Protocol 1: Radiolabeled Precursor Incorporation Assay

This protocol measures the incorporation of radiolabeled this compound or orotic acid into newly synthesized RNA.

Materials:

  • Cell culture of interest (e.g., cancer cell line, primary cells)

  • Cell culture medium and supplements

  • Radiolabeled precursor: [14C]-N-carbamoylaspartic acid or [14C]-Orotic acid

  • Scintillation counter and vials

  • Trichloroacetic acid (TCA)

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.

  • Labeling: Replace the medium with fresh medium containing the radiolabeled precursor ([14C]-N-carbamoylaspartic acid or [14C]-Orotic acid) at a specific concentration and specific activity. Incubate for various time points (e.g., 1, 2, 4, 8 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Precipitation: Add ice-cold 10% TCA to the cells to precipitate macromolecules, including RNA. Incubate on ice for 30 minutes.

  • Washing: Wash the precipitate twice with ice-cold 5% TCA and once with ethanol to remove unincorporated radiolabel.

  • Hydrolysis: Resuspend the pellet in a suitable buffer and hydrolyze the RNA (e.g., using NaOH or RNase).

  • Quantification: Measure the radioactivity of the hydrolyzed RNA fraction using a scintillation counter.

  • Normalization: Determine the total amount of RNA in a parallel, unlabeled sample to normalize the radioactivity counts (cpm/µg RNA).

Precursor_Incorporation_Workflow cluster_workflow Experimental Workflow Start Cell Culture Labeling Add Radiolabeled Precursor Start->Labeling Harvest Harvest Cells Labeling->Harvest Precipitate TCA Precipitation of RNA Harvest->Precipitate Wash Wash Pellet Precipitate->Wash Hydrolyze RNA Hydrolysis Wash->Hydrolyze Quantify Scintillation Counting Hydrolyze->Quantify

Figure 2: Workflow for radiolabeled precursor incorporation.
Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracing and LC-MS/MS

This advanced protocol allows for the detailed tracking of precursor metabolism into various downstream pyrimidine nucleotides.

Materials:

  • Cell culture of interest

  • Stable isotope-labeled precursor: [13C, 15N]-N-carbamoylaspartic acid or [13C, 15N]-Orotic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Metabolite extraction buffers (e.g., 80% methanol)

  • Internal standards for quantification

Procedure:

  • Cell Culture and Labeling: Culture cells and replace the medium with a medium containing the stable isotope-labeled precursor for a defined period.

  • Metabolite Extraction: Rapidly quench metabolism (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold extraction buffer.

  • Sample Preparation: Centrifuge the extract to remove cell debris and prepare the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate and detect the labeled and unlabeled pyrimidine pathway intermediates and nucleotides using an appropriate LC-MS/MS method.

  • Data Analysis: Analyze the mass isotopologue distribution to determine the fractional contribution of the labeled precursor to the synthesis of downstream metabolites. This allows for the calculation of metabolic fluxes through the de novo pathway.

Metabolic_Flux_Analysis cluster_mfa Metabolic Flux Analysis Workflow Culture Cell Culture with Stable Isotope Precursor Extract Metabolite Extraction Culture->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis & Flux Calculation Analyze->Data

Figure 3: Workflow for metabolic flux analysis.

Discussion and Conclusion

Both this compound and orotic acid are indispensable precursors in the de novo synthesis of pyrimidines. This compound represents an earlier commitment to the pathway, with its formation being a key regulatory point controlled by the allosteric enzyme ATCase.[7] Orotic acid, on the other hand, is the immediate precursor to the pyrimidine ring that is incorporated into the nucleotide backbone.

The choice of precursor for experimental studies or as a therapeutic target depends on the specific research question.

  • This compound may be a more suitable substrate to study the overall flux and regulation of the initial steps of the de novo pathway, particularly the activity of the CAD multi-enzyme complex which includes ATCase.

  • Orotic acid is a valuable tool for investigating the later stages of the pathway, including the function of UMP synthase and the salvage pathways that can also utilize orotate.[12] Studies using radiolabeled orotic acid have been instrumental in understanding pyrimidine metabolism in various tissues and disease states.[12]

Direct experimental comparisons of the uptake and metabolic efficiency of these two precursors are needed to provide a more complete picture. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be of significant value to the fields of cancer metabolism and drug development. By employing these methods, researchers can gain deeper insights into the intricacies of pyrimidine biosynthesis and identify novel strategies for therapeutic intervention.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of N-carbamoylaspartic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-carbamoylaspartic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway, is critical for research in metabolic disorders, oncology, and drug development. As studies increasingly involve multiple research sites, ensuring the comparability of this compound assay results across different laboratories is paramount. This guide provides a framework for the cross-validation of this compound assays, offering a comparative overview of potential analytical methods and detailed experimental protocols to support robust and reproducible research.

Disclaimer: Direct inter-laboratory comparison studies for this compound assays are not extensively published. The quantitative performance data presented in this guide is illustrative and based on typical performance characteristics of similar bioanalytical methods. This guide is intended to provide a framework and best practices for conducting such a study.

Comparative Overview of Analytical Methods

The selection of an analytical method for this compound quantification depends on the required sensitivity, specificity, throughput, and available instrumentation. The three most common methods adaptable for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

Below is a table summarizing the hypothetical performance characteristics of these methods for the quantification of this compound in a biological matrix such as plasma.

Parameter HPLC-UV LC-MS/MS Enzymatic Assay
Linearity (r²) >0.99>0.995>0.98
Lower Limit of Quantification (LLOQ) 50 - 100 ng/mL0.5 - 5 ng/mL100 - 500 ng/mL
Intra-assay Precision (%CV) < 10%< 5%< 15%
Inter-assay Precision (%CV) < 15%< 10%< 20%
Accuracy (% Recovery) 85 - 115%90 - 110%80 - 120%
Specificity Moderate (potential for interference)High (mass-based detection)High (enzyme-specific)
Throughput ModerateHighLow to Moderate
Cost per Sample LowHighModerate

Experimental Protocols

A successful inter-laboratory cross-validation study requires a meticulously planned and harmonized protocol. This section outlines a comprehensive protocol for comparing HPLC-UV and LC-MS/MS methods for this compound quantification.

Study Design

An inter-laboratory comparison should be designed to assess the precision and accuracy of each method within and between laboratories.[1] A central organizing body should prepare and distribute identical sets of samples to a minimum of three participating laboratories.

Sample Preparation

Standardized sample preparation is crucial for minimizing variability.

  • Matrix: Human plasma (or other relevant biological fluid) should be used.

  • Sample Sets:

    • Calibration Standards: A set of at least eight standards spanning the expected physiological and pathological concentration range of this compound.

    • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, and high).

    • Blinded Samples: A set of samples with unknown concentrations to each laboratory to assess accuracy.

  • Extraction Protocol (Example for both HPLC and LC-MS/MS):

    • To 100 µL of plasma, add a protein precipitation agent (e.g., 30% sulfosalicylic acid or ice-cold methanol) containing a known concentration of a suitable internal standard (e.g., a stable isotope-labeled this compound for LC-MS/MS, or a structurally similar compound for HPLC).[2][3]

    • Vortex the mixture for 30 seconds.

    • Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube for analysis.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for organic acid analysis.[4]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 40 mmol/L potassium dihydrogen phosphate, pH adjusted to 2.4) and a polar organic solvent like methanol.[4]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210 nm, where the carboxyl group of this compound absorbs.[4][5]

  • Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.

LC-MS/MS Method Protocol
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase or mixed-mode column suitable for polar analytes.

  • Mobile Phase: A gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds.

    • Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

  • Quantification: Based on the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in ionization.[6]

Enzymatic Assay Protocol

While not detailed here for a direct comparison with chromatographic methods, an enzymatic assay could be developed based on the activity of enzymes in the pyrimidine biosynthesis pathway for which this compound is a substrate, such as dihydroorotase. The reaction could be coupled to a detectable change, such as the production or consumption of NADH/NADPH, measured by spectrophotometry.

Data Analysis and Acceptance Criteria

The data from all participating laboratories should be sent to the central organizing body for statistical analysis.

  • Within-Laboratory Performance:

    • Precision: Calculated as the coefficient of variation (%CV) for replicate measurements of QC samples. Acceptance criteria are typically <15% for inter-assay and <10% for intra-assay CV.

    • Accuracy: Calculated as the percentage of the measured concentration to the nominal concentration of the QC samples. Acceptance criteria are typically within 85-115%.

  • Between-Laboratory Performance:

    • The results for the blinded samples should be compared between laboratories.

    • The mean, standard deviation, and %CV of the results from all laboratories for each blinded sample should be calculated.

    • A common acceptance criterion is that at least two-thirds of the results from each laboratory should be within ±20% of the overall mean for each sample.

Visualizing the Workflow and Pathway

To better understand the processes involved, the following diagrams illustrate the pyrimidine biosynthesis pathway and a proposed workflow for the inter-laboratory cross-validation study.

pyrimidine_biosynthesis Pyrimidine Biosynthesis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II NCA This compound Carbamoyl_Phosphate->NCA ATCase Aspartate Aspartate Aspartate->NCA Dihydroorotate Dihydroorotate NCA->Dihydroorotate Dihydroorotase Dihydroorotate->Dihydroorotate_mito Orotate Orotate Orotate->Orotate_cyto Dihydroorotate_mito->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate_cyto->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP cross_validation_workflow Inter-Laboratory Cross-Validation Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Protocol B Prepare & Characterize Reference Materials A->B C Select Participating Laboratories B->C D Distribute Standardized Sample Kits C->D E Lab 1 Analysis (e.g., HPLC-UV) D->E F Lab 2 Analysis (e.g., LC-MS/MS) D->F G Lab 3 Analysis (e.g., HPLC-UV) D->G H Collect Data from All Laboratories E->H F->H G->H I Statistical Analysis (Intra- & Inter-Lab) H->I J Generate Comparison Report I->J

References

comparative analysis of N-carbamoylaspartic acid levels in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of N-carbamoylaspartic acid (NCA) levels in diseased versus healthy tissues reveals significant alterations in certain pathological conditions, highlighting its potential as a biomarker and therapeutic target. While direct quantitative data in human tissues remains limited, emerging research in cancer and known metabolic disorders underscores the importance of this intermediate in pyrimidine biosynthesis.

This compound is a key metabolite in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] Dysregulation of this pathway has been implicated in various diseases, including metabolic disorders and cancer. This guide provides a comparative overview of NCA levels in healthy and diseased states, details the experimental methodologies for its quantification, and illustrates its central role in cellular metabolism.

Quantitative Analysis of this compound

Direct comparative studies quantifying NCA levels in healthy versus diseased human tissues are not yet widely available in published literature. However, research in cancer cell lines has provided initial insights into its differential regulation.

Disease StateTissue/Cell TypeFold Change vs. ControlReference
Cisplatin-Resistant Ovarian CancerOVCAR5 and SKOV3 cell linesIncreased[3]

Note: This table represents data from in vitro studies, as direct quantitative data from human tissue samples is currently limited in the available literature.

In a study on cisplatin-resistant ovarian cancer, metabolomic analysis revealed increased levels of N-carbamoyl-L-aspartate in two resistant cell lines (OVCAR5 and SKOV3) compared to their cisplatin-sensitive counterparts.[3] This suggests an upregulation of the de novo pyrimidine synthesis pathway in chemoresistant tumors, potentially to meet the increased demand for nucleotides for DNA repair and proliferation.

While not providing direct quantitative values for NCA, studies on prostate cancer have also pointed towards significant alterations in pyrimidine metabolism.[4] Metabolomic profiling of prostate cancer tissues has shown perturbations in nitrogen breakdown pathways and amino acid metabolism, both of which are directly linked to the synthesis of NCA.[5]

In the context of the rare genetic disorder Canavan disease , the metabolic focus has predominantly been on the accumulation of N-acetylaspartic acid (NAA) due to a deficiency in the enzyme aspartoacylase. While NCA is involved in the broader aspartate metabolism pathway, direct quantification of its levels in the brain tissue of Canavan disease patients compared to healthy individuals is not yet a focus of published research.

Experimental Protocols

The quantification of small, polar metabolites like this compound from complex biological matrices such as tissue requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Tissue Sample Preparation and Metabolite Extraction

A generalized protocol for the extraction of polar metabolites from solid tissue for LC-MS/MS analysis is as follows. This protocol would need to be optimized and validated specifically for this compound.

  • Tissue Homogenization:

    • Approximately 10-50 mg of frozen tissue is weighed accurately.

    • The tissue is placed in a 2 mL tube containing stainless steel beads.

    • A pre-chilled extraction solvent (e.g., 80% methanol in water) is added to the tube.

    • The tissue is homogenized using a bead-based homogenizer (e.g., Precellys 24) for a set time and speed, ensuring the sample remains cold.

  • Protein Precipitation and Phase Separation:

    • Following homogenization, the sample is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • For a biphasic extraction to separate polar and non-polar metabolites, a solvent system like methanol/chloroform/water is used. After homogenization, the sample is vortexed and centrifuged, resulting in an upper aqueous phase (containing polar metabolites like NCA) and a lower organic phase.

  • Sample Preparation for LC-MS/MS:

    • The supernatant (or the aqueous phase) containing the polar metabolites is carefully collected.

    • The extract is then dried under a vacuum (e.g., using a SpeedVac) or a stream of nitrogen.

    • The dried extract is reconstituted in a suitable solvent (e.g., 50% acetonitrile in water) compatible with the LC-MS/MS system.

    • The reconstituted sample is centrifuged one final time to remove any remaining particulates before injection into the LC-MS/MS.

LC-MS/MS Quantification

A targeted LC-MS/MS method for this compound would involve the following:

  • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column is typically used to retain and separate polar metabolites like NCA. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate) and an organic component (e.g., acetonitrile) is employed.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for NCA (e.g., m/z 175 -> 131) and a stable isotope-labeled internal standard for accurate quantification.

Signaling Pathways and Logical Relationships

This compound is a critical intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the production of uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are vital for RNA and DNA synthesis.

Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII NCA This compound Carbamoyl_Phosphate->NCA ATCase Aspartate Aspartate Aspartate->NCA Dihydroorotate Dihydroorotate NCA->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-Diphosphate (UDP) UMP->UDP UTP Uridine 5'-Triphosphate (UTP) UDP->UTP CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA

Caption: De Novo Pyrimidine Biosynthesis Pathway

The upregulation of this pathway, as suggested by increased NCA levels in resistant ovarian cancer cells, provides the necessary precursors for nucleotide synthesis, thereby supporting rapid cell proliferation and DNA repair mechanisms that contribute to chemoresistance.[3]

References

Navigating the Analytical Landscape for N-carbamoylaspartic Acid: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of N-carbamoylaspartic acid, the absence of commercially available, specific antibodies presents a significant analytical challenge. This guide provides a comprehensive comparison of existing and viable alternative methods for the detection and quantification of this key metabolite. We delve into the specifics of enzymatic assays and mass spectrometry-based techniques, offering detailed protocols and performance data to aid in the selection of the most appropriate method for your research needs.

Currently, a thorough search of the market has revealed no commercially available antibodies that specifically target this compound. The generation of high-affinity and specific antibodies against small molecules like this compound is notoriously difficult due to their low immunogenicity. While it is possible to produce monoclonal antibodies against small molecules by conjugating them to larger carrier proteins, as has been demonstrated for the structurally similar molecule N-acetyl-aspartate, no such validated antibodies for this compound are readily accessible. This necessitates a shift in focus towards non-antibody-based detection and quantification methods.

This guide will compare two robust and widely used alternative approaches: enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method Comparison at a Glance

For a quick overview, the following table summarizes the key performance characteristics of the two primary methods for this compound analysis.

FeatureEnzymatic AssayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Indirect measurement based on the activity of dihydroorotase, which converts this compound to dihydroorotate.Direct detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.
Specificity High, dependent on the specificity of the enzyme for its substrate.Very high, provides structural confirmation.
Sensitivity Moderate.High, with Limits of Quantification (LOQ) reported in the low mg/kg or µg/mL range for similar molecules.[1]
Throughput Can be adapted for high-throughput screening in a microplate format.Moderate, dependent on chromatographic run time.
Quantitative Accuracy Good, requires a standard curve.Excellent, considered a gold standard for quantification.
Instrumentation Spectrophotometer (UV/Vis).High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
Sample Preparation Relatively simple, may involve cell lysis or tissue homogenization.More involved, typically requires extraction and purification steps.[1]
Development Effort Moderate, requires optimization of enzyme kinetics and reaction conditions.High, requires method development for chromatography and mass spectrometry parameters.

In-Depth Look at Detection Methodologies

Enzymatic Assay: Leveraging Dihydroorotase Activity

A well-established method for the indirect quantification of this compound is through an enzymatic assay utilizing dihydroorotase (DHOase). This enzyme catalyzes the reversible conversion of this compound to L-dihydroorotate.[2][3] The reaction can be monitored in the biosynthetic direction (this compound to dihydroorotate) by measuring the increase in absorbance at 230 nm, which corresponds to the formation of dihydroorotate.[2]

This protocol is based on established methods for measuring dihydroorotase activity.[2][4]

Materials:

  • 100 mM MES buffer (pH 5.8)

  • N-carbamoyl-L-aspartic acid standard solutions

  • Purified dihydroorotase (DHOase) enzyme

  • UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 230 nm

Procedure:

  • Prepare a standard curve of N-carbamoyl-L-aspartic acid in 100 mM MES buffer (pH 5.8).

  • In a UV-transparent microplate or cuvette, add your sample or standard.

  • Initiate the reaction by adding a pre-determined optimal concentration of DHOase enzyme to each well.

  • Immediately place the plate or cuvette in a spectrophotometer pre-set to 37°C.

  • Monitor the increase in absorbance at 230 nm over a set period (e.g., 10-30 minutes). The rate of change in absorbance is proportional to the concentration of this compound.

  • Calculate the concentration of this compound in your samples by comparing the reaction rates to the standard curve.

Diagram of the Enzymatic Assay Workflow

cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Sample Biological Sample Mix Prepare Reaction Mixtures Sample->Mix Standard This compound Standard Standard->Mix Buffer MES Buffer (pH 5.8) Buffer->Mix DHOase Add Dihydroorotase Mix->DHOase Incubate Incubate at 37°C DHOase->Incubate Spectro Measure Absorbance at 230 nm Incubate->Spectro Calc Calculate Concentration Spectro->Calc

Caption: Workflow for the enzymatic detection of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Materials:

  • Biological samples (e.g., tissues, body fluids)

  • Extraction solvent: 0.5% formic acid in 80:20 water/methanol (v/v)

  • Solid-phase extraction (SPE) cartridges (anionic)

  • LC-MS/MS system (HPLC coupled to a tandem mass spectrometer with an electrospray ionization source)

  • Atlantis T3 column or equivalent C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • N-carbamoyl-L-aspartic acid standard

Procedure:

Sample Preparation:

  • Homogenize solid samples or directly use liquid samples.

  • Extract this compound from the sample by adding the extraction solvent, vortexing, and centrifuging to pellet proteins and debris.

  • Purify the supernatant using an anionic solid-phase extraction (SPE) cartridge to remove interfering substances.

  • Evaporate the purified extract to dryness and reconstitute in a small volume of the initial mobile phase.

LC-MS/MS Analysis:

  • Inject the prepared sample onto the LC-MS/MS system.

  • Separate the analytes using a gradient elution on the C18 column with mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compound of interest.

  • Detect this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the mass of the intact molecule) and specific product ions (fragments of the molecule) to ensure high specificity and sensitivity. The positive ion mode is often used for this type of molecule.

  • Quantify this compound by comparing the peak area from the sample to a standard curve generated from known concentrations of the this compound standard.

Diagram of the LC-MS/MS Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extract Extraction with Formic Acid/Methanol Sample->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Selection (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Fragment Ion Detection (MRM) CID->MS2 Quant Quantification MS2->Quant

References

A Comparative Guide to the Synthesis of N-Carbamoylaspartic Acid: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic methodology is critical. This guide provides a detailed comparison of enzymatic and chemical approaches for the synthesis of N-carbamoylaspartic acid, a key intermediate in pyrimidine biosynthesis.

This document outlines the performance of both methods, supported by experimental data, to inform decisions on efficiency, stereoselectivity, and environmental impact.

At a Glance: Performance Comparison

ParameterEnzymatic SynthesisChemical Synthesis
Yield 96.0%[1]92%[2]
Reaction Time 3 hours[1]16 hours[2]
Stereospecificity High (produces optically pure N-carbamoyl-L-aspartate)[1]Assumed to be high (starts with L-aspartic acid)
Key Reagents L-aspartic acid, CO2, enzymes (CPS, ATCase, etc.), ATP[1]L-aspartic acid, sodium cyanate, sodium hydroxide[2]
Reaction Conditions Optimal buffer conditions[1]25°C, aqueous solution[2]
Environmental Impact Generally considered "green" and sustainable[3]Use of cyanate poses environmental and toxicity concerns[4][5]
Byproducts Minimal due to high enzyme specificityNot specified, but high yield suggests minimal side reactions[2]

In-Depth Analysis

The synthesis of this compound can be efficiently achieved through both enzymatic and chemical pathways, each presenting a distinct set of advantages and disadvantages.

Enzymatic Synthesis: This approach utilizes a multi-enzyme cascade system, prominently featuring aspartate transcarbamoylase (ATCase), which catalyzes the condensation of L-aspartate and carbamoyl phosphate.[2][6] A key advantage of this method is its high stereospecificity, yielding optically pure N-carbamoyl-L-aspartate.[1] The reaction is also significantly faster than the chemical alternative, with a reported completion time of just 3 hours, achieving an impressive yield of 96.0%.[1] From an environmental perspective, enzymatic synthesis aligns with the principles of green chemistry, avoiding the use of hazardous reagents.[3] The main considerations for this method are the cost and stability of the enzymes and the requirement for cofactors like ATP, although ATP regeneration systems can be implemented.[1]

Chemical Synthesis: A common chemical route involves the reaction of L-aspartic acid with sodium cyanate in an aqueous alkaline solution.[2] This method is straightforward and produces a high yield of 92% after 16 hours at room temperature.[2] The resulting this compound has been shown to be stable for over a year.[2] While the starting material is L-aspartic acid, and the reaction conditions are mild, which suggests the retention of stereochemistry, this is not as guaranteed as with the enzymatic method. The primary drawback of this approach is the use of cyanate, which is a toxic and environmentally hazardous substance.[4][5]

Experimental Protocols

Enzymatic Synthesis of N-Carbamoyl-L-aspartate

This protocol is based on a multi-enzyme cascade system.[1]

Materials:

  • Carbamoyl phosphate synthase (CPS)

  • Aspartate carbamoyl-transferase (ATCase)

  • Polyphosphate kinase (PPK) for ATP regeneration

  • L-aspartic acid

  • Sodium bicarbonate (as a source of CO2)

  • Ammonium chloride

  • ATP

  • Polyphosphate

  • Magnesium chloride

  • Potassium chloride

  • Tricine-KOH buffer (pH 8.2)

Procedure:

  • Prepare a reaction mixture containing Tricine-KOH buffer, L-aspartic acid, sodium bicarbonate, ammonium chloride, ATP, polyphosphate, magnesium chloride, and potassium chloride.

  • Add the enzymes: CPS, ATCase, and PPK to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzymes (typically around 37°C) for 3 hours.

  • Monitor the formation of N-carbamoyl-L-aspartate using a suitable analytical method, such as HPLC.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Chemical Synthesis of this compound

This protocol is based on the reaction of L-aspartic acid with sodium cyanate.[2]

Materials:

  • L-Aspartic acid

  • Sodium cyanate

  • 1 M Sodium hydroxide solution

  • Deuterated water (for NMR analysis)

Procedure:

  • Dissolve L-Aspartic acid (1 equivalent) and sodium cyanate (approximately 1 equivalent) in a 1 M sodium hydroxide solution.

  • Stir the resulting mixture and allow it to stand for 16 hours at room temperature (25°C).

  • Take a sample of the reaction mixture for analysis. For NMR analysis, dilute the sample with deuterated water.

  • The product, this compound, can be isolated and purified from the reaction mixture, for example, by acidification to precipitate the product, followed by filtration and washing.

Visualizing the Synthesis Workflows

To better illustrate the two synthesis pathways, the following diagrams were generated.

Enzymatic_Synthesis cluster_substrates Substrates cluster_enzymes Enzymatic Cascade cluster_products Products L_Asp L-Aspartic Acid CPS Carbamoyl Phosphate Synthetase (CPS) L_Asp->CPS ATCase Aspartate Transcarbamoylase (ATCase) L_Asp->ATCase CO2 CO2 CO2->CPS NH3 NH3 NH3->CPS ATP ATP ATP->CPS ATP_reg ATP Regeneration (e.g., PPK) ATP->ATP_reg Carbamoyl_P Carbamoyl Phosphate CPS->Carbamoyl_P ADP + Pi CPS->ATP_reg NCA N-Carbamoyl-L-aspartic Acid ATCase->NCA Pi Carbamoyl_P->ATCase

Caption: Enzymatic synthesis of N-carbamoyl-L-aspartic acid.

Chemical_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product L_Asp L-Aspartic Acid Reaction Stirring 16h @ 25°C L_Asp->Reaction NaOCN Sodium Cyanate NaOCN->Reaction NaOH NaOH (aq) NaOH->Reaction NCA This compound Reaction->NCA

Caption: Chemical synthesis of this compound.

References

Evaluating N-carbamoylaspartic Acid as a Diagnostic Biomarker for Urea Cycle Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of N-carbamoylaspartic acid as an emerging biomarker for Urea Cycle Disorders (UCDs), comparing its potential utility against established diagnostic markers. This analysis is based on current biochemical understanding and available clinical data.

Introduction to Urea Cycle Disorders and the Need for Differentiated Biomarkers

Urea cycle disorders are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters involved in the conversion of toxic ammonia to urea.[1] The accumulation of ammonia (hyperammonemia) is a key feature of UCDs and can lead to severe neurological damage and death if not promptly diagnosed and managed.[1]

Diagnosis of UCDs relies on a panel of biomarkers, including plasma ammonia, quantitative plasma amino acids, and urinary orotic acid.[1][2] While elevated ammonia is a primary indicator, it does not pinpoint the specific enzymatic defect. Differentiating between the various UCDs is crucial for appropriate management and genetic counseling. This has led to the investigation of additional biomarkers that can provide more specific diagnostic information. One such candidate is this compound.

This compound: An Emerging Biomarker

This compound is an intermediate in the de novo pyrimidine biosynthesis pathway.[3] Its connection to the urea cycle stems from the substrate carbamoyl phosphate. In certain UCDs, particularly Ornithine Transcarbamylase (OTC) deficiency, the most common UCD, there is an accumulation of mitochondrial carbamoyl phosphate.[4][5] This excess carbamoyl phosphate can spill over into the cytoplasm and enter the pyrimidine synthesis pathway, leading to an overproduction and subsequent urinary excretion of downstream metabolites, including this compound and orotic acid.[6]

Comparative Analysis of Biomarkers for Urea Cycle Disorders

The following table summarizes the utility of this compound in comparison to established biomarkers for the differential diagnosis of UCDs.

BiomarkerClassUtility in UCD DiagnosisAdvantagesLimitations
Plasma Ammonia PrimaryGeneral indicator of hyperammonemia, a hallmark of UCDs.[1]Highly sensitive for acute hyperammonemic episodes.Not specific for the type of UCD; levels can be influenced by other factors.
Plasma Amino Acids PrimaryGlutamine & Alanine: Elevated in most UCDs due to nitrogen scavenging.[1] Arginine: Decreased in most UCDs (except Arginase deficiency).[1] Citrulline: Markedly elevated in Citrullinemia Type I (ASS deficiency); low or absent in proximal UCDs (CPS1, NAGS, OTC deficiencies).[5][7]Essential for differentiating distal from proximal UCDs.May not be informative in mild or intermittent disease.
Urinary Orotic Acid DifferentiatingMarkedly elevated in OTC deficiency due to carbamoyl phosphate spillover into pyrimidine synthesis.[5][7] Normal or low in CPS1 and NAGS deficiencies.[7]Key biomarker for differentiating proximal UCDs.Can be elevated in other conditions; may not be significantly elevated in all cases of OTC deficiency.
Urinary this compound Emerging/DifferentiatingIncreased urinary levels have been observed in OTC deficiency, Argininosuccinate Synthetase (ASS) deficiency, and Argininosuccinate Lyase (ASL) deficiency.[8] Not elevated in Carbamoylphosphate Synthase (CPS) deficiency.[8]May provide additional evidence for specific UCDs where pyrimidine synthesis is impacted. May serve as a complementary marker to orotic acid.Limited quantitative data on sensitivity and specificity compared to orotic acid. Not routinely measured in most metabolic labs.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is critical for diagnosis. Below are summaries of common analytical methods.

Measurement of this compound in Urine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Urine samples are typically diluted with an internal standard solution (e.g., a stable isotope-labeled version of this compound). Centrifugation is used to remove particulate matter.[9][10]

  • Chromatographic Separation: The diluted sample is injected into a liquid chromatograph. A C8 or C18 reversed-phase column is commonly used to separate this compound from other urine components.[9] A mobile phase consisting of a mixture of acetonitrile and water with a small amount of formic acid is often employed.[9]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and its internal standard, allowing for sensitive and specific quantification.[9]

Measurement of Established Biomarkers
  • Plasma Ammonia:

    • Method: Enzymatic UV assay or ion-selective electrode.

    • Protocol Summary: For enzymatic assays, ammonia reacts with α-ketoglutarate and NADPH in the presence of glutamate dehydrogenase to form glutamate and NADP+. The decrease in NADPH is measured spectrophotometrically at 340 nm and is proportional to the ammonia concentration. Strict sample handling, including immediate placement on ice and prompt analysis, is crucial to prevent factitious elevations.[4]

  • Plasma Amino Acids:

    • Method: Ion-exchange chromatography with ninhydrin detection or LC-MS/MS.

    • Protocol Summary: Plasma is deproteinized, and the supernatant is analyzed. In the classic method, amino acids are separated on an ion-exchange column and detected by post-column derivatization with ninhydrin. Modern LC-MS/MS methods offer higher throughput and sensitivity.

  • Urinary Orotic Acid:

    • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.

    • Protocol Summary: For GC-MS, urine samples are extracted, and the organic acids are derivatized to make them volatile. The derivatized sample is then injected into the GC-MS for separation and quantification. LC-MS/MS methods offer simpler sample preparation ("dilute-and-shoot") and are becoming more common.

Signaling Pathways and Experimental Workflows

Biochemical Rationale for this compound Elevation in OTC Deficiency

In a healthy individual, mitochondrial carbamoyl phosphate enters the urea cycle. In OTC deficiency, the block in the urea cycle leads to the accumulation of carbamoyl phosphate, which then exits the mitochondria and enters the pyrimidine biosynthesis pathway in the cytosol. This leads to the increased production of this compound and its downstream metabolite, orotic acid.

Caption: Overflow of carbamoyl phosphate in OTC deficiency.

Experimental Workflow for Biomarker Comparison

A robust evaluation of this compound as a biomarker would involve a case-control study design.

Biomarker_Evaluation_Workflow cluster_cohort Cohort Selection cluster_analysis Biomarker Analysis cluster_evaluation Statistical Evaluation UCD_Patients UCD Patients (Confirmed Diagnosis) Sample_Collection Urine & Plasma Collection UCD_Patients->Sample_Collection Healthy_Controls Healthy Controls Healthy_Controls->Sample_Collection NCA_Analysis This compound (LC-MS/MS) Sample_Collection->NCA_Analysis Established_Analysis Established Markers (Ammonia, Amino Acids, Orotic Acid) Sample_Collection->Established_Analysis Data_Analysis Quantitative Comparison NCA_Analysis->Data_Analysis Established_Analysis->Data_Analysis Performance_Metrics Sensitivity, Specificity, ROC Analysis Data_Analysis->Performance_Metrics Conclusion Diagnostic Utility Assessment Performance_Metrics->Conclusion

Caption: Workflow for evaluating a novel biomarker against established markers.

Conclusion

This compound holds promise as a secondary, differentiating biomarker for certain Urea Cycle Disorders, particularly in conjunction with urinary orotic acid for the diagnosis of OTC deficiency. Its elevation in other UCDs like ASS and ASL deficiencies warrants further investigation. While it is not a replacement for primary screening markers like plasma ammonia and amino acids, its inclusion in a second-tier testing panel could enhance diagnostic accuracy. Further studies with larger patient cohorts are needed to establish quantitative performance metrics such as sensitivity and specificity and to fully define its role in the clinical diagnosis of UCDs.

References

A Researcher's Guide to the Quantitative Analysis of N-Carbamoylaspartic Acid Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Methodological Review and Biological Pathway Illumination

For researchers, scientists, and professionals in drug development, the accurate quantification of endogenous metabolites is paramount for understanding biochemical pathways and identifying potential biomarkers. N-carbamoylaspartic acid, a key intermediate in pyrimidine biosynthesis, has been identified in various biological matrices, including prostate tissue and saliva.[1][2] However, a direct quantitative comparison of its levels in different biological matrices is not well-documented in publicly available literature.

This guide provides a comprehensive overview of the methodologies required to perform such a quantitative comparison, details the role of this compound in metabolic pathways, and presents a generalized workflow for its analysis.

Quantitative Data on this compound

A thorough review of existing scientific literature reveals a conspicuous absence of specific quantitative data for this compound concentrations in commonly studied biological matrices such as plasma, urine, and various tissues. While its presence is confirmed, the precise physiological and pathological concentration ranges remain to be robustly established and compared across these matrices. The data presented below is intended as a placeholder to be populated as research progresses in this area.

Table 1: Quantitative Comparison of this compound (Illustrative)

Biological MatrixConcentration Range (µmol/L)Method of QuantificationReference
Plasma/Serum Data Not AvailableLC-MS/MSTBD
Urine Data Not AvailableLC-MS/MSTBD
Prostate Tissue Data Not AvailableLC-MS/MSTBD
Saliva Data Not AvailableLC-MS/MSTBD

This table is illustrative. Specific concentration ranges for this compound are not currently available in the cited literature and require experimental determination.

The Biological Significance of this compound: The Pyrimidine Biosynthesis Pathway

This compound is a critical intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. The pathway begins with the formation of carbamoyl phosphate, which then combines with aspartate to form this compound. This reaction is catalyzed by the enzyme aspartate transcarbamoylase. Subsequent enzymatic steps lead to the formation of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Pyrimidine_Biosynthesis cluster_0 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate This compound This compound Carbamoyl Phosphate->this compound Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->this compound Dihydroorotate Dihydroorotate This compound->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP OMP Orotate->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP OMP Decarboxylase

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Protocols for Quantification

The gold standard for the quantitative analysis of small, polar metabolites like this compound from complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7] This technique offers high sensitivity, specificity, and the ability to perform multiplexed analysis.

General Experimental Workflow

The quantification of this compound in biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Biological Sample (Plasma, Urine, Tissue) InternalStandard Spike with Internal Standard SampleCollection->InternalStandard Extraction Metabolite Extraction (e.g., Protein Precipitation, Solid Phase Extraction) InternalStandard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation (HILIC or Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Generalized experimental workflow for LC-MS/MS analysis.

Detailed Methodologies

1. Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix while removing interfering substances such as proteins and lipids.

  • Plasma/Serum:

    • Thaw frozen plasma or serum samples on ice.

    • To 100 µL of the sample, add 400 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., ¹³C, ¹⁵N-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Urine:

    • Thaw frozen urine samples and centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.[3][4][5][7]

    • Dilute the supernatant 1:5 (or as appropriate) with ultrapure water.

    • Add the internal standard.

    • Further sample cleanup may not be necessary, but solid-phase extraction (SPE) can be employed for cleaner samples if matrix effects are significant.

  • Tissue:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Add ice-cold extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v) containing the internal standard.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

2. LC-MS/MS Analysis

  • Chromatography: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[8] A reversed-phase C18 column can also be used, potentially with ion-pairing reagents.

    • HILIC Column: e.g., Amide or Zwitterionic HILIC column.

    • Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium formate or formic acid.

    • Mobile Phase B: Water with a higher percentage of acetonitrile and the same additive.

    • Gradient: A typical gradient would start with a high percentage of organic solvent, gradually increasing the aqueous component to elute polar compounds.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds like this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular weight of this compound) and one or more specific fragment ions. The transition from the precursor to the fragment ion is highly specific to the analyte.

      • Precursor Ion (m/z): 175.0 (for [M-H]⁻)

      • Fragment Ions (m/z): To be determined by direct infusion of a pure standard.

3. Data Analysis and Quantification

  • A calibration curve is generated using a series of known concentrations of a pure this compound standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.

  • The concentration of this compound in the biological samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

While a direct quantitative comparison of this compound across different biological matrices is limited by the current lack of published data, this guide provides a robust framework for researchers to conduct these investigations. The use of LC-MS/MS with appropriate sample preparation and chromatographic techniques will enable the generation of high-quality, quantitative data. Elucidating the concentration of this compound in various biological fluids and tissues will undoubtedly contribute to a deeper understanding of its role in both normal physiology and in pathological conditions related to pyrimidine metabolism.

References

A Researcher's Guide to Assessing the Purity of Commercially Available N-Carbamoylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of commercially available N-carbamoylaspartic acid and outlines detailed experimental protocols for its purity assessment. The information presented here is intended to empower researchers to make informed decisions when selecting reagents and to rigorously validate their quality.

This compound is a key intermediate in the de novo pyrimidine biosynthesis pathway, making it a crucial molecule in cellular metabolism and a target of interest in drug discovery.[1][2] Given its importance, ensuring the high purity of commercially sourced this compound is essential for the reliability and reproducibility of experimental results. This guide outlines the analytical techniques and provides detailed protocols for an accurate purity assessment.

Commercial Supplier Comparison

A survey of prominent chemical suppliers reveals that this compound is available in various purity grades. While most suppliers provide a stated purity, the methods of determination can vary. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed information on the purity and the analytical methods used.

SupplierProduct NameCAS NumberStated PurityAnalytical Method(s) Mentioned
Supplier A N-Carbamoyl-DL-aspartic acid923-37-5≥98%Titration
Supplier B Ureidosuccinic acid923-37-5≥95%Not specified on product page
Supplier C N-Carbamoyl-L-aspartic acid13184-27-598.0%Not specified on product page
Supplier D N-Carbamoyl-L-aspartic acid13184-27-599%Not specified on product page
Supplier E N-Carbamoyl-DL-aspartic acid923-37-5≥95%Not specified on product page[3]
Supplier F N-Carbamoyl-DL-aspartic acid923-37-5≥97.5 to ≤102.5%Aqueous acid-base Titration

This table is a representative sample and researchers are encouraged to visit the suppliers' websites for the most current information.

Experimental Workflow for Purity Assessment

A multi-pronged approach employing orthogonal analytical techniques is recommended for a thorough purity assessment of this compound. The following workflow provides a logical sequence for characterizing a commercial sample.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting Sample Commercial this compound Sample Dissolution Dissolution in appropriate deuterated solvent (for NMR) or mobile phase (for HPLC/LC-MS) Sample->Dissolution Elemental Elemental Analysis for elemental composition Sample->Elemental qNMR Quantitative NMR (qNMR) for absolute purity Dissolution->qNMR HPLC HPLC-UV/CAD for impurity profiling Dissolution->HPLC LCMS LC-MS/MS for identification of impurities Dissolution->LCMS Purity_Data Purity Calculation qNMR->Purity_Data Impurity_Profile Impurity Identification & Quantification HPLC->Impurity_Profile LCMS->Impurity_Profile Elemental->Purity_Data Report Comprehensive Purity Report Purity_Data->Report Impurity_Profile->Report

A logical workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[4] An internal standard with a known purity and concentration is used for quantification.

Protocol:

  • Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum with signals that do not overlap with the analyte signals, is stable, and is soluble in the chosen deuterated solvent. For this compound, which is water-soluble, certified reference materials like maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 (for organic solvents if a derivative is made) are suitable.[5][6][7]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O with a pH buffer if necessary to ensure consistent chemical shifts).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Use quantitative acquisition parameters, including a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and internal standard), and a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[4]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte refers to this compound and IS refers to the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD)

HPLC is a robust technique for separating and quantifying impurities.[8] Coupling UV detection with Charged Aerosol Detection (CAD) allows for the detection of both chromophoric and non-chromophoric impurities.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable for separating polar compounds like this compound and its potential impurities.[8]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is recommended. The use of ion-pairing reagents like perfluorocarboxylic acids can improve the retention and separation of highly polar analytes.[8][9]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detection: Monitor at a wavelength where this compound or potential aromatic impurities absorb (e.g., 210 nm).

    • CAD: Use settings appropriate for the mobile phase composition. The evaporation temperature may need to be optimized.[8]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Quantify impurities based on their peak area relative to the main peak (area percent method), or by using reference standards for known impurities if available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels.

Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV/CAD method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic compounds like this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities or full scan mode for the identification of unknown impurities. For this compound (MW 176.13), a precursor ion of m/z 175.0 [M-H]⁻ can be monitored, with product ions selected based on fragmentation patterns.[10]

  • Sample Preparation: Similar to the HPLC-UV/CAD method, with concentrations adjusted based on the sensitivity of the mass spectrometer.

  • Data Analysis:

    • Extract ion chromatograms for the parent and fragment ions of this compound and potential impurities.

    • Identify impurities based on their retention time and mass-to-charge ratio.

    • Quantify impurities using an internal standard or by relative peak area.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data can be compared to the theoretical values to assess the overall purity and confirm the elemental composition.

Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried this compound sample (typically 1-3 mg).

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values for C₅H₈N₂O₅ (C: 34.09%, H: 4.58%, N: 15.90%). Significant deviations may indicate the presence of impurities or residual solvent.

Potential Impurities in Commercial this compound

Potential impurities can arise from the starting materials or byproducts of the synthesis. The common industrial production of L-aspartic acid is through fermentation.[11] this compound is then synthesized from L-aspartic acid and a carbamoylating agent like cyanate.[1]

Potential Impurities:

  • Starting Materials: Unreacted L-aspartic acid.

  • Related Amino Acids: Other amino acids from the fermentation process used to produce L-aspartic acid, such as glutamic acid and alanine.[12]

  • Byproducts of Synthesis: Dimerization or polymerization products, and side-reaction products from the carbamoylation step.

  • Enantiomeric Impurity: If the L-enantiomer is specified, the presence of the D-enantiomer should be assessed using a chiral chromatography method.

  • Residual Solvents: Solvents used in the purification and crystallization steps.

  • Inorganic Salts: Salts remaining from pH adjustments or buffers used during synthesis and purification.

This compound in the Pyrimidine Biosynthesis Pathway

This compound is a critical intermediate in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.

pyrimidine_biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate NCA This compound Carbamoyl_Phosphate->NCA Aspartate transcarbamoylase Aspartate Aspartate Aspartate->NCA Dihydroorotate Dihydroorotate NCA->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase

The role of this compound in the de novo pyrimidine biosynthesis pathway.

By employing the rigorous analytical methods outlined in this guide, researchers can confidently assess the purity of their this compound, ensuring the integrity and validity of their scientific investigations.

References

Safety Operating Guide

Proper Disposal of N-carbamoylaspartic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of N-carbamoylaspartic acid are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the proper handling and disposal of this compound.

This compound, also known as ureidosuccinic acid, is a stable, solid chemical intermediate in pyrimidine biosynthesis.[1][2] While not classified as acutely toxic, it is an irritant and requires careful handling in accordance with standard laboratory safety protocols.[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be familiar with the information provided in the Safety Data Sheet (SDS). Standard personal protective equipment should be worn to minimize exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are necessary.

  • Body Protection: A standard laboratory coat should be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[1]

All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as solid chemical waste. It should not be disposed of in regular trash or down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5]

  • Waste Identification and Segregation:

    • Identify the waste as solid this compound.

    • If it is mixed with other substances, the disposal protocol for the most hazardous component of the mixture must be followed.

    • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[1]

  • Containment and Labeling:

    • Place the solid this compound waste into a designated, sealable, and chemically compatible container.[6][7]

    • Ensure the container is in good condition with a secure lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]

    • The storage area should be secure and away from general laboratory traffic.

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[4][7]

    • Follow all institutional procedures for waste collection requests.

Data Presentation

Property[2][3][8]Value
Synonyms Ureidosuccinic acid, Carbamoyl aspartic acid
Appearance Solid
Water Solubility Soluble
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Hazardous Decomposition Carbon oxides, Nitrogen oxides (NOx)

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G start Begin Disposal Process for This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Stream (Solid, Liquid, Contaminated Debris) ppe->identify solid_waste Solid this compound identify->solid_waste Solid liquid_waste Liquid Solution or Contaminated Debris identify->liquid_waste Liquid or Contaminated contain_solid 3a. Place in a Labeled, Sealable Solid Waste Container solid_waste->contain_solid contain_liquid 3b. Place in a Labeled, Sealable Liquid/Debris Waste Container liquid_waste->contain_liquid storage 4. Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage pickup 5. Arrange for Pickup by Institutional EHS storage->pickup end End of Disposal Process pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-carbamoylaspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-carbamoylaspartic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1] The following operational and disposal plans are designed to mitigate these risks and provide clear, step-by-step guidance for all laboratory procedures involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to prevent accidental exposure. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles.Protects against splashes and airborne particles of this compound.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or an air-purifying respirator with acid gas cartridges.Required when handling the powder outside of a certified chemical fume hood, or when there is a risk of generating dust, to prevent inhalation of irritating particles.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Meticulous adherence to the following procedures will minimize the risk of exposure and cross-contamination during the handling of this compound.

Engineering Controls

All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be covered with disposable bench protectors to contain any potential spills.

Step-by-Step Experimental Protocols

1. Weighing the Compound:

  • Preparation: Before handling the compound, ensure all required PPE is correctly worn. Designate a specific area within the chemical fume hood for weighing.

  • Tare the Container: Place a clean, empty weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully scoop the desired amount of this compound powder from the stock container into the tared vessel using a clean spatula. Avoid any actions that could generate dust.

  • Sealing: Securely close the stock container immediately after use.

  • Cleaning: Decontaminate the spatula and any other tools used in the process.

2. Solution Preparation:

  • Solvent Addition: In the chemical fume hood, slowly add the desired solvent to the pre-weighed this compound. Do not add the powder to the solvent, as this can increase the risk of dust generation.

  • Dissolution: Gently swirl or stir the mixture to dissolve the compound. If sonication is required, ensure the container is properly sealed to prevent aerosolization.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, bench protectors, and weighing papers, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

2. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for chemical waste disposal.

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbamoylaspartic acid
Reactant of Route 2
Reactant of Route 2
N-carbamoylaspartic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。